Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Description
BenchChem offers high-quality Tert-butyl 4-(aminooxy)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(aminooxy)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-aminooxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTOYSDJBBDOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646808 | |
| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867034-25-1 | |
| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 4-(aminooxy)piperidine-1-carboxylate: A Versatile Bifunctional Linker for Bioconjugation and Drug Discovery
Introduction
In the landscape of modern drug development and chemical biology, the precise and stable connection of molecular entities is paramount. Heterobifunctional linkers are the linchpins in this endeavor, enabling the construction of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these critical tools, tert-butyl 4-(aminooxy)piperidine-1-carboxylate has emerged as a particularly valuable building block.
This molecule incorporates two key features that define its utility: a Boc-protected piperidine ring and a nucleophilic aminooxy moiety.[1][2] The piperidine scaffold provides a stable, three-dimensional, and non-aromatic spacer, which can be crucial for optimizing the pharmacokinetic properties of a final conjugate. The tert-butyloxycarbonyl (Boc) protecting group ensures the piperidine nitrogen remains unreactive during initial coupling steps and allows for orthogonal deprotection strategies.
The true chemical workhorse of this compound is the aminooxy (-ONH2) group. This functional group is central to one of the most reliable bioorthogonal reactions: the oxime ligation.[3][4] Its reaction with aldehydes or ketones proceeds under mild, physiological conditions to form a highly stable oxime bond, making it an ideal method for conjugating molecules in complex biological environments.[3][5] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of tert-butyl 4-(aminooxy)piperidine-1-carboxylate for researchers and scientists in the field.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.
Core Properties
The key quantitative data for tert-butyl 4-(aminooxy)piperidine-1-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 867034-25-1 | [6] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 216.28 g/mol | [2] |
| Monoisotopic Mass | 216.1474 Da | [2] |
| Appearance | White to off-white solid or oil | General Supplier Data |
| Predicted XlogP | 0.8 | [2] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General Lab Practice |
Spectroscopic Characterization
While experimental spectra should always be acquired for confirmation, the expected spectroscopic signatures for this compound are as follows:
-
¹H NMR: The spectrum would feature a prominent singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the piperidine ring would appear as complex multiplets between approximately 1.5 and 3.8 ppm. A broad singlet corresponding to the -ONH₂ protons would also be present, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: Characteristic signals would include the quaternary carbons of the tert-butyl group around 28 ppm and 80 ppm (C(CH₃)₃ and C (CH₃)₃ respectively). The carbons of the piperidine ring would resonate in the 30-50 ppm range, with the carbon bearing the aminooxy group appearing further downfield (~75 ppm). The carbonyl carbon of the Boc group would be observed near 155 ppm.[7]
-
Mass Spectrometry (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be detected at an m/z of approximately 217.15.[2]
Synthesis and Purification
The synthesis of tert-butyl 4-(aminooxy)piperidine-1-carboxylate is typically achieved through a multi-step sequence starting from commercially available piperidine derivatives. A common and reliable approach involves the nucleophilic substitution on a Boc-protected piperidine precursor.
Synthetic Workflow Diagram
The following diagram illustrates a standard synthetic route, which offers high yields and employs well-understood reaction mechanisms.
Caption: A typical two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-(phthalimidooxy)piperidine-1-carboxylate
-
To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), N-hydroxyphthalimide (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise over 20 minutes, ensuring the internal temperature remains below 10 °C.
-
Expert Insight: The Mitsunobu reaction is a robust method for converting alcohols to a wide range of functional groups. The dropwise addition of the azodicarboxylate is critical to control the exothermic reaction and prevent side-product formation.
-
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the phthalimide-protected intermediate as a white solid.
Step 2: Synthesis of tert-Butyl 4-(aminooxy)piperidine-1-carboxylate
-
Dissolve the intermediate from Step 1 (1.0 eq.) in dichloromethane (DCM) or ethanol.
-
Add hydrazine monohydrate (1.5 eq.) to the solution and stir the mixture at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Expert Insight: Hydrazinolysis is a standard and efficient method for cleaving the phthalimide protecting group. The formation of the insoluble phthalhydrazide byproduct drives the reaction to completion and simplifies purification.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the precipitate and wash the solid with additional DCM.
-
Combine the filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product. The product may be used directly or further purified by chromatography if necessary.
Chemical Reactivity and Key Applications
The utility of this linker is defined by the bioorthogonal reactivity of its aminooxy terminus.
The Oxime Ligation Mechanism
The reaction between the aminooxy group and an aldehyde or ketone is a cornerstone of bioconjugation.[3] It proceeds via a nucleophilic attack of the aminooxy nitrogen onto the carbonyl carbon, followed by dehydration to form a stable C=N double bond.
Caption: Conceptual assembly of a PROTAC using the linker.
An aldehyde-functionalized "warhead" that binds the target protein can be conjugated to the aminooxy group of the linker. Following this, the Boc group on the piperidine can be removed under acidic conditions (e.g., with TFA), revealing a secondary amine that can be acylated by an E3 ligase ligand to complete the PROTAC synthesis.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker's stability in circulation and its ability to release the drug at the target site are crucial. [8]By incorporating an aldehyde or ketone handle into an antibody's structure (via genetic engineering or chemical modification), the aminooxy linker can be used to attach a cytotoxic drug, forming a stable ADC. The non-cleavable nature of the oxime bond ensures the payload remains attached until the entire antibody is degraded within the lysosome of the target cell. [8]
Handling, Storage, and Safety
While specific toxicity data for this compound is not extensively documented, standard laboratory safety practices for handling chemical reagents should be strictly followed. [6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [9][10]* Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. [10]Avoid contact with skin and eyes. [11][12]In case of contact, rinse thoroughly with water. [11]* Storage: Store the container tightly closed in a cool, dry, and well-ventilated place. [9]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [11]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. [11]
Conclusion
tert-Butyl 4-(aminooxy)piperidine-1-carboxylate is a highly versatile and enabling chemical tool. Its unique structure, combining a stable piperidine scaffold with the bioorthogonal reactivity of an aminooxy group, makes it indispensable for advanced applications in medicinal chemistry and chemical biology. From the construction of targeted protein degraders to the site-specific modification of antibodies, this linker provides researchers with a reliable method for creating stable, well-defined molecular conjugates. Its predictable reactivity and straightforward incorporation into synthetic schemes ensure its continued prominence in the development of next-generation therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-(aminooxy)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]
-
precisionFDA. tert-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]
-
Wikipedia. 1-Boc-4-AP. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
Supporting Information. General procedure for the synthesis of N-Boc amines/amides. [Link]
-
PubChemLite. Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (C10H20N2O3). [Link]
-
Strop, P. (2014). Current ADC Linker Chemistry. Pharmaceutical Research, 31(10), 2296–2313. [Link]
- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
-
Payne, R. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(69), 9582-9585. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Zu u:scholar. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]
-
ResearchGate. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
Royal Society of Chemistry. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]
-
Ch肽生物科技. tert-Butyl 4-(aminooxy)piperidine-1-carboxylate. [Link]
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]
-
ResearchGate. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. [Link]
Sources
- 1. tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | C10H20N2O3 | CID 24729482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (C10H20N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to tert-Butyl 4-(aminooxy)piperidine-1-carboxylate for Advanced Drug Discovery
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for sophisticated, well-defined chemical building blocks is paramount. These scaffolds enable the precise construction of complex molecular architectures with tailored pharmacological profiles. Among these, tert-butyl 4-(aminooxy)piperidine-1-carboxylate has emerged as a particularly valuable intermediate. Its unique bifunctional nature, combining a stable, Boc-protected piperidine ring with a reactive aminooxy handle, offers medicinal chemists a powerful tool for linker chemistry, bioconjugation, and the synthesis of novel therapeutic agents.
This guide provides a comprehensive technical overview of this compound, delving into its core physicochemical properties, synthetic methodologies, and critical applications in the field of drug development. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical data for tert-butyl 4-(aminooxy)piperidine-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2][3] |
| Molecular Weight | 216.28 g/mol | [1] |
| Monoisotopic Mass | 216.1474 Da | [2] |
| CAS Number | 867034-25-1 | [1][4] |
| Appearance | Solid (Typical) | N/A |
| Boiling Point | 316 °C | [3] |
| Density | 1.10 g/cm³ | [3] |
| Flash Point | 145 °C | [3] |
| InChIKey | QMTOYSDJBBDOSV-UHFFFAOYSA-N | [2] |
Synthesis and Characterization: A Strategic Approach
The synthesis of tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a multi-step process that hinges on the strategic manipulation of functional groups. The most common and logical pathway begins with a commercially available, Boc-protected piperidine derivative.
Synthetic Strategy: The Rationale
The primary goal is to introduce an aminooxy (-ONH₂) group at the 4-position of the piperidine ring. A robust method to achieve this is via a nucleophilic substitution reaction. A common precursor is tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, where the mesylate group serves as an excellent leaving group. This is then displaced by a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, followed by deprotection to liberate the desired aminooxy functionality.
The choice of the tert-butyloxycarbonyl (Boc) group is deliberate; it is a stable protecting group for the piperidine nitrogen under a wide range of reaction conditions but can be readily removed under acidic conditions without affecting the newly formed oxime ether linkage, providing a subsequent handle for further chemical modification.
Caption: A typical synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established chemical principles. Researchers should always first consult primary literature and perform appropriate risk assessments.
Step 1: Mesylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution as a base to neutralize the HCl generated.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Causality: The low temperature controls the exothermic reaction and minimizes side product formation. Triethylamine is a non-nucleophilic base, preventing it from competing with the hydroxyl group.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with N-Hydroxyphthalimide
-
Dissolve the mesylated intermediate (1.0 eq) and N-hydroxyphthalimide (1.2 eq) in a polar aprotic solvent such as DMF.
-
Add a suitable base, such as potassium carbonate (1.5 eq), to facilitate the nucleophilic attack.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Causality: Heating is required to overcome the activation energy for the Sₙ2 displacement of the bulky mesylate group. DMF is an excellent solvent for this type of reaction as it effectively solvates the cation of the base.
-
-
Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic extracts, dry, and concentrate. The crude product can be purified by column chromatography to yield tert-butyl 4-(phthalimidooxy)piperidine-1-carboxylate.
Step 3: Hydrazinolysis to Yield the Final Product
-
Dissolve the phthalimide-protected intermediate (1.0 eq) in a solvent mixture such as dichloromethane/ethanol.
-
Add hydrazine monohydrate (2.0-3.0 eq) to the solution at room temperature.
-
Stir the reaction for 2-4 hours. A precipitate (phthalhydrazide) will form.
-
Causality: Hydrazine acts as a potent nucleophile that attacks the phthalimide group, leading to ring-opening and subsequent cyclization to form the stable phthalhydrazide, thus liberating the free aminooxy group. This is a standard and high-yielding method for phthalimide deprotection.
-
-
Filter off the precipitate and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to afford the final, high-purity tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
Core Applications in Drug Development
The utility of this molecule stems from its two distinct functional handles, which can be addressed orthogonally.
The Aminooxy Handle: Gateway to Stable Oxime Ethers
The primary reactive site is the aminooxy (-ONH₂) group. This functionality exhibits exquisite chemoselectivity for aldehydes and ketones, reacting under mild, often physiological, conditions to form highly stable oxime ether linkages.
This reaction is foundational to many bioconjugation and drug assembly strategies for several reasons:
-
High Stability: The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine or hydrazone linkages.
-
Chemoselectivity: The reaction is highly specific, leaving other functional groups like amines, alcohols, and carboxylic acids untouched.
-
Favorable Kinetics: The reaction proceeds efficiently in aqueous environments, making it ideal for conjugating molecules to biomacromolecules.
A Bifunctional Linker Paradigm
The molecule is best understood as a heterobifunctional linker. One end provides the aminooxy group for conjugation, while the other end contains the Boc-protected secondary amine within the piperidine ring. This Boc group can be cleanly removed with an acid (e.g., TFA), revealing a secondary amine that can be used for subsequent amide bond formation, reductive amination, or other nucleophilic reactions.
Caption: Conceptual workflow of the linker in drug conjugation.
This orthogonal reactivity makes it an invaluable tool for constructing complex molecules such as:
-
Antibody-Drug Conjugates (ADCs): Where a cytotoxic payload containing an aldehyde can be linked to an antibody via this linker.
-
PROTACs (Proteolysis Targeting Chimeras): Connecting a protein-binding ligand to an E3 ligase-binding ligand.
-
Peptide and Oligonucleotide Conjugates: Enhancing the pharmacokinetic properties or cellular uptake of biologics.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure user safety.
-
Hazard Identification: While comprehensive toxicity data is not available for all research chemicals, related compounds may be classified as irritants or harmful if swallowed.[5][6] Users should treat the compound with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[6][7] All handling should be performed in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
Conclusion
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is more than a simple chemical intermediate; it is a strategic enabler of molecular innovation. Its robust and predictable chemistry, centered around the orthogonal reactivity of its aminooxy and protected amine functionalities, provides a reliable platform for the assembly of complex and high-value therapeutic candidates. For research teams engaged in the development of next-generation ADCs, PROTACs, and other targeted therapies, a deep understanding and proficient application of this building block can significantly accelerate the path from concept to clinical reality.
References
- MedChemExpress. (2024). tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate SDS.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24729482, tert-Butyl 4-(aminooxy)piperidine-1-carboxylate. Retrieved from [Link]
- precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]
- Autech Industry Co.,Limited. (n.d.). MSDS of 4-Tert-butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester.
-
PubChemLite. (n.d.). tert-Butyl 4-(aminooxy)piperidine-1-carboxylate (C10H20N2O3). Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
- Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | C10H20N2O3 | CID 24729482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (C10H20N2O3) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. parchem.com [parchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
"Tert-butyl 4-(aminooxy)piperidine-1-carboxylate" synthesis and purification
An In-Depth Technical Guide to the Synthesis and Purification of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and development, the piperidine scaffold is a privileged structure, appearing in a vast number of approved pharmaceutical agents.[1] Its conformational properties and ability to engage in key biological interactions make it a cornerstone of medicinal chemistry. Tert-butyl 4-(aminooxy)piperidine-1-carboxylate represents a highly valuable derivative of this scaffold. The presence of a Boc-protected nitrogen and a reactive aminooxy functional group at the 4-position makes it an exceptionally versatile bifunctional building block. The aminooxy handle allows for the efficient formation of stable oxime ethers with aldehydes and ketones, a critical ligation strategy for constructing complex molecules, linkers for antibody-drug conjugates (ADCs), and probes for chemical biology.
This guide provides a detailed examination of a reliable and widely employed synthetic route to this key intermediate, focusing on the underlying chemical principles, step-by-step experimental protocols, and robust purification strategies. The methodologies described are designed to be self-validating, ensuring researchers can achieve high purity and yield with a thorough understanding of the process.
Section 1: Synthetic Strategy and Mechanistic Rationale
The most common and efficient synthesis of tert-butyl 4-(aminooxy)piperidine-1-carboxylate begins with the commercially available starting material, N-Boc-4-hydroxypiperidine. The strategy involves a two-step sequence:
-
Installation of a Protected Aminooxy Group: The hydroxyl group is converted into a phthalimidooxy group. This is achieved via one of two primary methods: the Mitsunobu reaction or the alkylation of a sulfonate ester. The phthalimide group serves as an excellent protecting group for the aminooxy functionality, preventing side reactions.
-
Deprotection via Hydrazinolysis: The phthalimide protecting group is selectively removed using hydrazine, liberating the desired primary aminooxy group to yield the final product.
Route A: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols into a wide array of functional groups with inversion of stereochemistry.[2] In this context, it facilitates the formation of a C-O bond between the piperidine ring and the N-hydroxyphthalimide (NHPI) nucleophile.
Mechanism: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[1] This intermediate deprotonates the acidic N-hydroxyphthalimide. The N-Boc-4-hydroxypiperidine then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the phthalimide anion displaces the oxyphosphonium group in a classic Sₙ2 fashion, yielding the desired tert-butyl 4-(phthalimidooxy)piperidine-1-carboxylate.[1][2]
Causality: This method is often preferred for its high efficiency and mild reaction conditions. The choice of DIAD over DEAD is common as the resulting hydrazine byproduct is often easier to remove during purification. The use of anhydrous solvents is critical, as the reagents and key intermediates are sensitive to water.
Route B: Alkylation of a Sulfonate Ester
An alternative and equally robust approach involves converting the hydroxyl group into a superior leaving group, such as a tosylate or mesylate. This two-step process begins with the reaction of N-Boc-4-hydroxypiperidine with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine.[3]
The resulting sulfonate ester is then subjected to nucleophilic substitution with the potassium or sodium salt of N-hydroxyphthalimide. This Sₙ2 reaction proceeds efficiently to yield the same phthalimidooxy intermediate as in the Mitsunobu route.
Causality: This route avoids the use of Mitsunobu reagents, which can simplify purification. However, it introduces an additional step (sulfonate ester formation) into the sequence. It is an excellent alternative if Mitsunobu conditions prove problematic or if starting materials are more amenable to this pathway.
Section 2: Experimental Protocols and Workflow
The following section provides a detailed, step-by-step protocol based on the Mitsunobu reaction followed by hydrazinolysis, as it represents a highly convergent and well-documented approach.[4]
Overall Synthesis Workflow
The diagram below illustrates the high-level workflow for the synthesis and purification of the target compound.
Sources
A Technical Guide to the Solubility of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 4-(aminooxy)piperidine-1-carboxylate, a key building block in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and process development scientists, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in various synthetic applications.
Introduction: The Synthetic Utility and Physicochemical Profile
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (CAS No. 867034-25-1) is a bifunctional molecule incorporating a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and featuring an aminooxy functional group.[1] This unique combination of functionalities makes it a valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutics. The Boc-protecting group offers stability under many reaction conditions and can be readily removed under acidic conditions, while the aminooxy group provides a versatile handle for the formation of oxime ethers, which are important linkages in various bioactive compounds.
A fundamental understanding of a compound's solubility is paramount for its successful application in synthesis, purification, and formulation. Solubility dictates the choice of reaction solvent, influences reaction kinetics, and is a critical parameter in developing crystallization and chromatography protocols.
Physicochemical Properties of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate:
| Property | Value | Source |
| CAS Number | 867034-25-1 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| Predicted XLogP3 | 1.9 | [] |
| Appearance | White to light yellow crystalline solid | [3] |
The predicted XLogP3 value of 1.9 suggests that tert-butyl 4-(aminooxy)piperidine-1-carboxylate possesses a moderate degree of lipophilicity. This indicates a general preference for organic solvents over aqueous media. The presence of the Boc group significantly contributes to this lipophilicity, while the aminooxy and carbonyl groups introduce polarity and hydrogen bonding capabilities.
Theoretical Framework for Solubility Prediction
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For tert-butyl 4-(aminooxy)piperidine-1-carboxylate, the following factors are key determinants of its solubility in organic solvents:
-
Polarity: The molecule possesses both polar (aminooxy, carbonyl) and nonpolar (tert-butyl, piperidine ring hydrogens) regions. Solvents with a polarity that can effectively interact with both of these regions are likely to be good solvents.
-
Hydrogen Bonding: The aminooxy group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the aminooxy and carbonyl groups can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF) are therefore expected to be effective at solvating this molecule.
-
Van der Waals Forces: The nonpolar tert-butyl group and the aliphatic piperidine ring will interact with solvents through London dispersion forces.
Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.
Predicted and Reported Solubility Profile
While extensive quantitative solubility data for tert-butyl 4-(aminooxy)piperidine-1-carboxylate is not widely available in the public domain, some sources report its solubility in a limited number of organic solvents.[3] The following table provides a summary of reported and predicted solubility based on the compound's structural features and general principles of solubility for Boc-protected piperidines.
| Solvent | Solvent Type | Predicted/Reported Solubility | Rationale |
| Dichloromethane (DCM) | Nonpolar Aprotic | High | Effective at solvating the nonpolar regions of the molecule. |
| Chloroform | Nonpolar Aprotic | High (Reported) | Similar to DCM, effectively solvates the lipophilic portions of the molecule. |
| Methanol | Polar Protic | High | Capable of hydrogen bonding with the aminooxy and carbonyl groups. |
| Ethanol | Polar Protic | High (Reported) | Similar to methanol, with good hydrogen bonding capabilities. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Polar Aprotic | Moderate | Offers a balance of polarity and nonpolar character. |
| Dimethylformamide (DMF) | Polar Aprotic | High | A strong hydrogen bond acceptor and highly polar. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong hydrogen bond acceptor and highly polar. |
| Acetonitrile | Polar Aprotic | Moderate | Polar, but a weaker hydrogen bond acceptor than DMF or DMSO. |
| Hexanes/Heptane | Nonpolar | Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups. |
| Water | Polar Protic | Low | The significant nonpolar character of the Boc group and piperidine ring limits aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details a robust shake-flask method for determining the equilibrium solubility of tert-butyl 4-(aminooxy)piperidine-1-carboxylate in a given organic solvent at a specified temperature.
Materials and Equipment
-
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of tert-butyl 4-(aminooxy)piperidine-1-carboxylate into a vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The goal is to ensure that the concentration of the dissolved solute is constant over time.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours. This allows the undissolved solid to settle, leaving a clear supernatant.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram, generated using DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
Caption: Workflow for the experimental determination of solubility.
Conclusion
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a versatile synthetic intermediate whose effective use is underpinned by a thorough understanding of its solubility. Based on its physicochemical properties, it is predicted to be highly soluble in a range of common polar aprotic and protic organic solvents, with limited solubility in nonpolar and aqueous media. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable method for its determination. This knowledge is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring the successful progression of synthetic campaigns in drug discovery and development.
References
-
PubChem. (n.d.). tert-Butyl 4-(aminooxy)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 867034-25-1|tert-butyl 4-(aminooxy)piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]
Sources
An In-depth Technical Guide on the NMR and Mass Spectrometry Data of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Foreword
In the landscape of modern drug discovery and development, the unequivocal structural characterization of synthetic intermediates is a cornerstone of scientific rigor. Tert-butyl 4-(aminooxy)piperidine-1-carboxylate stands as a crucial building block, its versatile functionalities enabling the construction of complex molecular architectures. This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data points, delving into the causality behind experimental choices and the logic of spectral interpretation to ensure trustworthy and reproducible results.
Structural Overview and Analytical Strategy
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate possesses a piperidine core, a common scaffold in medicinal chemistry. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group that is stable under many reaction conditions but can be removed under acidic conditions.[1] The 4-position of the piperidine ring is substituted with an aminooxy group (-ONH₂), a potent nucleophile often utilized in the formation of oximes.
Our analytical strategy for the definitive characterization of this molecule hinges on the synergistic use of NMR and MS. NMR spectroscopy will provide a detailed map of the carbon and proton skeletons, confirming the connectivity of the atoms. Mass spectrometry will corroborate the molecular weight and offer insights into the molecule's fragmentation patterns, further validating the proposed structure.
Diagram: Analytical Workflow for Structural Elucidation
Caption: A streamlined workflow for the spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For tert-butyl 4-(aminooxy)piperidine-1-carboxylate, both ¹H and ¹³C NMR are indispensable for a complete structural assignment.
Proton (¹H) NMR Analysis
¹H NMR spectroscopy provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube.
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation and Signal Assignment
The ¹H NMR spectrum of tert-butyl 4-(aminooxy)piperidine-1-carboxylate is expected to show distinct signals corresponding to the protons of the Boc group, the piperidine ring, and the aminooxy group. The piperidine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons.[2]
Table 1: Predicted ¹H NMR Signal Assignments
| Signal | Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| A | -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group give rise to a sharp singlet. |
| B | Piperidine C2/C6, C3/C5 | 1.60 - 3.80 | Multiplets (m) | 8H | The piperidine protons appear as complex multiplets due to geminal and vicinal coupling. The protons on carbons adjacent to the nitrogen (C2/C6) are expected to be more deshielded (further downfield).[3] |
| C | Piperidine C4-H | 3.80 - 4.10 | Multiplet (m) | 1H | This proton is attached to the carbon bearing the electronegative aminooxy group and is therefore shifted downfield. |
| D | -ONH ₂ | Broad singlet (br s) | 2H | The protons on the nitrogen of the aminooxy group are exchangeable and often appear as a broad signal. Its chemical shift is concentration and solvent dependent. |
Carbon-¹³ (¹³C) NMR Analysis
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample used for ¹H NMR can be used. Due to the lower natural abundance of ¹³C, a more concentrated sample or a longer acquisition time may be necessary.
-
Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Data Interpretation and Signal Assignment
Table 2: Predicted ¹³C NMR Signal Assignments
| Signal | Carbon Atom(s) | Expected Chemical Shift (ppm) | Rationale |
| 1 | -C(C H₃)₃ | ~28.5 | The three equivalent methyl carbons of the Boc group are in a region typical for sp³ hybridized carbons. |
| 2 | Piperidine C3/C5 | ~30-35 | These carbons are part of the aliphatic piperidine ring. |
| 3 | Piperidine C2/C6 | ~40-45 | These carbons are adjacent to the nitrogen atom and are slightly deshielded. |
| 4 | Piperidine C4 | ~75-80 | This carbon is significantly deshielded due to the attachment of the electronegative oxygen atom. |
| 5 | -C (CH₃)₃ | ~79.5 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom. |
| 6 | C =O | ~155 | The carbonyl carbon of the carbamate functional group is highly deshielded and appears significantly downfield.[4] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[5][6]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote protonation.
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then analyzed by the mass analyzer.
-
Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.
Data Interpretation
The molecular formula of tert-butyl 4-(aminooxy)piperidine-1-carboxylate is C₁₀H₂₀N₂O₃, with a monoisotopic mass of 216.1474 Da.[7][8]
-
Parent Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 217.1547.[8]
-
Fragmentation: The Boc protecting group is known to be labile under certain MS conditions and can lead to characteristic fragmentation patterns.[9][10][11] Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).
Diagram: Key Fragmentation Pathways in ESI-MS
Caption: Predicted major fragmentation pathways for the protonated molecule.
Conclusion
The comprehensive analysis of tert-butyl 4-(aminooxy)piperidine-1-carboxylate using ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR data are in excellent agreement with the proposed structure, and the mass spectrometry data confirms the molecular weight and expected fragmentation patterns. This rigorous analytical approach ensures the identity and purity of this important synthetic intermediate, which is critical for its successful application in research and drug development.
References
-
Wikipedia. 1-Boc-4-AP. Retrieved from [Link]
- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
- Knieps, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
- Dinh, N. H., et al. (2003). 1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine.
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PubChemLite. Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (C10H20N2O3). Retrieved from [Link]
-
SpectraBase. Piperidine. Retrieved from [Link]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
PubMed. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Retrieved from [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubMed. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (C10H20N2O3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Tert-butyl 4-(aminooxy)piperidine-1-carboxylate for Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Reagent, A Philosophy of Precision
In the landscape of modern bioconjugation, the pursuit of precision is paramount. We are no longer simply attaching molecules; we are engineering sophisticated biological tools. The choice of every linker, every reactive group, is a critical design decision that dictates the stability, efficacy, and ultimately, the success of a therapeutic or diagnostic agent. This guide is crafted from the perspective of a senior application scientist, blending foundational chemical principles with field-proven insights. We will dissect not just the "how" but the "why" behind the application of a uniquely valuable reagent: tert-butyl 4-(aminooxy)piperidine-1-carboxylate . This molecule is more than a simple linker; it is an embodiment of strategic design, offering a trifecta of stability, structural rigidity, and synthetic versatility. Herein, we move beyond a simple protocol, providing a self-validating framework for its application, grounded in mechanistic understanding and authoritative data.
The Core Principle: The Oxime Ligation - A Bond Built to Last
At the heart of this reagent's utility is the oxime ligation , a cornerstone of chemoselective and bioorthogonal chemistry. This reaction involves the condensation of an aminooxy group (-O-NH₂) with an aldehyde or ketone to form a stable oxime bond (-O-N=C-).[1]
Several features make oxime ligation a superior choice for bioconjugation:
-
Exceptional Stability: The resulting oxime bond is significantly more stable against hydrolysis over a wide pH range compared to other common linkages like hydrazones or imines.[2][3][4] This is critical for conjugates that must endure physiological conditions (pH ~7.4) for extended periods. Rate constants for oxime hydrolysis are nearly 1000-fold lower than for simple hydrazones.[2]
-
Chemoselectivity: Aldehydes and ketones are relatively rare in biological systems compared to amines or thiols, minimizing off-target reactions with native biomolecules.[4] This specificity ensures that the conjugation occurs precisely where intended.
-
Mild Reaction Conditions: The ligation proceeds efficiently under aqueous, biocompatible conditions, often at or near physiological pH, preserving the delicate structure and function of proteins and other biomolecules.[1]
Deconstructing the Reagent: A Trifecta of Functionality
The structure of tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a deliberate design, where each component serves a distinct and vital purpose.
Caption: Functional components of the title reagent.
-
The Aminooxy Group (-O-NH₂): This is the reactive moiety, the "warhead" that specifically targets and reacts with a carbonyl (aldehyde or ketone) on the partner molecule.
-
The Piperidine Scaffold: This six-membered heterocyclic ring is not merely a spacer. It imparts conformational rigidity to the linker.[5] In complex molecules like PROTACs or antibody-drug conjugates (ADCs), a rigid linker can help achieve a more defined spatial orientation between the conjugated partners, which is often crucial for optimal biological activity.[5]
-
The Boc Protecting Group (-C(O)OC(CH₃)₃): The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines.[6][7] Its role here is strategic: it temporarily masks the reactivity of the piperidine's secondary amine.[6] This allows the aminooxy end to be conjugated selectively. Post-conjugation, the Boc group can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the piperidine nitrogen, opening a synthetic handle for further functionalization if a multi-step conjugation strategy is required.[6][8]
The Mechanism in Action: An Application-Focused View
The reaction proceeds via a two-step mechanism: nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the stable C=N double bond of the oxime.
Caption: Catalyzed mechanism of oxime bond formation.
While the reaction can proceed uncatalyzed, its rate is significantly enhanced, particularly at neutral or near-neutral pH, by nucleophilic catalysts such as aniline and its derivatives (e.g., p-phenylenediamine).[5][9] The catalyst forms a transient, more reactive Schiff base with the aldehyde, which is then rapidly displaced by the aminooxy nucleophile.[1] Aniline catalysis can increase the reaction rate by over 100-fold.[9]
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, field-proven protocol for the conjugation of an aldehyde-containing peptide to tert-butyl 4-(aminooxy)piperidine-1-carboxylate. This serves as a template that can be adapted for other carbonyl-containing molecules.
Objective: To conjugate a model aldehyde-peptide (e.g., a peptide with an N-terminal serine oxidized to a glyoxylyl group) with the title reagent and purify the resulting conjugate.
Materials & Reagents
-
Aldehyde-Peptide: Lyophilized solid, purity >95%.
-
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate: (MW: 216.29 g/mol ), solid.
-
Aniline: ACS grade or higher.
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5.
-
Quenching Solution: 1 M Acetone in water.
-
Solvents: Anhydrous Dimethylformamide (DMF), Acetonitrile (ACN, HPLC grade), Deionized Water (18.2 MΩ·cm), Trifluoroacetic acid (TFA, HPLC grade).
-
Purification: C18 Reverse-Phase (RP) HPLC column (e.g., 5 µm particle size, 100 Å pore size).
-
Analysis: LC-MS system, NMR spectrometer (for small molecule analysis).
Step-by-Step Methodology
Step 1: Reagent Preparation (Causality: Accurate concentrations are key to reproducibility)
-
Peptide Stock (10 mM): Dissolve a precise amount of aldehyde-peptide in the Reaction Buffer. Rationale: The peptide is likely most stable and soluble in an aqueous buffer.
-
Aminooxy Reagent Stock (100 mM): Dissolve 21.6 mg of tert-butyl 4-(aminooxy)piperidine-1-carboxylate in 1.0 mL of anhydrous DMF. Rationale: DMF is used to solubilize the hydrophobic reagent before its dilution into the aqueous reaction mixture.
-
Aniline Catalyst Stock (200 mM): Prepare a fresh solution of aniline in DMF. Rationale: Aniline is a catalyst; a stock solution allows for precise addition. It is often prepared fresh due to potential oxidation.
Step 2: The Ligation Reaction (Causality: Controlling stoichiometry and conditions for optimal yield)
-
In a microcentrifuge tube, combine 100 µL of the 10 mM Peptide Stock (1 µmol, 1.0 eq).
-
Add 20 µL of the 100 mM Aminooxy Reagent Stock (2 µmol, 2.0 eq). Rationale: A slight excess of the aminooxy reagent drives the reaction to completion.
-
Add 10 µL of the 200 mM Aniline Catalyst Stock to achieve a final catalyst concentration of ~20 mM.
-
Adjust the final volume to 200 µL with Reaction Buffer. The final concentrations will be: Peptide (~5 mM), Aminooxy Reagent (~10 mM), Aniline (~10 mM).
-
Incubate the reaction at room temperature (25°C) or 37°C for 2-4 hours. Rationale: Higher temperature can increase the reaction rate, but must be balanced with the stability of the biomolecule.
-
Monitor Progress (Self-Validation): At t=0, 1h, 2h, and 4h, take a 5 µL aliquot, quench with 45 µL of 0.1% TFA in water, and analyze by LC-MS to monitor the consumption of starting material and formation of the product.
Caption: Step-by-step experimental workflow diagram.
Step 3: Purification by RP-HPLC (Causality: Isolating the desired product from reactants and byproducts)
-
Quench the entire reaction mixture by adding an equal volume of 0.1% TFA in water.
-
Inject the mixture onto a semi-preparative C18 RP-HPLC column.
-
Elute the product using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 10-60% ACN over 30 minutes.[10]
-
Collect fractions corresponding to the product peak, identified by its expected retention time shift relative to the starting peptide (conjugates are typically more hydrophobic and elute later).
-
Validate Purity (Self-Validation): Analyze the collected fractions by LC-MS to confirm the mass of the desired conjugate and assess purity.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Step 4: (Optional) Boc Deprotection
-
Dissolve the lyophilized conjugate in a solution of 50% TFA in dichloromethane (DCM).[11]
-
Stir at room temperature for 1-2 hours.[12]
-
Remove the solvent and excess TFA under reduced pressure (or by nitrogen stream).
-
The resulting product is the TFA salt of the deprotected amine, ready for further modification.
Data Interpretation and Validation
Authoritative validation of the final conjugate is non-negotiable. Here is what to expect from standard analytical techniques.
Mass Spectrometry (MS)
MS is the primary tool for confirming successful conjugation. The expected mass of the conjugate can be calculated as: Mass(Conjugate) = Mass(Peptide) + Mass(Reagent) - Mass(H₂O) Mass(Conjugate) = Mass(Peptide) + 216.29 - 18.02 = Mass(Peptide) + 198.27 Da
A successful reaction will show a new peak in the mass spectrum corresponding to this calculated mass, with a concurrent decrease or disappearance of the starting peptide's mass peak.
HPLC Analysis
The conjugate will typically have a longer retention time on a C18 RP-HPLC column than the starting peptide due to the increased hydrophobicity of the added linker. A single, sharp peak for the final product indicates high purity.
NMR Spectroscopy (for small molecule conjugates)
For conjugates with small molecules, ¹H NMR is invaluable. The formation of the oxime bond results in a characteristic chemical shift for the proton on the newly formed C=N bond (-CH=N-O-). This proton typically appears as a singlet in the range of 7.5-8.5 ppm for aldehyde-derived oximes, providing direct evidence of bond formation.[13] The signals from the tert-butyl group of the Boc protector (a sharp singlet at ~1.4 ppm) and the piperidine ring protons will also be present.
Quantitative Data Summary
The following tables summarize key quantitative data to guide experimental design and predict outcomes.
Table 1: Reaction Kinetics & Yield
| Parameter | Uncatalyzed (pH 7) | Aniline-Catalyzed (10-100 mM, pH 7) | Aniline-Catalyzed (pH 4.5-5.5) |
| Relative Rate | 1x | 10-120x faster[5][9] | Up to 400x faster[5] |
| Typical Time | 12-24 hours | 1-4 hours | < 1 hour |
| Expected Yield | Moderate to Good | High to Quantitative[14] | High to Quantitative |
Table 2: Oxime Bond Stability
| Condition | Half-life (t₁/₂) | Comments |
| pH 7.4 (Physiological) | Extremely stable (months to years)[15] | Significantly more stable than hydrazone linkages. |
| pH 5.0 | Very stable (weeks to months)[3] | Hydrolysis is acid-catalyzed but remains very slow.[2] |
| pH < 2.0 | Labile | Can be cleaved under harsh acidic conditions. |
Conclusion: An Indispensable Tool for Precision Bioconjugation
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a powerful and strategically designed reagent that leverages the robustness of oxime ligation. Its inherent structural rigidity and the synthetic flexibility afforded by the Boc protecting group make it an exemplary choice for constructing well-defined, stable bioconjugates. By understanding the underlying chemical principles and following a self-validating experimental workflow, researchers can confidently employ this tool to advance the development of next-generation therapeutics and diagnostics. The true measure of a reagent lies not in its complexity, but in its ability to deliver precision and reliability. On this measure, tert-butyl 4-(aminooxy)piperidine-1-carboxylate stands as an indispensable asset in the bioconjugation toolkit.
References
-
Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR. (2025). ResearchGate. Available at: [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2013). Bioconjugate Chemistry. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). Angewandte Chemie International Edition. Available at: [Link]
-
Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. (2013). ResearchGate. Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). Chemical Reviews. Available at: [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (2013). ACS Publications. Available at: [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
tert-Butyl 4-(2-aminopyridin-3-ylamino)piperidine-1-carboxylate. Shimadzu Chemistry & Diagnostics. Available at: [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). RSC Publishing. Available at: [Link]
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2016). ACS Publications. Available at: [Link]
-
Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. (2023). ChemRxiv. Available at: [Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. Available at: [Link]
-
High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. (2025). ACS Omega. Available at: [Link]
-
1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. The Royal Society of Chemistry. Available at: [Link]
-
Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. (2023). Cellulose. Available at: [Link]
-
Applications and Limitations of Oxime-Linked “Split PROTACs”. (2022). Molecules. Available at: [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Communications. Available at: [Link]
-
Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. (2023). MDPI. Available at: [Link]
-
One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). Organic & Biomolecular Chemistry. Available at: [Link]
-
Hydrolytic stability of hydrazones and oximes. (2008). Semantic Scholar. Available at: [Link]
-
TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA. Available at: [Link]
-
Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). Methods in Molecular Biology. Available at: [Link]
-
Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. (2019). Organic & Biomolecular Chemistry. Available at: [Link]
-
C18 HPLC Analysis of Peptide and Conjugate. CellMosaic. Available at: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
Peptide Purification. AAPPTec. Available at: [Link]
-
HPLC Purification of Peptides. (2016). Protocols.io. Available at: [Link]
-
Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement. (2012). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Scaling Small Molecule Purification Methods for HPLC. Agilent. Available at: [Link]
-
NMR Chemical Shifts. (1997). The Journal of Organic Chemistry. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). ResearchGate. Available at: [Link]
-
Chemical shift of the hydroxyl proton of oximes in dimethyl sulfoxide. (1970). The Journal of Organic Chemistry. Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). ResearchGate. Available at: [Link]
-
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. Available at: [Link]
-
4-Amino-1-Boc-piperidine. PubChem. Available at: [Link]
-
tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate. Pharmaffiliates. Available at: [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
A Technical Guide to Tert-butyl 4-(aminooxy)piperidine-1-carboxylate: A Versatile Scaffold and Linker in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the demand for molecular tools that offer both structural rigidity and versatile, reliable reactivity is paramount. tert-Butyl 4-(aminooxy)piperidine-1-carboxylate has emerged as a pivotal building block, uniquely positioned at the intersection of scaffold-based design and bioorthogonal conjugation. Its architecture, featuring a Boc-protected piperidine ring and a nucleophilic aminooxy handle, provides a powerful platform for constructing complex therapeutic modalities. This guide delineates the fundamental chemistry, strategic applications, and field-proven protocols associated with this compound, offering researchers and drug development professionals a comprehensive resource for leveraging its capabilities in areas ranging from antibody-drug conjugates (ADCs) and PROTACs to fragment-based screening.
Section 1: The Strategic Advantage of a Bifunctional Building Block
The efficacy of tert-butyl 4-(aminooxy)piperidine-1-carboxylate stems from the intelligent combination of three distinct chemical motifs:
-
The Aminooxy Group (-ONH₂): This is the reactive warhead for one of the most reliable bioorthogonal reactions: oxime ligation. It reacts chemoselectively with aldehydes and ketones to form a highly stable oxime ether bond.[1][2]
-
The Piperidine Scaffold: As one of the most prevalent N-heterocycles in FDA-approved drugs, the piperidine ring is a "privileged scaffold".[3][4] It imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, while offering a conformationally constrained three-dimensional vector to orient substituents in a defined spatial arrangement.
-
The tert-butoxycarbonyl (Boc) Protecting Group: A robust and reliable protecting group for the piperidine nitrogen, it allows the aminooxy moiety to be utilized selectively. Its straightforward removal under acidic conditions reveals a secondary amine, providing a second, orthogonal handle for further synthetic elaboration.
This trifecta of features makes the molecule not just a simple linker, but a strategic component for building molecular bridges and introducing valuable structural motifs into drug candidates.
Caption: General mechanism of aniline-catalyzed oxime ligation.
Comparative Analysis of Bioconjugation Chemistries
To make an informed decision, a medicinal chemist must weigh the trade-offs of various conjugation methods. Oxime ligation offers a superior balance of stability and bioorthogonality.
| Feature | Oxime Ligation | Hydrazone Ligation | Maleimide-Thiol | NHS Ester-Amine |
| Bond Formed | Oxime Ether | Hydrazone | Thioether | Amide |
| Physiological Stability | Very High [5][6][7] | Moderate (Prone to hydrolysis and exchange) | Moderate (Prone to retro-Michael addition/exchange) | Very High |
| Bioorthogonality | Excellent (Aldehydes/ketones are rare in vivo) | Good | Fair (Requires free thiols, risk of off-target reactions) | Poor (Reacts with any primary amine) |
| Reaction pH | 4.0 - 6.5 | 4.5 - 6.0 | 6.5 - 7.5 | 7.0 - 8.5 |
| Catalyst Required | Aniline derivatives (optional but recommended) [2][8] | Aniline derivatives (optional) | None | None |
Section 3: Synthesis and Practical Considerations
A reliable supply of high-purity starting material is foundational. tert-Butyl 4-(aminooxy)piperidine-1-carboxylate is typically synthesized from commercially available precursors like N-Boc-4-hydroxypiperidine or N-Boc-4-oxopiperidine.
Representative Synthetic Protocol (Mitsunobu Approach)
This protocol outlines a common and effective method starting from N-Boc-4-hydroxypiperidine. The causality behind this choice is the mild reaction conditions of the Mitsunobu reaction, which avoids harsh reagents that could compromise the Boc protecting group.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve N-Boc-4-hydroxypiperidine (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes. The appearance of a persistent orange color indicates the progress of the reaction.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).
-
Workup & Intermediate Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the phthalimide-protected intermediate. This crude product is often carried forward without extensive purification.
-
Hydrazinolysis (Deprotection): Dissolve the crude intermediate in ethanol or a THF/ethanol mixture. Add hydrazine monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Purification: Filter off the precipitate and wash it with ethanol. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid via flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(aminooxy)piperidine-1-carboxylate as a white solid or colorless oil.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place to prevent degradation. [9]
Section 4: Key Applications in Drug Discovery Programs
The true power of this reagent is realized in its application to building complex, high-value therapeutic molecules.
Linker Technology for ADCs and PROTACs
In complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical component that dictates efficacy, stability, and safety. [10][11][12][13]
-
In ADCs: The aminooxy group can be used to conjugate the piperidine linker to a cytotoxic payload that bears a ketone or aldehyde. Subsequently, the Boc group can be removed, and the now-free piperidine nitrogen can be acylated or alkylated to attach to the antibody, often via a maleimide or NHS ester chemistry. The piperidine ring provides a defined, non-aromatic spacer that can improve the solubility and overall pharmacokinetic profile of the ADC. [13][14]* In PROTACs: PROTACs require a linker to connect a warhead that binds a target protein to a ligand for an E3 ubiquitin ligase. [11]The rigid piperidine scaffold is ideal for this purpose, as linker conformation and length are critical for inducing a productive ternary complex (Target-PROTAC-E3 Ligase). tert-Butyl 4-(aminooxy)piperidine-1-carboxylate serves as an excellent starting point for building such linkers, offering defined exit vectors and predictable geometry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 7. raineslab.com [raineslab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate: A Bifunctional Linker for Advanced Bioconjugation and Drug Development
A Senior Application Scientist's In-depth Technical Guide
Abstract
In the landscape of modern therapeutics, particularly in the realms of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker molecule is a critical determinant of efficacy, stability, and pharmacokinetic properties. This technical guide provides a comprehensive exploration of tert-butyl 4-(aminooxy)piperidine-1-carboxylate, a heterobifunctional linker that offers a unique combination of a stable, bioorthogonal aminooxy group and a versatile, conformationally constrained piperidine scaffold. We will delve into the core chemical principles of this linker, its strategic applications, and provide detailed, field-proven protocols for its use in constructing complex biomolecular conjugates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced linker technologies for next-generation therapeutics.
Introduction: The Pivotal Role of Bifunctional Linkers
Bifunctional linkers are the architectural cornerstones in the design of targeted therapies. They serve as the crucial bridge connecting a targeting moiety, such as a monoclonal antibody, to a payload, which could be a potent cytotoxic agent or an E3 ligase ligand. The ideal linker is not merely a passive spacer but an active contributor to the overall performance of the conjugate. Key attributes of an effective linker include:
-
Chemical Stability: Ensuring the integrity of the conjugate in systemic circulation to prevent premature payload release.
-
Bioorthogonality: Possessing reactive handles that form covalent bonds under mild, physiological conditions without cross-reacting with endogenous functional groups.[1][2]
-
Defined Length and Geometry: Influencing the spatial orientation of the connected molecules to optimize target engagement and biological activity.[3]
-
Modulation of Physicochemical Properties: Affecting solubility, cell permeability, and metabolic stability of the final conjugate.[3][4]
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate has emerged as a valuable tool in the medicinal chemist's arsenal, addressing many of these critical requirements. Its structure features a Boc-protected piperidine ring, which imparts rigidity and favorable drug-like properties, and an aminooxy group, a key participant in the highly specific and stable oxime ligation reaction.[2][5]
Core Chemistry: Understanding the Functionality of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Chemical Properties and Structure
| Property | Value |
| Chemical Name | tert-butyl 4-(aminooxy)piperidine-1-carboxylate |
| CAS Number | 867034-25-1[6][7] |
| Molecular Formula | C10H20N2O3[7][8] |
| Molecular Weight | 216.28 g/mol [7] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. |
Structure:
The molecule consists of a piperidine ring N-substituted with a tert-butyloxycarbonyl (Boc) protecting group. At the 4-position of the piperidine ring, an aminooxy (-ONH2) group is attached.
Caption: Schematic of the oxime ligation reaction.
The Role of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties. [9][10]In the context of a bifunctional linker, the piperidine moiety in tert-butyl 4-(aminooxy)piperidine-1-carboxylate offers several advantages:
-
Conformational Rigidity: The cyclic nature of the piperidine ring restricts conformational flexibility, which can be advantageous in PROTAC design by pre-organizing the molecule into a productive conformation for ternary complex formation. [3]* Improved Metabolic Stability: The piperidine scaffold can enhance the metabolic stability of the linker and the overall conjugate. [3]* Modulation of Physicochemical Properties: The introduction of the piperidine ring can influence the solubility and lipophilicity of the linker, which are critical parameters for drug-likeness. [10]
Applications in Advanced Drug Development
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker's stability is paramount to ensure that the cytotoxic payload is delivered specifically to the target cancer cells. The exceptional stability of the oxime bond makes aminooxy-containing linkers highly attractive for this application. [2][11] A common strategy involves the site-specific introduction of a carbonyl group (aldehyde or ketone) onto the antibody, which can then react with the aminooxy group of the linker. [1]One established method is the periodate oxidation of the N-terminal serine or threonine residues or the glycans present on the antibody to generate aldehyde functionalities. [1][11][12]
Caption: General workflow for ADC synthesis via oxime ligation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC plays a critical role in determining the efficacy and selectivity of protein degradation by influencing the formation of a stable and productive ternary complex. [3] The piperidine scaffold of tert-butyl 4-(aminooxy)piperidine-1-carboxylate provides a degree of rigidity that can be beneficial for optimizing the geometry of the ternary complex. [3]The aminooxy group offers a reliable handle for conjugation to a warhead or an E3 ligase ligand that has been functionalized with an aldehyde or ketone.
Caption: General structure of a PROTAC molecule.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific biomolecule and payload.
General Protocol for Oxime Ligation to an Aldehyde-Modified Protein
Materials:
-
Aldehyde-modified protein (e.g., periodate-oxidized antibody) in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0).
-
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate linker derivative (payload-conjugated).
-
Aniline (optional, as a catalyst).
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH adjusted as needed (typically 5.5-6.5).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).
Procedure:
-
Preparation of Reagents:
-
Dissolve the aminooxy-linker-payload conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).
-
If using aniline as a catalyst, prepare a fresh stock solution in the reaction buffer.
-
-
Conjugation Reaction:
-
To the aldehyde-modified protein solution, add the aminooxy-linker-payload stock solution to achieve a final molar excess of the linker (typically 5-20 equivalents relative to the protein).
-
If using, add aniline to a final concentration of 10-100 mM.
-
Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Quenching the Reaction (Optional):
-
Add a quenching reagent, such as an excess of a small molecule containing an aminooxy or aldehyde group, to consume any unreacted functional groups.
-
-
Purification of the Conjugate:
-
Remove unreacted linker-payload and other small molecules by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, HIC can be used to separate the conjugate from the unconjugated protein.
-
-
Characterization:
-
Characterize the final conjugate by methods such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), SDS-PAGE, SEC, and mass spectrometry.
-
Deprotection of the Boc Group
The Boc protecting group on the piperidine nitrogen can be readily removed under acidic conditions to reveal a secondary amine, which can be used for further functionalization.
Materials:
-
Boc-protected piperidine-linker conjugate.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Saturated sodium bicarbonate solution.
-
Drying agent (e.g., anhydrous sodium sulfate).
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Conclusion
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a highly valuable bifunctional linker that provides a powerful combination of bioorthogonal reactivity and a structurally advantageous scaffold. The robust and stable oxime bond formed from its aminooxy group is ideal for applications requiring high in vivo stability, such as ADCs. The embedded piperidine ring offers a degree of rigidity and favorable physicochemical properties that can be exploited in the rational design of potent PROTACs. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug developers to effectively utilize this versatile linker in their pursuit of novel and improved therapeutics.
References
- Strop, P. (2014). Antibody-drug conjugates: A new wave of cancer therapeutics. MDPI.
- Crews, C. M. (2020).
-
Deyev, S. M., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. International Journal of Molecular Sciences, 24(6), 5134. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Deyev, S. M., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. PubMed. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic letters, 10(16), 3481–3484. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Assessment of the stability of the oxime linkage in WJ638. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Ciulli, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(8), 957-966. [Link]
-
Chu Peptides. (n.d.). tert-Butyl 4-(aminooxy)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
-
Laschi, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(aminooxy)piperidine-1-carboxylate. Retrieved from [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
Halldin, C., et al. (2016). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 21(7), 823. [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. parchem.com [parchem.com]
- 7. echemi.com [echemi.com]
- 8. tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | C10H20N2O3 | CID 24729482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Tert-butyl 4-(aminooxy)piperidine-1-carboxylate" bioconjugation protocol
Application Note & Protocol
Title: A Comprehensive Guide to Bioconjugation Using Tert-butyl 4-(aminooxy)piperidine-1-carboxylate via Oxime Ligation
Abstract
This document provides a detailed technical guide for the bioconjugation of biomolecules using tert-butyl 4-(aminooxy)piperidine-1-carboxylate. The protocol centers on oxime ligation, a highly efficient and bioorthogonal reaction that forms a stable covalent bond between an aminooxy group and a carbonyl (aldehyde or ketone).[1][2] We will delve into the underlying chemical principles, provide step-by-step protocols for the generation of aldehydes on glycoproteins, subsequent conjugation, and final purification and characterization. This guide is designed for researchers in drug development and chemical biology, offering field-proven insights to ensure robust and reproducible results in creating well-defined bioconjugates.
Introduction: The Power of Oxime Ligation in Bioconjugation
The covalent modification of biomolecules is a cornerstone of modern therapeutic and diagnostic development, from antibody-drug conjugates (ADCs) to targeted imaging agents.[3][4] The choice of ligation chemistry is critical, demanding high selectivity, biocompatibility, and stability of the resulting linkage. Oxime ligation, the reaction between an aminooxy moiety and a carbonyl, has emerged as a premier strategy that meets these criteria.[5]
Unlike other linkages such as hydrazones, which can be susceptible to hydrolysis, the oxime bond is exceptionally stable under physiological conditions.[6][7][8][9] This stability is paramount for applications like ADCs, where premature payload release can lead to off-target toxicity.[10][11] The reaction proceeds under mild, aqueous conditions, preserving the delicate three-dimensional structure and function of proteins.[1][2]
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a versatile bifunctional linker. Its aminooxy group serves as the reactive handle for conjugation to a carbonyl-modified biomolecule. The Boc-protected piperidine ring provides a stable, non-cleavable spacer, which can be valuable in positioning conjugated moieties.
Key Advantages of This System:
-
High Chemoselectivity: The aminooxy and carbonyl groups are bioorthogonal, meaning they react specifically with each other without cross-reacting with other functional groups found in proteins.[1][5]
-
Exceptional Stability: The resulting oxime linkage is significantly more resistant to hydrolysis than imines or hydrazones, ensuring conjugate integrity in biological systems.[7][12]
-
Biocompatible Reaction Conditions: The ligation is performed in aqueous buffers at or near neutral pH, protecting the target biomolecule from denaturation.[12]
-
Catalyst-Accelerated Kinetics: Reaction rates can be significantly increased by nucleophilic catalysts like aniline, allowing for efficient conjugation at low reactant concentrations.[5][13]
The Underlying Chemistry: Aniline-Catalyzed Oxime Formation
The formation of an oxime bond proceeds via the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon. While the reaction can occur uncatalyzed, its rate is often slow at neutral pH. The use of an aniline catalyst dramatically accelerates the process through the formation of a more reactive intermediate Schiff base, which is then displaced by the aminooxy nucleophile.[5][13]
Diagram 1: Catalyzed formation of a stable oxime bond.
Experimental Workflow Overview
The successful conjugation using tert-butyl 4-(aminooxy)piperidine-1-carboxylate involves a multi-step process that must be carefully executed. The general workflow begins with the introduction of a reactive carbonyl handle onto the target biomolecule, followed by the ligation reaction, and concludes with purification and analysis.
Diagram 2: General experimental workflow for oxime bioconjugation.
Detailed Experimental Protocols
These protocols are designed for a model conjugation to an antibody (IgG) but can be adapted for other glycoproteins.
Materials and Reagents
-
Antibody: IgG, at a concentration of 3-10 mg/mL in Phosphate-Buffered Saline (PBS).
-
Ligation Reagent: Tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
-
Oxidation Reagent: Sodium meta-periodate (NaIO₄).
-
Quenching Reagent: Ethylene glycol.
-
Catalyst: Aniline.
-
Buffers:
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Ligation Buffer (Coupling Buffer): 0.1 M MES, 0.1 M NaCl, pH 6.5.
-
Purification Buffer: 1X PBS, pH 7.4.
-
-
Equipment:
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Size-Exclusion Chromatography (SEC) system.
-
UV-Vis Spectrophotometer.
-
Mass Spectrometer (ESI-TOF or MALDI-TOF).
-
Protocol 1: Generation of Aldehyde Groups on IgG
This step utilizes mild periodate oxidation to selectively create aldehyde groups on the carbohydrate moieties of the antibody's Fc region.[14][15]
-
Buffer Exchange: Exchange the antibody into Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5) using a desalting column equilibrated with the same buffer. Adjust the final protein concentration to ~5 mg/mL.
-
Prepare Periodate Solution: Prepare a fresh 100 mM stock solution of NaIO₄ in dH₂O. Protect from light.
-
Initiate Oxidation: Add the NaIO₄ stock solution to the antibody solution to a final concentration of 1-2 mM.
-
Scientist's Note: A lower concentration (1-2 mM) favors oxidation of only the sialic acid groups, leading to more controlled and site-specific labeling.[12] Higher concentrations (>10 mM) will oxidize other sugar residues.
-
-
Incubation: Incubate the reaction on ice for 30 minutes in the dark.
-
Quench Reaction: Add ethylene glycol to a final concentration of 10 mM to quench any remaining periodate. Incubate on ice for 10 minutes.
-
Purification: Immediately remove excess quenching reagent and byproducts by buffer-exchanging the oxidized antibody into Ligation Buffer (pH 6.5) using a desalting column. The resulting "protein-aldehyde" is now ready for conjugation.
Protocol 2: Oxime Ligation
This is the core conjugation step where the stable oxime bond is formed.
-
Prepare Reagent Stock Solutions:
-
Linker: Prepare a 50 mM stock solution of tert-butyl 4-(aminooxy)piperidine-1-carboxylate in DMSO or an appropriate aqueous buffer.
-
Catalyst: Prepare a 100 mM aniline stock solution in Ligation Buffer (adjust pH if necessary).
-
-
Set Up Ligation Reaction: To the purified protein-aldehyde from Protocol 1, add the linker stock solution to achieve a 50-100 molar excess relative to the antibody.
-
Scientist's Note: A molar excess drives the reaction equilibrium towards product formation. The optimal ratio should be determined empirically but a 50-fold excess is a robust starting point.[14]
-
-
Add Catalyst: Add the aniline stock solution to the reaction mixture to a final concentration of 10 mM.[15]
-
Trustworthiness Check: The use of an aniline catalyst is crucial for achieving high conjugation efficiency in a reasonable timeframe (e.g., 2-4 hours) at near-neutral pH.[13] Uncatalyzed reactions can take over 24 hours to reach completion.
-
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle shaking, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.
Protocol 3: Purification and Characterization
Purification is essential to remove unreacted linker and catalyst, which could interfere with downstream applications.
-
Purification: Purify the resulting antibody conjugate using a Size-Exclusion Chromatography (SEC) system equilibrated with PBS, pH 7.4. This method efficiently separates the large antibody conjugate from the small molecule reactants. Alternatively, perform repeated buffer exchanges using centrifugal concentrators or dialysis.
-
Characterization - Degree of Labeling (DOL):
-
Mass Spectrometry: This is the most accurate method for determining the DOL. Deconvolute the ESI-MS spectrum of the heavy and/or light chains of the reduced antibody. The mass shift between the unconjugated and conjugated species corresponds to the mass of the attached linker, allowing for precise calculation of the average number of linkers per antibody.
-
SDS-PAGE: A shift in the band migration on an SDS-PAGE gel can provide qualitative confirmation of conjugation.
-
Key Parameters and Data Summary
Optimizing a bioconjugation reaction requires careful consideration of several parameters. The table below summarizes the key variables and their recommended ranges.
| Parameter | Recommended Range | Rationale & Causality |
| Oxidation pH | pH 5.0 - 6.0 | Periodate oxidation is most efficient in slightly acidic conditions.[12] |
| Ligation pH | pH 6.0 - 7.0 | Balances the rate of oxime formation with protein stability. Aniline catalysis is highly effective in this range.[13] |
| Linker Molar Excess | 20x - 200x | A stoichiometric excess is required to drive the reaction to completion. The optimal ratio depends on the biomolecule's reactivity. |
| Catalyst Conc. | 10 - 100 mM | Higher catalyst concentration increases the reaction rate, but may require more rigorous purification. 10 mM is often sufficient.[5][15] |
| Reaction Time | 2 - 16 hours | Dependent on temperature, reactant concentrations, and catalyst. Monitor reaction progress if possible. |
| Temperature | 4°C - 25°C | Room temperature (25°C) provides faster kinetics. 4°C is recommended for proteins with limited stability. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient aldehyde generation. | Verify the activity of the NaIO₄. Ensure the oxidation reaction is performed in the dark and at the correct pH. |
| Ligation pH is too high or too low. | Optimize the ligation buffer pH. The ideal pH is often between 6.0 and 7.0. | |
| Absence or inactivation of catalyst. | Ensure fresh aniline catalyst is added to the correct final concentration. | |
| Protein Precipitation | Use of excessive organic co-solvent (e.g., DMSO). | Keep the final concentration of organic solvent below 10% (v/v). |
| Protein instability at reaction pH or temperature. | Perform the ligation at 4°C or screen for a more optimal buffer system. | |
| Heterogeneous Product | Over-oxidation of the glycoprotein. | Reduce the NaIO₄ concentration or incubation time during the oxidation step. |
| Non-specific binding of the linker. | Ensure rigorous purification post-ligation using SEC to remove all non-covalently bound small molecules. |
Conclusion
The bioconjugation protocol detailed here, utilizing tert-butyl 4-(aminooxy)piperidine-1-carboxylate, provides a reliable and robust method for creating stable bioconjugates. By leveraging the stability and selectivity of oxime ligation and understanding the critical parameters that govern the reaction, researchers can confidently produce well-defined conjugates for a wide array of applications in drug development, diagnostics, and fundamental biological research.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. [Link]
-
Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
Kalia, J. (2007). Bioconjugation: Linkage stability and novel methods. Raines Lab, University of Wisconsin-Madison. [Link]
-
Hansen, A. H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]
-
Grindel, B. J., et al. (2014). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Molecules, 19(9), 14381-14397. [Link]
-
Hansen, A. H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]
-
Hansen, A. H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
Crisalli, P., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10640-10690. [Link]
-
St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 22(6), 117. [Link]
-
AxisPharm. (2024). ADC Conjugation Technologies. AxisPharm. [Link]
-
Senter, P. D., et al. (2009). 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design. Bioorganic & Medicinal Chemistry Letters, 19(3), 853-856. [Link]
-
Rashidian, M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(3), 333-342. [Link]
-
Silva, J., et al. (2022). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Journal of Materials Chemistry B. [Link]
-
Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Wikipedia. [Link]
-
PubChemLite. (n.d.). Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (C10H20N2O3). PubChemLite. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(aminooxy)piperidine-1-carboxylate. PubChem. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]
-
precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. PubChem. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate. PubChem. [Link]
-
ChuPeptide. (n.d.). tert-Butyl 4-(aminooxy)piperidine-1-carboxylate. ChuPeptide. [Link]
-
Liu, Y., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Theranostics, 11(5), 2299-2312. [Link]
-
ResearchGate. (2021). The Chemistry Behind ADCs. ResearchGate. [Link]
-
Hafeez, U., et al. (2020). Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. Biomedicines, 8(11), 443. [Link]
-
Tsuchikama, K., & An, Z. (2021). The Chemistry Behind ADCs. Molecules, 26(9), 2637. [Link]
-
NJ Bio, Inc. (2025). Recent Advances in ADCs. NJ Bio, Inc.. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raineslab.com [raineslab.com]
- 9. scispace.com [scispace.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotium.com [biotium.com]
- 15. biotium.com [biotium.com]
Application Note: Robust and Versatile Oxime Ligation Using Tert-butyl 4-(aminooxy)piperidine-1-carboxylate for Bioconjugation and Drug Development
Abstract
Oxime ligation stands as a cornerstone of bioorthogonal chemistry, enabling the precise and stable covalent linkage of molecules under mild, biologically compatible conditions.[1][2][3] This application note provides a comprehensive technical guide to leveraging Tert-butyl 4-(aminooxy)piperidine-1-carboxylate , a highly versatile aminooxy-functionalized building block, for advanced applications in drug development, protein modification, and diagnostics. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer expert insights into reaction optimization and troubleshooting. The unique structural features of this reagent—namely the stable Boc protecting group and the flexible piperidine scaffold—offer distinct advantages in solubility, handling, and the synthesis of complex biomolecular conjugates.
The Chemistry: Mechanism and Key Advantages
Oxime ligation is a chemoselective reaction between a nucleophilic aminooxy group (-ONH₂) and an electrophilic carbonyl (an aldehyde or ketone) to form a stable oxime bond (-O-N=C-).[2][4] This reaction is highly valued for its specificity; the participating functional groups are largely absent in biological systems, thus minimizing side reactions with native proteins or other biomolecules.[5][6]
Reaction Mechanism & pH Dependence
The formation of an oxime is a two-step process:
-
Nucleophilic Attack: The aminooxy group attacks the carbonyl carbon to form a tetrahedral carbinolamine (or hemiaminal) intermediate.
-
Dehydration: This intermediate undergoes acid-catalyzed dehydration to yield the final, stable oxime product.
The reaction rate is highly pH-dependent. Mildly acidic conditions (typically pH 4.5–5.5) are optimal because they facilitate the rate-limiting dehydration step by protonating the hydroxyl group of the intermediate.[5] However, at very low pH, the aminooxy nucleophile becomes protonated and non-reactive, slowing the initial attack. Conversely, at neutral or physiological pH, the reaction can be sluggish due to the slow dehydration step, a challenge that is overcome with the use of catalysts.[5][7]
Figure 1: General mechanism of oxime ligation.
The Role of Aniline Catalysis
To achieve efficient conjugation at or near physiological pH (pH 7.0-7.4), a nucleophilic catalyst is essential. Aniline and its derivatives are the most common and effective catalysts.[4][7] The catalyst operates by first reacting with the carbonyl to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl, thereby accelerating the overall reaction rate by orders of magnitude.[8][9]
Advantages of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
This specific reagent offers several practical benefits:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen, preventing side reactions. It is stable under ligation conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA) if the piperidine nitrogen is needed for subsequent modifications.
-
Piperidine Linker: The piperidine ring serves as a non-immunogenic, flexible, and synthetically versatile linker. It can improve the pharmacokinetic properties of a bioconjugate or serve as an attachment point for other molecules.
-
Solubility and Handling: As a stable, crystalline solid, the reagent is easy to handle, weigh, and store. Its Boc group enhances solubility in common organic co-solvents that may be required for dissolving hydrophobic payloads before conjugation in aqueous buffers.
Core Applications & Experimental Design
The versatility of this reagent makes it suitable for a wide range of applications. Below are workflow examples for two common use-cases.
Application: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis
Oxime ligation is an ideal tool for creating homogenous ADCs. The workflow involves introducing a unique aldehyde or ketone "handle" onto the antibody, followed by conjugation with an aminooxy-functionalized payload.
Figure 2: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Application: Peptide Modification for PET Imaging
Radioactive tracers for Positron Emission Tomography (PET) often require rapid and efficient labeling due to the short half-lives of isotopes like ¹⁸F. Oxime ligation provides a reliable method for this late-stage functionalization.[4] The stability of the aminooxy precursor allows for its incorporation during peptide synthesis and storage, with the final radiolabeling performed on-demand.[4][10][11]
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization of concentrations, reaction times, and purification methods is recommended for each specific application.
Protocol 1: General Procedure for Oxime Ligation with a Protein
This protocol describes the conjugation of an aldehyde-modified protein with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
Materials:
-
Aldehyde- or ketone-functionalized protein (e.g., 5 mg/mL solution).
-
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (CAS: 867034-25-1).
-
Aniline (or a more efficient derivative like m-phenylenediamine).[7][12]
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Stock Solutions:
-
Aminooxy Reagent: 100 mM in DMSO or DMF.
-
Catalyst: 1 M Aniline in DMSO.
-
-
Quenching Reagent (optional): 1 M Acetone or Hydroxylamine in water.
Procedure:
-
Preparation: Bring all solutions to room temperature. If the protein is in a different buffer (e.g., PBS), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Reactant Addition: In a microcentrifuge tube, add the aldehyde-functionalized protein solution.
-
Payload Addition: Add the aminooxy reagent stock solution to the protein solution to achieve a final concentration typically 5- to 20-fold molar excess over the protein. Gently mix. Scientist's Note: The use of a small percentage (5-10% v/v) of an organic co-solvent like DMSO is generally well-tolerated by proteins and ensures the aminooxy reagent remains soluble.
-
Catalyst Initiation: Add the aniline stock solution to the reaction mixture to achieve a final catalyst concentration of 50-100 mM.[5][8] Mix gently but thoroughly.
-
Incubation: Allow the reaction to proceed at room temperature (20-25°C) for 2-16 hours. Reaction progress can be monitored by LC-MS. Insight: While the reaction is often complete within a few hours, an overnight incubation can ensure maximum conversion, especially at lower reactant concentrations.
-
Quenching (Optional): If there is a need to remove unreacted aldehydes, add a quenching reagent in large excess and incubate for 30 minutes.
-
Purification: Remove the excess small molecules (reagent, catalyst) and purify the resulting protein conjugate using an appropriate method such as Size Exclusion Chromatography (SEC), affinity chromatography, or dialysis.
Protocol 2: Monitoring Reaction Progress by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most direct way to confirm successful conjugation.
-
Sample Preparation: At various time points (e.g., 0, 1, 4, 16 hours), withdraw a small aliquot (e.g., 2 µL) of the reaction mixture. Dilute it into a suitable mobile phase (e.g., 0.1% formic acid in water).
-
Analysis: Analyze the sample using an LC-MS system equipped with a C4 or C8 reverse-phase column suitable for proteins.
-
Data Interpretation: Deconvolute the resulting mass spectrum. A successful ligation will be indicated by the appearance of a new peak with a mass corresponding to the original protein plus the mass of the ligated aminooxy reagent minus the mass of water (18.015 Da).
Quantitative Data and Optimization
The efficiency of oxime ligation is influenced by several factors. The table below summarizes typical conditions and expected outcomes.
| Parameter | Recommended Range | Rationale & Expert Insight |
| pH | 6.0 - 7.5 | Balances biomolecule stability with reaction rate. Below pH 6, catalysis is less critical but may harm sensitive proteins. Above 7.5, the rate slows significantly.[5] |
| Temperature | 4 - 37 °C | Room temperature (20-25°C) is a common starting point. Higher temperatures can increase the rate but risk protein denaturation. |
| Catalyst | 10 - 100 mM Aniline | Higher catalyst concentrations accelerate the reaction, but can also lead to protein precipitation in some cases. m-Phenylenediamine is often a more potent and soluble catalyst.[12] |
| Aminooxy Excess | 5x - 50x molar excess | A molar excess drives the reaction equilibrium towards the product. The optimal excess depends on the reactivity of the specific carbonyl and should be determined empirically. |
| Typical Yield | >80% | With optimized conditions, yields are typically high.[13] Incomplete reactions are often due to inaccurate reactant quantification, suboptimal pH, or steric hindrance at the conjugation site. |
Troubleshooting Guide
Figure 3: Troubleshooting flowchart for oxime ligation.
Conclusion
Oxime ligation using Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a powerful, reliable, and highly versatile strategy in modern chemical biology and drug development. The reaction's high chemoselectivity, the stability of the resulting bond, and the ability to perform the ligation under mild, aqueous conditions make it an indispensable tool.[2][14] By understanding the core mechanism and carefully optimizing key parameters such as pH and catalysis, researchers can efficiently construct complex bioconjugates with high yields and purity.
References
- AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation.
- BenchChem. (n.d.). Application Notes and Protocols for Oxime Ligation with Proteins.
- BenchChem. (n.d.). A Comparative Guide to the Stability of Oxime vs. Thioether Bonds in Bioconjugates.
- BenchChem. (n.d.). Step-by-Step Guide for Oxime Ligation with 2-(Aminooxy)-2-methylpropanoic acid: Application Notes and Protocols.
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available from: [Link]
-
de Veer, S. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. Available from: [Link]
- Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available from: [Link]
- BenchChem. (n.d.). Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center.
-
Agten, S. M., Dawson, P. E., & Hackeng, T. M. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5), 271-279. Available from: [Link]
- de Veer, S. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Semantic Scholar.
-
Shao, J., et al. (2011). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 22(9), 1843–1852. Available from: [Link]
-
de Veer, S. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available from: [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available from: [Link]
- de Veer, S. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available from: [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(38), 10004–10008. Available from: [Link]
-
de Veer, S. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). Available from: [Link]
-
McKay, C. S., & Finn, M. G. (2014). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 5(11), 3457-3467. Available from: [Link]
Sources
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Oxime Ether Synthesis via Reaction of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate with Aldehydes
An Application Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the reaction between tert-butyl 4-(aminooxy)piperidine-1-carboxylate and various aldehydes. This reaction, a form of oxime ligation, is a cornerstone of modern bioconjugation and medicinal chemistry, prized for its high chemoselectivity, efficiency, and the exceptional stability of the resulting oxime ether linkage.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, characterization guidelines, and troubleshooting advice to enable successful synthesis and application of these valuable molecular constructs.
Introduction: The Strategic Value of Oxime Ligation
The conjugation of molecules under mild, aqueous conditions is a critical capability in drug discovery, diagnostics, and materials science. Among the suite of "click chemistry" reactions, oxime ligation—the reaction of an aminooxy compound with an aldehyde or ketone—stands out for its reliability and bioorthogonality.[2][3][4] The reaction proceeds efficiently under physiological conditions and, crucially, the reactants do not cross-react with other biological functional groups, ensuring precise molecular assembly.
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a particularly useful building block. The Boc-protected piperidine ring is a common scaffold in pharmaceutical agents, valued for its ability to improve pharmacokinetic properties.[5] The aminooxy group provides a reactive handle for conjugation, allowing this valuable scaffold to be selectively linked to aldehyde-bearing molecules, such as modified proteins, peptides, or small-molecule drugs. The resulting oxime ether bond is significantly more stable to hydrolysis than corresponding imine or hydrazone linkages, a critical feature for developing robust therapeutic candidates and diagnostic tools.[1][6]
Reaction Mechanism and Kinetics
The formation of an oxime ether is a two-step process involving nucleophilic addition followed by dehydration. Understanding this mechanism is key to optimizing reaction conditions.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime ether. This dehydration step is the rate-limiting step and is typically acid-catalyzed.
The reaction is most efficient in a slightly acidic to neutral pH range (pH 6.5-7.5), which provides a balance between protonating the carbonyl group (making it more electrophilic) and maintaining the nucleophilicity of the aminooxy group.[6]
Caption: General mechanism for oxime ether formation.
Catalysis for Enhanced Reaction Rates
For many applications, particularly those involving low reactant concentrations or time-sensitive processes like radiolabeling, accelerating the reaction is necessary. Aniline and its derivatives, such as m-phenylenediamine (mPDA), are highly effective nucleophilic catalysts.[2][7][8] The catalyst first reacts with the aldehyde to form a more reactive protonated iminium ion, which is then readily attacked by the aminooxy nucleophile.
Experimental Protocols & Workflow
This section provides a generalized, robust protocol for the synthesis of oxime ethers from tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
General Experimental Workflow
The overall process follows a logical sequence from preparation to final analysis.
Caption: Standard workflow for oxime ether synthesis.
Materials and Equipment
-
Reagents:
-
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
-
Aldehyde of interest (e.g., benzaldehyde, hexanal)
-
Anhydrous solvent (e.g., Ethanol, Methanol, THF, or an aqueous buffer like PBS for bioconjugation)
-
Catalyst (optional): Aniline or m-phenylenediamine (mPDA)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
-
NMR Spectrometer, Mass Spectrometer
-
Step-by-Step Protocol (General Example)
This protocol describes a typical reaction using an aromatic aldehyde.
-
Preparation: In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 eq) in the chosen solvent (e.g., ethanol, 0.1-0.5 M final concentration).
-
Reactant Addition: Add tert-butyl 4-(aminooxy)piperidine-1-carboxylate (1.05-1.2 eq) to the solution. A slight excess of the aminooxy compound ensures complete consumption of the aldehyde.
-
Catalysis (Optional but Recommended): If catalysis is desired for faster reaction, add aniline (10-100 mM final concentration). For even greater rate enhancement, m-phenylenediamine can be used.[8]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical TLC system would be 30% Ethyl Acetate in Hexanes. The disappearance of the aldehyde spot indicates reaction completion.
-
Workup:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure oxime ether.[9]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
¹H NMR: Expect to see the disappearance of the aldehyde proton signal (δ ≈ 9-10 ppm) and the appearance of the characteristic oxime proton signal (δ ≈ 7.5-8.5 ppm for aldoximes). Protons on the piperidine ring and Boc group should be present.
-
Mass Spec (ESI+): Expect to find the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the oxime ether product.
-
Representative Reaction Parameters
The choice of solvent and catalyst can be adapted based on the aldehyde's properties.
| Aldehyde Type | Typical Solvent | Catalyst | Temp. (°C) | Typical Time | Notes |
| Aromatic (e.g., Benzaldehyde) | Ethanol, Methanol | Aniline (optional) | 20-25 | 1-4 h | Generally clean and high-yielding. |
| Aliphatic (e.g., Hexanal) | Ethanol, THF | Aniline | 20-25 | 2-6 h | May be slightly slower than aromatic aldehydes. |
| Aqueous Bioconjugation | PBS, pH 7.0-7.4 | Aniline or mPDA | 20-37 | 0.5-2 h | Catalyst is highly recommended for dilute conditions.[7][8] |
Product Stability and Handling
Oxime ethers are robust chemical linkages. Compared to imines and hydrazones, they exhibit superior hydrolytic stability, particularly in the acidic to neutral pH range common in biological systems.[1][6] However, prolonged exposure to harsh acidic conditions (pH < 2) can lead to hydrolysis.[10] For long-term storage, compounds should be kept as dry solids at low temperatures (-20°C).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Low reagent concentration.- Aldehyde is sterically hindered or electron-rich. | - Allow the reaction to run longer (up to 24h).- Add a catalyst (aniline or mPDA).- Gently heat the reaction to 40-50°C. |
| Low Yield | - Product loss during workup/purification.- Competing side reactions. | - Ensure pH is not strongly acidic or basic.- Use a slight excess of the aminooxy reagent.- Perform careful extraction and chromatography. |
| Multiple Products on TLC/LC-MS | - Formation of E/Z isomers.- Presence of impurities in starting materials. | - E/Z isomers are common for oximes and may be difficult to separate. Often, one isomer is predominant.[11]- Purify starting materials before the reaction. |
Conclusion
The reaction of tert-butyl 4-(aminooxy)piperidine-1-carboxylate with aldehydes is a powerful and versatile tool for chemical synthesis and bioconjugation. Its high efficiency, chemoselectivity, and the stability of the resulting product make it an indispensable method in the modern drug development pipeline. By understanding the underlying mechanism and optimizing the protocol as outlined in this guide, researchers can confidently leverage this reaction to build complex molecular architectures.
References
-
Nazarpack-Kandlousy, N., Zweigenbaum, J., Henion, J., & Eliseev, A. V. (1999). Synthesis and Characterization of a Mixture-Based Library of Oxime Ethers Based on a Common Aromatic Scaffold. Journal of Combinatorial Chemistry, 1(2), 199-206. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Inno Pharmchem. [Link]
-
Aliyu, A. O. C., et al. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99. [Link]
-
Salehi, B., et al. (2021). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 26(11), 3169. [Link]
-
Arslan, T., Keskin, S., & Demirayak, S. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(9), 672-677. [Link]
-
Debets, M. F., et al. (2010). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 21(11), 1944-1955. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Sharghi, H., & Sarvari, M. H. (2003). An Efficient Procedure for Synthesis of Oximes by Grinding. Journal of Chemical Research, 2003(1), 24-25. [Link]
-
Sahoo, M., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(21), 6384. [Link]
-
Mondal, J. A., et al. (2020). Saline promoted oxime bioconjugation. Scientific Reports, 10(1), 1-8. [Link]
-
Wikipedia contributors. (2023). 1-Boc-4-AP. Wikipedia. [Link]
-
Ramil, C. P., & Lin, Y. A. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(31), 9036-9043. [Link]
-
Eyer, P., Hagedorn, I., & Ladstetter, B. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 62(2-3), 224-226. [Link]
-
Ramil, C. P., & Lin, Y. A. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. University of Zurich. [Link]
-
Matar, N. (2017). Response to "What is the appropriate method for the preparation of oxime compounds having carbonyl group?". ResearchGate. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie. [Link]
-
Arslan, T., Keskin, S., & Demirayak, S. (2016). Synthesis and Characterization of Novel Oxime Derivatives. ResearchGate. [Link]
-
Szałach, A., & Roczniewska, A. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5133. [Link]
-
Zhang, X. Z., Liu, F., & Burke, T. R., Jr. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Pharmaceuticals, 13(6), 126. [Link]
-
Popik, O. (2014). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. University of Louisville ThinkIR. [Link]
-
precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-342. [Link]
-
Griffin, D. R., et al. (2022). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Journal of Materials Chemistry B, 10(33), 6393-6401. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 5. nbinno.com [nbinno.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using tert-Butyl 4-(aminooxy)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of tert-butyl 4-(aminooxy)piperidine-1-carboxylate as a bifunctional linker in the synthesis of antibody-drug conjugates (ADCs). We will delve into the rationale behind its selection, detailing the role of its distinct chemical moieties. This document offers detailed, step-by-step protocols for the preparation of the linker-payload construct, site-specific modification of monoclonal antibodies to introduce a bioorthogonal carbonyl handle, and the subsequent oxime ligation to form the final ADC. Furthermore, we outline essential analytical techniques for the characterization and quality control of the resulting conjugate.
Introduction: The Critical Role of Linker Design in ADC Efficacy
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. An ADC is composed of three primary components: a monoclonal antibody (mAb) that selectively targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two.[1] The linker is a critical determinant of the ADC's therapeutic index, influencing its stability in circulation, pharmacokinetic properties, and the efficiency of payload release at the target site.[2]
The formation of a stable oxime bond via the reaction of an aminooxy group with an aldehyde or ketone has emerged as a robust and highly selective bioorthogonal conjugation strategy.[3] This ligation chemistry proceeds under mild aqueous conditions, making it ideal for complex biological molecules like antibodies.[4] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, particularly at physiological pH, ensuring the integrity of the ADC in the bloodstream and preventing premature payload release.[5]
This guide focuses on tert-butyl 4-(aminooxy)piperidine-1-carboxylate , a heterobifunctional linker that offers distinct advantages for ADC development. Its aminooxy functional group provides the reactive handle for antibody conjugation, while the Boc-protected piperidine nitrogen serves as a versatile attachment point for the cytotoxic payload.
Rationale for Use: The Advantage of the Piperidine Scaffold
The choice of a linker's chemical backbone is far from trivial. While flexible linkers have been used, there is a growing body of evidence supporting the use of more rigid structures, such as those incorporating saturated heterocycles like piperidine. The piperidine moiety in tert-butyl 4-(aminooxy)piperidine-1-carboxylate offers several key advantages:
-
Enhanced Stability and Rigidity: The piperidine ring introduces conformational rigidity to the linker, which can pre-organize the payload for optimal interaction with its intracellular target upon release.[6] This rigidity can also contribute to improved metabolic stability of the ADC.
-
Modulation of Physicochemical Properties: The piperidine scaffold can influence the overall solubility and aggregation propensity of the ADC. For hydrophobic payloads, the inclusion of such a linker can mitigate aggregation and improve the pharmacokinetic profile.[7]
-
Spatial Separation: The piperidine ring acts as a spacer, physically separating the bulky antibody from the cytotoxic payload. This separation can be crucial to ensure that the antibody's antigen-binding affinity is not compromised by steric hindrance from the drug.
Physicochemical Properties of the Linker
A thorough understanding of the linker's properties is essential for designing robust conjugation strategies.
| Property | Value | Source |
| Molecular Formula | C10H20N2O3 | [8] |
| Molecular Weight | 216.28 g/mol | [8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | |
| Storage | Store at 2-8°C, protect from moisture |
Experimental Protocols
The synthesis of an ADC using tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a multi-stage process. The following protocols provide a detailed, step-by-step guide for each critical phase of the synthesis.
Diagram: Overall ADC Synthesis Workflow
Caption: Workflow for ADC synthesis using the aminooxy-piperidine linker.
Protocol 4.1: Boc Deprotection of the Linker
Causality: The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, preventing it from reacting during subsequent steps. This group must be removed to reveal the secondary amine, which will serve as the attachment point for the cytotoxic payload. Acid-catalyzed hydrolysis, typically with trifluoroacetic acid (TFA), is a standard and efficient method for Boc deprotection.[9][10]
-
Materials:
-
tert-Butyl 4-(aminooxy)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask, magnetic stirrer, rotary evaporator
-
-
Procedure:
-
Dissolve tert-butyl 4-(aminooxy)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected linker as a TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting product, 4-(aminooxy)piperidine, is ready for payload conjugation.
-
Protocol 4.2: Conjugation of Payload to the Activated Linker
Causality: This step creates the linker-payload construct. The choice of reaction chemistry depends on the functional groups available on the cytotoxic drug. A common strategy is to use a drug derivative with an activated N-hydroxysuccinimide (NHS) ester, which reacts efficiently with the newly exposed secondary amine on the piperidine ring to form a stable amide bond.
-
Materials:
-
Deprotected 4-(aminooxy)piperidine (from Protocol 4.1)
-
Payload-NHS ester (e.g., MMAE-NHS ester)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Reverse-phase HPLC for purification
-
-
Procedure:
-
Dissolve the deprotected linker (1.2 equivalents) and the Payload-NHS ester (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution to act as a non-nucleophilic base, neutralizing the TFA salt and facilitating the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, purify the linker-payload construct by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final linker-payload construct. Confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Protocol 4.3: Site-Specific Introduction of a Carbonyl Handle onto the Antibody
Causality: The aminooxy group on the linker reacts specifically with an aldehyde or ketone. Since native antibodies do not possess these functional groups, a bioorthogonal carbonyl handle must be introduced.[11] A well-established method is the mild periodate oxidation of the antibody's N-terminal serine or threonine residues, or of the glycan moieties in the Fc region, to generate an aldehyde.[3] This method allows for the creation of a homogenous ADC with a defined drug-to-antibody ratio (DAR).
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO4) solution
-
Size-exclusion chromatography (SEC) desalting columns
-
Reaction buffer (e.g., Phosphate buffer, pH 6.0-7.0)
-
-
Procedure:
-
Exchange the antibody into the desired reaction buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction on ice, protected from light, for 30-60 minutes.
-
Quench the reaction by adding an excess of glycerol or ethylene glycol.
-
Immediately purify the aldehyde-tagged antibody using a desalting column equilibrated with a conjugation-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5) to remove excess periodate and quenching agent.
-
Protocol 4.4: Oxime Ligation for Final ADC Assembly
Causality: This is the final conjugation step where the stable oxime bond is formed between the aldehyde-tagged antibody and the aminooxy-functionalized linker-payload. The reaction is most efficient at a slightly acidic pH (around 4.5-6.5).[4] The use of a nucleophilic catalyst, such as aniline, can significantly accelerate the reaction, especially at a more neutral pH, allowing for lower concentrations of reactants.
-
Materials:
-
Aldehyde-tagged antibody (from Protocol 4.3)
-
Linker-payload construct (from Protocol 4.2)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., HIC or SEC)
-
-
Procedure:
-
To the solution of the aldehyde-tagged antibody, add the linker-payload construct. A 5- to 20-fold molar excess of the linker-payload relative to the antibody is typically used.
-
(Optional) If performing the reaction at a pH closer to neutral, aniline can be added to a final concentration of 10-20 mM to catalyze the ligation.
-
Incubate the reaction at room temperature or 37°C for 12-24 hours with gentle mixing.
-
Monitor the progress of the conjugation by HIC-HPLC or mass spectrometry.
-
Once the desired level of conjugation is achieved, the crude ADC is purified to remove excess linker-payload and other reagents. Purification is typically performed using Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC).
-
Characterization of the Final ADC
Thorough characterization is essential to ensure the quality, homogeneity, and efficacy of the synthesized ADC.
Diagram: ADC Characterization Workflow
Caption: Key analytical methods for ADC characterization.
-
Drug-to-Antibody Ratio (DAR) and Distribution:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[12] The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of attached drugs.[13]
-
Mass Spectrometry (MS): Native mass spectrometry can be used to determine the exact mass of the different drug-loaded species, confirming the results from HIC and providing unambiguous identification of each peak.[14]
-
-
Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments, which can impact efficacy and immunogenicity.
-
-
Antigen Binding:
-
ELISA or Surface Plasmon Resonance (SPR): These assays are performed to confirm that the conjugation process has not adversely affected the antibody's ability to bind to its target antigen.
-
Safety and Handling
-
tert-Butyl 4-(aminooxy)piperidine-1-carboxylate: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Cytotoxic Payloads: The small molecule drugs used in ADCs are often highly potent and toxic. All handling of these compounds, both in their free form and as linker-payload constructs, must be performed with extreme caution in a designated containment facility (e.g., a certified chemical fume hood or isolator) by trained personnel.
-
Reagents: Reagents such as TFA and DIPEA are corrosive and should be handled with appropriate care.
Conclusion
The use of tert-butyl 4-(aminooxy)piperidine-1-carboxylate in conjunction with site-specific antibody modification provides a robust and reliable platform for the synthesis of homogenous and stable ADCs. The protocols and technical insights provided in this guide offer a solid foundation for researchers to develop next-generation antibody-drug conjugates with improved therapeutic potential. The inherent advantages of the piperidine scaffold and the stability of the oxime linkage make this an attractive strategy for advancing the field of targeted cancer therapy.
References
-
Introduction of Carbonyl Groups into Antibodies. MDPI. Available at: [Link]
-
Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. MDPI. Available at: [Link]
-
Precision Modification of Native Antibodies. ACS Publications. Available at: [Link]
-
Introduction of Carbonyl Groups into Antibodies. National Center for Biotechnology Information. Available at: [Link]
-
Site-selective modification strategies in antibody–drug conjugates. Royal Society of Chemistry. Available at: [Link]
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Available at: [Link]
-
The Chemistry Behind ADCs. National Center for Biotechnology Information. Available at: [Link]
-
Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI. Available at: [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. ACS Publications. Available at: [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. Available at: [Link]
-
Antibody Conjugation Assay: Methods, Protocols & Techniques. Bio-Techne. Available at: [Link]
-
Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Agilent. Available at: [Link]
-
A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. National Center for Biotechnology Information. Available at: [Link]
-
Online Hydrophobic Interaction Chromatography-Mass Spectrometry for Top-down Proteomics. National Center for Biotechnology Information. Available at: [Link]
-
Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis Online. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Royal Society of Chemistry. Available at: [Link]
-
Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. Available at: [Link]
-
Online Hydrophobic Interaction Chromatography–Mass Spectrometry (HIC–MS) Analysis of Proteins. LCGC International. Available at: [Link]
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
1-Boc-4-AP. Wikipedia. Available at: [Link]
-
Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available at: [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
Mild deprotection of the N -tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]
-
tert-Butyl 4-(aminooxy)piperidine-1-carboxylate. PubChem. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | C10H20N2O3 | CID 24729482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction of Carbonyl Groups into Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-specific protein modification using "Tert-butyl 4-(aminooxy)piperidine-1-carboxylate"
Application Note & Protocol
Site-Specific Protein Modification via Oxime Ligation Using Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Introduction: The Imperative for Precision in Protein Engineering
The chemical modification of proteins is a foundational technology in modern biotechnology and pharmaceutical development. It allows for the covalent attachment of moieties that can enhance therapeutic properties, enable imaging, or facilitate diagnostics. The creation of antibody-drug conjugates (ADCs), for instance, relies on the precise attachment of cytotoxic drugs to monoclonal antibodies.[1][2] However, traditional methods that target native amino acids like lysine or cysteine often result in heterogeneous mixtures with varying sites and stoichiometries of conjugation, leading to unpredictable performance and complex manufacturing processes.[3]
Site-specific modification technologies have emerged to overcome these challenges, providing exquisite control over the location of conjugation.[4][5] Among the most robust and versatile methods is oxime ligation , a bioorthogonal reaction that forms a stable covalent bond between an aminooxy group and a carbonyl (aldehyde or ketone).[2][6][7] This reaction proceeds with high chemoselectivity under mild, biocompatible conditions, making it ideal for modifying sensitive protein structures.[2][6][8]
This guide provides an in-depth exploration of site-specific protein modification using Tert-butyl 4-(aminooxy)piperidine-1-carboxylate , a versatile aminooxy-functionalized reagent. We will detail the underlying chemical principles, methods for introducing the requisite aldehyde handle into a target protein, and provide a comprehensive, step-by-step protocol for conjugation, purification, and characterization.
The Underpinning Chemistry: Mechanism and Advantages of Oxime Ligation
The power of oxime ligation lies in its simplicity and efficiency. The reaction involves the nucleophilic attack of an aminooxy compound (R-ONH₂) on an electrophilic aldehyde or ketone on the target protein, proceeding through a hemiaminal intermediate to form a stable oxime linkage.[2][6][9]
The reaction is highly chemoselective because aldehydes and ketones are rare in native biological systems, thus preventing unwanted side reactions with other protein functional groups.[10] While the reaction is fastest at a slightly acidic pH (around 4.5), this can be challenging for proteins that are unstable outside of physiological pH.[9] To overcome this, the reaction can be performed effectively at neutral pH through the addition of a nucleophilic catalyst, most commonly aniline or its derivatives.[2][6][8] The catalyst accelerates the dehydration of the intermediate, which is the rate-limiting step at neutral pH.[2][8]
Key Advantages of Oxime Ligation:
-
High Chemoselectivity: The reaction is specific to the introduced carbonyl and the aminooxy reagent, avoiding off-target modifications.[2][6]
-
Biocompatibility: The reaction proceeds under mild aqueous conditions (pH, temperature) that preserve protein structure and function.[2][6]
-
Stable Linkage: The resulting oxime bond is significantly more stable against hydrolysis than corresponding imine or hydrazone bonds, ensuring the integrity of the conjugate under physiological conditions.[8][11]
Preparing the Protein: Site-Specific Introduction of a Carbonyl Handle
The successful application of this chemistry hinges on the ability to introduce a reactive aldehyde or ketone at a predetermined site on the protein of interest. Several robust methods are available.
The Aldehyde Tag Method (Formylglycine Generation)
The most precise and widely used method involves the genetic encoding of an "aldehyde tag".[3][4] This technique utilizes a Formylglycine-Generating Enzyme (FGE), which recognizes a short consensus peptide sequence (typically 6-13 amino acids, with a core CxPxR motif) and oxidizes the cysteine residue within that sequence to a Cα-formylglycine (fGly) residue.[12][13] This fGly residue contains a bio-orthogonal aldehyde group ready for conjugation.[13]
Causality Behind the Choice: This method is preferred for its unparalleled specificity. By genetically inserting the tag at the N-terminus, C-terminus, or within a surface-exposed loop, the location of the aldehyde is precisely controlled. The FGE enzyme does not modify other cysteines in the protein, ensuring a single, defined point of modification.[13]
Alternative Methods for Carbonyl Introduction
While the FGE system offers precision, other methods can be suitable depending on the protein and experimental goals.
| Method | Description | Specificity | Advantages | Limitations |
| Periodate Oxidation | Uses sodium periodate (NaIO₄) to cleave vicinal diols, such as those in N-terminal serine/threonine residues or in glycan structures, to generate aldehydes.[9][14] | Moderate-High | No genetic engineering required. Can target N-terminus or glycans. | Can lead to over-oxidation of other residues (e.g., methionine) if not carefully controlled.[14] May generate multiple aldehydes on glycoproteins. |
| Enzymatic Oxidation | Employs enzymes like galactose oxidase to specifically oxidize terminal galactose residues on glycoproteins to create an aldehyde at the C6 position.[14] | High | Highly specific for the target sugar. Mild reaction conditions. | Limited to glycoproteins with accessible galactose residues. May require prior enzymatic treatment to expose galactose.[14] |
| N-terminal Transamination | Uses pyridoxal-5-phosphate (PLP) to convert the α-amino group of the N-terminal amino acid into a ketone.[9][14] | High (N-terminus) | Specific for the protein's N-terminus. Does not require genetic modification. | Reaction efficiency can vary depending on the identity of the N-terminal amino acid.[14] Requires elevated temperatures (37-50 °C). |
Detailed Protocol: Conjugation of an Aldehyde-Tagged Protein
This protocol provides a self-validating system for the robust and efficient conjugation of an aldehyde-tagged protein with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
Materials and Equipment
-
Protein: Purified aldehyde-tagged protein (e.g., containing an fGly residue) at a concentration of 1-10 mg/mL.
-
Aminooxy Reagent: Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (MW: 216.29 g/mol ).
-
Catalyst: Aniline (ACS grade or higher).
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO).
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0. Expert Tip: A pH of ~6.5 often provides the best balance between reaction speed and protein stability.
-
Quenching Reagent (Optional): Methoxyamine hydrochloride.
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Superdex 75/200 or equivalent) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Analytical Equipment: SDS-PAGE system, Mass Spectrometer (ESI-MS or MALDI-TOF).
Reagent Preparation (Self-Validating System)
-
Aldehyde-Tagged Protein: Ensure the starting protein is of high purity (>95% by SDS-PAGE) and has been buffer-exchanged into the Conjugation Buffer. The absence of primary amine-containing buffers (like Tris) is critical as they can form Schiff bases with the aldehyde.
-
Aminooxy Reagent Stock (100 mM):
-
Carefully weigh out 2.16 mg of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
-
Dissolve in 100 µL of anhydrous DMSO to create a 100 mM stock solution.
-
Rationale: DMSO is used for its ability to dissolve hydrophobic organic reagents and its miscibility with aqueous buffers. Prepare this solution fresh to avoid potential degradation from moisture.
-
-
Aniline Catalyst Stock (500 mM):
-
In a chemical fume hood, add 4.6 µL of aniline to 95.4 µL of anhydrous DMSO.
-
Mix thoroughly. This creates a 500 mM stock.
-
Safety & Rationale: Aniline is toxic and should be handled with care. This stock allows for precise addition to the reaction mixture. The final concentration in the reaction will be low (5-10 mM), which is effective for catalysis.[6]
-
Step-by-Step Conjugation Workflow
-
Reaction Setup:
-
In a microcentrifuge tube, add your aldehyde-tagged protein to a final concentration of 50 µM (e.g., for a 50 kDa protein, this is 2.5 mg/mL). For a 1 mL reaction, this would be 1 mL of a 2.5 mg/mL protein solution.
-
Add the Aminooxy Reagent Stock to achieve a final concentration of 5 mM (a 100-fold molar excess). For a 1 mL reaction, add 50 µL of the 100 mM stock. Rationale: A large molar excess drives the reaction equilibrium towards the product, ensuring high conjugation efficiency.
-
Add the Aniline Catalyst Stock to a final concentration of 10 mM. For a 1 mL reaction, add 20 µL of the 500 mM stock.
-
Note: The final volume of DMSO should not exceed 10% (v/v) to avoid protein denaturation. In this example, the final DMSO concentration is 7%.
-
-
Incubation:
-
Incubate the reaction mixture for 4-16 hours at room temperature with gentle end-over-end rotation. Reaction times can be optimized; monitor progress by taking aliquots for analysis if needed. Typical reactions are complete within 2 hours at 37°C.[12]
-
-
Purification:
-
After incubation, clarify the reaction mixture by centrifugation (14,000 x g, 5 min) to remove any precipitated protein.
-
Load the supernatant onto an SEC column pre-equilibrated with your desired final buffer (e.g., PBS, pH 7.4).
-
Collect fractions corresponding to the high molecular weight protein peak, which will be your purified conjugate. The excess aminooxy reagent, aniline, and DMSO will elute in later, low molecular weight fractions. Rationale: SEC is a gentle, effective method for separating the large protein conjugate from small molecule reactants based on size.[15]
-
Validation: Confirming Successful Conjugation
It is crucial to characterize the final product to confirm successful conjugation and assess purity.
| Technique | Purpose | Expected Result for Successful Conjugation |
| SDS-PAGE | Visualize mass shift and assess purity. | A distinct band shift upwards compared to the unmodified protein control. The conjugated protein should appear as a single, sharp band, indicating a homogenous product. |
| Intact Mass Analysis (ESI-MS) | Precisely determine the molecular weight of the conjugate.[16][17] | The observed mass should equal the mass of the starting protein plus the mass of the added moiety (Mass of reagent - H₂O). For Tert-butyl 4-(aminooxy)piperidine-1-carboxylate, the expected mass addition is 198.14 Da (216.29 - 18.015). |
| Top-Down Mass Spectrometry | Map the modification site and confirm homogeneity. | This advanced method analyzes the whole protein directly, providing a "bird's eye" view of modifications and can precisely locate the modification site through fragmentation.[18][19] |
| Reverse-Phase HPLC | Assess purity and hydrophobicity. | The conjugate will typically have a longer retention time than the unmodified protein due to the increased hydrophobicity from the Boc-piperidine group. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Inactive aldehyde (protein degradation).- Insufficient molar excess of aminooxy reagent.- Suboptimal pH or absence of catalyst.- Reagent degradation (hydrolysis). | - Confirm aldehyde presence on a small scale before the main reaction.- Increase molar excess of the aminooxy reagent to 100-200x.- Ensure buffer pH is 6.5-7.0 and include 5-10 mM aniline.- Prepare aminooxy and catalyst stocks fresh in anhydrous DMSO. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability at reaction pH or temperature.- Aggregation induced by the hydrophobic reagent. | - Keep final DMSO concentration below 10% (v/v).- Perform the reaction at 4°C for a longer duration.- Reduce the protein concentration during the reaction. |
| Heterogeneous Product (Multiple Peaks in MS/HPLC) | - Incomplete reaction.- Presence of multiple modification sites (unlikely with FGE method).- Protein degradation during incubation. | - Increase incubation time or reagent excess.- Add a protease inhibitor cocktail to the reaction mixture.- Confirm the homogeneity of the starting aldehyde-tagged protein. |
References
- Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry.
- Characterization of intact and modified proteins by mass spectrometry. MS Vision.
- Mass Spectrometry Identification of Protein Modific
- Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modific
- Application Notes & Protocols: Site-Specific Protein Conjugation using Aminooxy-PEG3-C2-thiol. Benchchem.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Bioconjugate Analysis & Purific
- Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. PubMed.
- Site-specific chemical protein conjugation using genetically encoded aldehyde tags.
- Affinity Purification by Bioconjug
- Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
- Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag.
- Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI.
- Single step protein purification and site-specific bioconjug
- Application Notes and Protocols for Oxime Lig
- Application Notes and Protocols for Peptide Conjugation to Carbonyl-Modified Proteins. Benchchem.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
- Aldehyde tag enables site-specific protein modification.
- Oxime and Hydrazone Reactions in Bioconjug
- Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis.
- Introduction of Carbonyl Groups into Antibodies. MDPI.
- A Comparative Analysis of Oxime Ligation Versus Other Leading Bioconjug
- Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upenn.technologypublisher.com [upenn.technologypublisher.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. msvision.com [msvision.com]
- 17. Mass Spectrometry Identification of Protein Modifications | Baite Paike Biotechnology [en.biotech-pack.com]
- 18. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
Application Notes and Protocols: TFA-Mediated Boc Deprotection of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone amine protecting group in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its stability across a wide range of chemical transformations, coupled with its facile and clean removal under acidic conditions, makes it an invaluable tool for synthetic chemists.[1] Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a key building block, incorporating a piperidine scaffold prevalent in many bioactive compounds and a versatile aminooxy handle for further functionalization.[2][3][4]
This document provides a comprehensive guide to the deprotection of this specific substrate using trifluoroacetic acid (TFA), a widely employed and highly effective reagent for Boc removal.[1][5] We will delve into the underlying reaction mechanism, provide detailed and validated experimental protocols, discuss critical safety considerations, and outline methods for reaction monitoring and product isolation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical execution of this fundamental synthetic transformation.
Mechanistic Insights: The Chemistry of TFA-Mediated Boc Cleavage
The removal of the Boc group with trifluoroacetic acid is an acid-catalyzed elimination reaction.[1][6] The process is efficient and typically proceeds to completion at room temperature. Understanding the stepwise mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The mechanism can be broken down into four key steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[1][7] This step increases the electrophilicity of the carbonyl carbon.
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and undergoes cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][7]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][7] This irreversible step drives the reaction to completion.
-
Amine Salt Formation: The newly liberated primary amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1]
The tert-butyl cation generated can be scavenged by nucleophiles or deprotonate to form isobutylene gas.[7]
Caption: Mechanism of TFA-Mediated Boc Deprotection.
Safety and Handling: Working with Trifluoroacetic Acid
Trifluoroacetic acid is a strong, corrosive acid and requires careful handling to prevent injury and ensure a safe laboratory environment.[5][8][9][10][11]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for larger quantities), safety goggles, and a lab coat.[5] For high-volume applications, a face shield and a chemical-resistant apron may be necessary.[5]
-
Ventilation: All manipulations involving TFA should be conducted in a properly functioning chemical fume hood to avoid inhalation of corrosive vapors.[5][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] Never add water to TFA; always add acid to water slowly to dissipate the heat generated.[8][9]
-
Storage: Store TFA in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and metals.[5][8][11] Glass containers are suitable for storage; do not use aluminum or galvanized containers.[8]
-
Waste Disposal: Dispose of TFA waste according to institutional and local regulations for hazardous chemical waste.[10]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the deprotection of tert-butyl 4-(aminooxy)piperidine-1-carboxylate using TFA in dichloromethane (DCM).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Tert-butyl 4-(aminooxy)piperidine-1-carboxylate | ≥95% | Commercial |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Commercial |
| Dichloromethane (DCM), anhydrous | ACS grade, ≥99.5% | Commercial |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (saturated aqueous NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ACS grade | Commercial |
| Diethyl ether | ACS grade | Commercial |
Protocol: Boc Deprotection in Solution Phase
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(aminooxy)piperidine-1-carboxylate (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[12]
-
Place the flask in an ice bath and cool the solution to 0 °C.[12]
-
-
Addition of TFA:
-
Reaction:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]
-
TLC Analysis: The deprotected product, being a salt, is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.[14] Staining with ninhydrin can be used to visualize the primary amine product.[14]
-
LC-MS Analysis: This technique allows for the direct observation of the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[15]
-
-
Workup and Isolation:
-
Method A: Isolation of the TFA Salt:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[12][16]
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM several times.[13][16]
-
The resulting product will be the trifluoroacetate salt of 4-(aminooxy)piperidine, which may be an oil or a solid. This salt can often be used in the next step without further purification.
-
-
Method B: Isolation of the Free Amine:
-
After concentrating the reaction mixture, carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[12]
-
Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (3 x volume of the aqueous layer).[12]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[12][14]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine of 4-(aminooxy)piperidine.
-
-
-
Purification (if necessary):
-
If the isolated product is not of sufficient purity, it can be purified by silica gel column chromatography or by crystallization of a suitable salt (e.g., the hydrochloride salt).
-
Caption: General Experimental Workflow for Boc Deprotection.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Substrate Concentration | 0.1–0.2 M in DCM | Ensures efficient reaction kinetics while allowing for effective temperature control. |
| TFA Equivalents | 5–10 eq. | A significant excess ensures rapid and complete reaction.[17] A 1:1 TFA:DCM ratio is common.[13] |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic addition of TFA; the reaction proceeds efficiently at RT.[12] |
| Reaction Time | 1–4 hours | Typically sufficient for complete conversion, but should be confirmed by reaction monitoring.[12][15] |
| Expected Yield | >90% | This reaction is generally high-yielding. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If monitoring indicates the presence of starting material after the standard reaction time, the reaction can be allowed to stir for a longer period. Ensure that the TFA used is of good quality and not hydrated.
-
Side Reactions: The N-O bond is generally stable to the acidic conditions of TFA-mediated Boc deprotection. However, for substrates with other acid-labile functional groups, alternative, milder deprotection methods may need to be considered.[18][19]
-
Product Isolation: Trifluoroacetate salts can sometimes be hygroscopic or form oils, making them difficult to handle.[13] In such cases, converting the product to the free base or a different salt (e.g., hydrochloride) may facilitate isolation and purification. Using a basic ion-exchange resin can be an effective method for isolating the free amine without an aqueous workup.[17][20][21]
-
Removal of TFA: Residual TFA can interfere with subsequent reactions. Co-evaporation with a suitable solvent is an effective technique for its removal.[16] A cold trap on the rotary evaporator is recommended to capture the volatile TFA.[13]
Conclusion
The TFA-mediated deprotection of tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a robust and highly efficient transformation that is fundamental to the synthesis of various complex molecules. By understanding the underlying mechanism, adhering to strict safety protocols, and following the detailed experimental guidelines provided, researchers can confidently and successfully perform this critical deprotection step. Careful reaction monitoring and appropriate workup procedures are key to obtaining the desired product in high yield and purity, paving the way for subsequent synthetic elaborations.
References
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link][5]
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link][9]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link][16]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link][11]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link][18]
-
ResearchGate. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link][17]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][6]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link][20]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link][7]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link][22]
-
Reddit. (2021). Boc De-protection. Retrieved from [Link][13]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link][19]
-
Google Patents. (2000). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. Retrieved from [2]
-
PubMed. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Retrieved from [Link][3]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents [patents.google.com]
- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. amherst.edu [amherst.edu]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. carlroth.com [carlroth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Note: Aniline-Catalyzed Oxime Ligation with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Abstract
Oxime ligation stands as a cornerstone of bioorthogonal chemistry, prized for its chemoselectivity and the stability of the resultant bond. The reaction's utility under physiological conditions was significantly broadened by the introduction of nucleophilic catalysts, most notably aniline. This guide provides an in-depth exploration of the aniline-catalyzed oxime ligation, with a specific focus on the versatile building block, tert-butyl 4-(aminooxy)piperidine-1-carboxylate. We delve into the reaction mechanism, offer guidance on parameter optimization, and present a detailed, field-tested protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful conjugation strategy for applications ranging from peptide modification and protein labeling to the synthesis of complex molecular probes.
Introduction: The Power of Catalyzed Oxime Ligation
The formation of an oxime bond from the condensation of an aminooxy group and a carbonyl (an aldehyde or ketone) is a highly reliable and versatile conjugation technique.[1][2] Its value is rooted in the mild reaction conditions, high chemoselectivity in the presence of other functional groups, and the exceptional hydrolytic stability of the resulting oxime linkage.[1][2] These features make it an ideal tool for creating complex bioconjugates, including glycopeptides, antibody-drug conjugates (ADCs), and functionalized hydrogels.[1][2]
While the reaction proceeds spontaneously, its rate is often slow at the neutral pH required for most biological applications. The discovery that aniline and its derivatives act as potent nucleophilic catalysts revolutionized the field, enabling rapid and efficient ligation at or near physiological pH.[3][4][5][6][7] This catalytic approach avoids the need for acidic conditions (pH 4-5) that can compromise the integrity of sensitive biomolecules like proteins and peptides.[5]
This application note focuses on the use of tert-butyl 4-(aminooxy)piperidine-1-carboxylate , a valuable bifunctional linker. Its aminooxy moiety serves as the reactive handle for oxime ligation, while the Boc-protected piperidine ring provides a stable, non-polar scaffold that can be deprotected under acidic conditions to reveal a secondary amine, enabling further, orthogonal functionalization.
The Catalytic Mechanism: How Aniline Accelerates Ligation
Aniline does not act as a simple acid or base catalyst. Instead, it participates directly in the reaction by forming a more reactive intermediate, thereby lowering the activation energy of the overall process.[1][3]
The mechanism proceeds through the following key steps:
-
Schiff Base Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone substrate.
-
Intermediate Activation: This initial adduct rapidly dehydrates to form a protonated Schiff base (an anilinium imine). This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than the starting carbonyl compound.[3]
-
Nucleophilic Attack: The aminooxy group of tert-butyl 4-(aminooxy)piperidine-1-carboxylate attacks the activated imine intermediate.
-
Oxime Formation & Catalyst Regeneration: A subsequent rearrangement and elimination of aniline yields the final, highly stable oxime product and regenerates the aniline catalyst, allowing it to re-enter the catalytic cycle.[1][3]
This catalytic cycle is visualized in the diagram below.
Caption: The catalytic cycle of aniline in oxime bond formation.
Optimizing Reaction Parameters: A Guide to Success
Achieving high yields and rapid kinetics requires careful consideration of several experimental variables. The interplay between pH, catalyst choice, and reactant concentration is critical for success.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 6.0 - 7.4 | While uncatalyzed oxime formation is faster at acidic pH (4-5), aniline catalysis excels in this near-neutral range, making it ideal for bioconjugations involving pH-sensitive proteins.[3][5] Buffers such as phosphate or HEPES are commonly used. |
| Catalyst | Aniline, mPDA, pPDA | Aniline is the classic catalyst, but its aqueous solubility is limited (~100 mM).[3][8] For superior performance, consider aniline derivatives with electron-donating groups.[5] m-Phenylenediamine (mPDA) and p-phenylenediamine (pPDA) are more soluble and significantly more efficient catalysts, often providing 15-20 fold rate enhancements over aniline.[5][7][8][9] Use freshly prepared solutions, especially for pPDA, which can oxidize and color the solution.[3] |
| Catalyst Conc. | 10 - 100 mM | For aniline, concentrations of 10-100 mM are typical.[10] More potent catalysts like pPDA can be effective at much lower concentrations (e.g., 2-10 mM).[5] The optimal concentration depends on the reactivity of the carbonyl substrate. |
| Reactants Conc. | µM to mM | Reaction rates are concentration-dependent. For dilute biological samples (low µM), a higher catalyst concentration or a more efficient catalyst is crucial.[5] A slight excess (1.5-5 equivalents) of the aminooxy reagent is often used to drive the reaction to completion. |
| Substrate | Aldehydes > Ketones | Aldehydes are inherently more reactive than ketones.[3] For ligations involving ketones, expect slower kinetics. To compensate, increase reaction time, temperature (if substrates are stable), or use a more powerful catalyst system like mPDA or a synergistic combination of aniline and a carboxylate buffer (e.g., acetate).[3][4] |
| Temperature | 25°C - 50°C | Most reactions proceed efficiently at room temperature (25°C). Gentle heating to 37°C or 50°C can accelerate sluggish reactions, particularly with ketone substrates.[1][10] Always consider the thermal stability of your biomolecules. |
| Solvent | Aqueous Buffer ± Co-solvent | Aqueous buffers (e.g., 100 mM phosphate) are standard.[3] For reactants with poor water solubility, a water-miscible organic co-solvent such as DMSO or DMF can be added (typically 5-20% v/v). |
Experimental Protocol: A Step-by-Step Workflow
This protocol provides a general procedure for the ligation of an aldehyde-containing molecule with tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
Caption: General workflow for aniline-catalyzed oxime ligation.
Materials and Equipment
-
Aminooxy Reagent: Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
-
Carbonyl Substrate: Aldehyde- or ketone-functionalized molecule of interest
-
Catalyst: Aniline (or m-phenylenediamine / p-phenylenediamine)
-
Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0
-
Organic Solvent: Dimethyl sulfoxide (DMSO), HPLC-grade
-
Equipment: Magnetic stirrer and stir bars, reaction vials (e.g., 1.5 mL Eppendorf tubes or glass vials), analytical HPLC or LC-MS system.
Reagent Preparation (Stock Solutions)
-
Aminooxy Stock (100 mM): Dissolve the required mass of tert-butyl 4-(aminooxy)piperidine-1-carboxylate in DMSO to a final concentration of 100 mM. Store at -20°C.
-
Carbonyl Substrate Stock (10-100 mM): Prepare a stock solution of your aldehyde/ketone substrate in the same buffer or in DMSO, depending on its solubility.
-
Aniline Catalyst Stock (1 M): Prepare a 1 M stock solution of aniline in DMSO.[3] This is more stable and easier to handle than a saturated aqueous solution. Store protected from light.
Reaction Procedure
-
To a 1.5 mL microcentrifuge tube, add the appropriate volume of 100 mM phosphate buffer (pH 7.0).
-
Add the carbonyl substrate from its stock solution to achieve the desired final concentration (e.g., a final concentration of 1 mM).
-
Add the tert-butyl 4-(aminooxy)piperidine-1-carboxylate stock solution to achieve a final concentration of 1.5 mM (1.5 equivalents). Vortex briefly to mix.
-
Initiate the reaction by adding the aniline catalyst from the 1 M stock solution to a final concentration of 50 mM. For a 1 mL final reaction volume, this would be 50 µL of the 1 M stock.
-
Incubate the reaction at room temperature (25°C) with gentle stirring or agitation for 2-4 hours. For less reactive substrates, this may be extended overnight.
Monitoring and Work-up
-
Monitoring: The reaction progress can be monitored by taking small aliquots at various time points (e.g., 0, 1, 2, 4 hours) and analyzing them by LC-MS. Look for the decrease in the mass signals of the starting materials and the appearance of the expected mass for the oxime product.
-
Purification: Once the reaction is complete, the product can be purified from the catalyst and unreacted starting materials. For small molecules, this is typically achieved by aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by silica gel column chromatography. For biomolecules, purification is typically achieved via size-exclusion chromatography or dialysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Catalyst concentration is too low.2. Substrate is a less reactive ketone.3. Reactant concentrations are too low.4. Suboptimal pH. | 1. Increase aniline concentration up to 100 mM.[3]2. Switch to a more efficient catalyst like m-phenylenediamine (mPDA) at 50-100 mM.[8][9] For ketones, also consider increasing reaction time or temperature (e.g., to 37°C).[3]3. If possible, increase the concentration of the limiting reactant.[3]4. Verify the pH of your reaction buffer is between 6.5 and 7.4. |
| Low Yield / Side Products | 1. Purity of starting materials is low.2. Catalyst has degraded (e.g., pPDA oxidation).3. Competing side reactions of the substrate. | 1. Confirm the purity of the carbonyl and aminooxy reagents via NMR or MS before use.[3]2. Use a freshly prepared catalyst stock solution, especially for phenylenediamines.[3]3. Ensure the substrate is stable under the reaction conditions. If not, milder conditions (lower temp, shorter time) may be required. |
| Poor Reactant Solubility | 1. Hydrophobic substrate or catalyst.2. Aniline solubility limit reached in purely aqueous buffer. | 1. Add a water-miscible co-solvent like DMSO or DMF (up to 20% v/v).2. Use a more water-soluble catalyst such as m-phenylenediamine (mPDA), which is effective and highly soluble.[8][9] |
References
- Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center - Benchchem. (URL: )
-
Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines - ACS Publications. (URL: [Link])
-
Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - Wiley Online Library. (URL: [Link])
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ResearchGate. (URL: [Link])
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing). (URL: [Link])
-
Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - NIH. (URL: [Link])
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH. (URL: [Link])
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC - NIH. (URL: [Link])
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ACS Publications. (URL: [Link])
-
Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag | Journal of the American Chemical Society. (URL: [Link])
-
The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. (URL: [Link])
-
Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids | Organic Letters - ACS Publications. (URL: [Link])
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation - ACS Publications. (URL: [Link])
-
Use of an aminooxy linker for the functionalization of oligodeoxyribonucleotides - PubMed. (URL: [Link])
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Zu u:scholar. (URL: [Link])
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC - NIH. (URL: [Link])
-
Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - NIH. (URL: [Link])
-
Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (URL: [Link])
-
Advances in Bioconjugation - PMC - PubMed Central. (URL: [Link])
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging tert-butyl 4-(aminooxy)piperidine-1-carboxylate for Advanced Peptide and Protein Labeling
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Power of Chemoselective Oxime Ligation
In the intricate landscape of peptide and protein modification, precision and stability are paramount. Chemoselective ligation techniques have emerged as indispensable tools, allowing for the site-specific labeling of biomolecules without disrupting their native structure and function.[1][2] Among these, oxime ligation stands out for its robustness, biocompatibility, and the formation of a highly stable oxime bond under mild physiological conditions.[3][4][5] This reaction, occurring between an aminooxy group and a carbonyl (aldehyde or ketone), offers a superior alternative to less stable linkages like hydrazones.[3][6]
tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a versatile reagent that brings the power of oxime ligation to the forefront of bioconjugation. The piperidine scaffold is a significant pharmacophore found in numerous pharmaceuticals, offering potential advantages in terms of stability, solubility, and pharmacokinetic properties.[7][8][9] The Boc-protected amine provides a handle for further functionalization or can be deprotected to modulate the overall charge and properties of the final conjugate. This guide provides an in-depth exploration of the principles and protocols for utilizing this reagent in peptide and protein labeling, tailored for applications in basic research and drug development.
The Underlying Chemistry: Mechanism of Oxime Ligation
The foundation of this labeling strategy is the chemoselective reaction between the nucleophilic aminooxy moiety of tert-butyl 4-(aminooxy)piperidine-1-carboxylate and an electrophilic aldehyde or ketone group on the target peptide or protein.[3] This reaction proceeds efficiently in aqueous environments, typically at a slightly acidic to neutral pH (pH 4-7), to form a stable oxime linkage.[4][5][10]
A key advantage of oxime ligation is its bioorthogonality; the reacting functional groups are generally absent in biological systems, ensuring minimal off-target reactions with other amino acid side chains.[1][11] The reaction rate can be significantly enhanced by the addition of a nucleophilic catalyst, most commonly aniline or its derivatives.[3][4][6]
Figure 1: Mechanism of aniline-catalyzed oxime ligation.
Generating the Carbonyl Handle on Your Biomolecule
A prerequisite for oxime ligation is the presence of an aldehyde or ketone on the target peptide or protein. Several strategies can be employed to introduce this functionality site-specifically.
Oxidation of N-terminal Serine/Threonine
For proteins with an N-terminal serine or threonine residue, mild oxidation with sodium periodate (NaIO₄) can selectively convert the 1,2-amino alcohol to a glyoxylyl aldehyde. This method is highly specific and generates a reactive aldehyde at a defined position.
Modification of Glycoproteins
Glycoproteins offer a natural handle for introducing aldehydes. The vicinal diols within the carbohydrate moieties can be gently oxidized with sodium periodate to generate multiple aldehyde groups.[6][12] This is particularly useful for labeling antibodies on their glycosylated Fc region, thereby avoiding modification of the antigen-binding sites.[12]
Enzymatic and Genetic Incorporation
Advanced methods involve the use of formylglycine-generating enzymes (FGEs) that recognize a specific consensus sequence and convert a cysteine residue into a formylglycine, which contains an aldehyde. Alternatively, unnatural amino acids with ketone or aldehyde functionalities can be incorporated during protein expression.
Experimental Protocols
The following protocols provide a framework for labeling proteins using tert-butyl 4-(aminooxy)piperidine-1-carboxylate. Optimization may be required based on the specific properties of the target protein.
Protocol 1: General Protein Labeling via Glycan Oxidation
This protocol is designed for glycoproteins, such as antibodies.
Materials:
-
Glycoprotein (e.g., IgG)
-
tert-butyl 4-(aminooxy)piperidine-1-carboxylate
-
Sodium periodate (NaIO₄)
-
Aniline
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5[10]
-
Quenching Solution: Ethylene glycol
-
Purification system (e.g., Sephadex G-25 column or ultrafiltration device with appropriate MWCO)[6][12]
-
Anhydrous DMSO
Workflow Overview:
Figure 2: Step-by-step workflow for glycoprotein labeling.
Step-by-Step Procedure:
-
Protein Preparation: Dissolve the glycoprotein in PBS at a concentration of 3-15 mg/mL (20-100 µM for IgG).[12]
-
Oxidation:
-
Quenching: Add ethylene glycol to a final concentration of 10-20 mM to quench the excess periodate. Incubate for 10 minutes on ice.[6]
-
Buffer Exchange: Remove excess periodate and quenching agent by buffer exchange into the Reaction Buffer (pH 5.5) using a desalting column or ultrafiltration.
-
Reagent Preparation: Prepare a 5-10 mM stock solution of tert-butyl 4-(aminooxy)piperidine-1-carboxylate in anhydrous DMSO.
-
Ligation Reaction:
-
Add 50-100 molar equivalents of the aminooxy reagent to the oxidized protein solution.[6]
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.[6]
-
Incubate at room temperature for 2-5 hours with gentle agitation, protected from light. Reaction times may be longer for ketones.[6]
-
-
Purification: Remove excess labeling reagent and catalyst by size-exclusion chromatography (e.g., Sephadex G-25) or repeated ultrafiltration.[12]
-
Characterization: Analyze the conjugate by SDS-PAGE, which should show an increase in molecular weight. Confirm the degree of labeling (DOL) using mass spectrometry (MALDI-MS or LC-MS).[6]
Protocol 2: Labeling of Peptides with an Aldehyde Moiety
This protocol is suitable for synthetic peptides incorporating an aldehyde-bearing unnatural amino acid.
Materials:
-
Aldehyde-containing peptide
-
tert-butyl 4-(aminooxy)piperidine-1-carboxylate
-
Aniline
-
Reaction Buffer: 100 mM Ammonium Acetate, pH 4.5[13]
-
Anhydrous DMSO or DMF
-
Purification system (e.g., RP-HPLC)
Step-by-Step Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a concentration of 1-5 mM.
-
Reagent Preparation: Prepare a 10-20 mM stock solution of tert-butyl 4-(aminooxy)piperidine-1-carboxylate in DMSO or DMF.
-
Ligation Reaction:
-
Purification: Purify the final peptide conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry.
Critical Parameters and Optimization
The efficiency of oxime ligation can be influenced by several factors. The table below summarizes key parameters and provides starting points for optimization.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 4.0 - 6.5 | The reaction is fastest at a slightly acidic pH. A pH of 4.5-5.5 is a common starting point.[4][5] Below pH 4, the aminooxy group can be protonated, reducing its nucleophilicity. Above pH 7, the reaction rate decreases significantly. |
| Catalyst | 10-100 mM Aniline | Aniline and its derivatives act as nucleophilic catalysts, accelerating the dehydration of the hemialkoxyamine intermediate.[3][4] While optional, it is highly recommended for efficient conjugation, especially at low reactant concentrations. |
| Molar Ratio | 20-200 fold excess of aminooxy reagent | A molar excess of the aminooxy reagent drives the reaction to completion. For precious proteins, start with a lower excess (20-50x) and increase if labeling is inefficient. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. For sluggish reactions, the temperature can be increased to 37°C, but monitor protein stability. |
| Reaction Time | 1 - 10 hours | Aldehydes react faster than ketones.[6] Monitor the reaction progress by LC-MS or SDS-PAGE to determine the optimal time and avoid potential side reactions or degradation over extended periods. |
Applications in Research and Drug Development
The ability to precisely conjugate tert-butyl 4-(aminooxy)piperidine-1-carboxylate to peptides and proteins opens up a vast array of applications:
-
Antibody-Drug Conjugates (ADCs): The piperidine linker can be further functionalized with cytotoxic drugs. Labeling via glycans ensures a site-specific and homogenous ADC population.[3]
-
PET Imaging Agents: The reagent can be used to attach chelators for radiolabeling (e.g., with ¹⁸F), creating targeted imaging agents for diagnostics.[4]
-
Protein-Protein Interaction Probes: Attaching biotin or fluorescent dyes allows for the study of protein interactions and localization within cells.[11]
-
Modulating Pharmacokinetics: The piperidine moiety itself, or subsequent modifications after Boc-deprotection, can be used to alter the solubility, stability, and half-life of peptide therapeutics.[7]
Conclusion
tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a powerful and versatile tool for the chemoselective modification of peptides and proteins. The resulting stable oxime linkage, combined with the mild reaction conditions, preserves the biological integrity of the target molecule. By following the detailed protocols and optimization guidelines presented here, researchers and drug development professionals can effectively harness this technology to create precisely engineered bioconjugates for a wide range of advanced applications.
References
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681–708. [Link]
-
Finn, M. G. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2848. [Link]
-
Antos, J. M., & Francis, M. B. (2006). Chemoselective ligation techniques: modern applications of time-honored chemistry. Current Opinion in Chemical Biology, 10(3), 253-262. [Link]
-
Wang, C., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(31), 9069–9076. [Link]
-
Wang, C., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]
-
Amblard, F., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(19), 3697-3701. [Link]
-
Baumann, A. L., & Hackenberger, C. P. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 71(5), 233-242. [Link]
-
Li, Y., et al. (2010). Methods and Applications of Expressed Protein Ligation. Current protocols in protein science, Chapter 15, Unit15.4. [Link]
-
Mező, G., et al. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. International Journal of Molecular Sciences, 25(3), 1836. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Abberior Instruments. Protein labeling protocol. [Link]
-
Jiang, W., et al. (2021). Applications and Limitations of Oxime-Linked “Split PROTACs”. ChemMedChem, 16(1), 107-112. [Link]
-
Tamura, T., et al. (2017). Affinity-Guided Oxime Chemistry for Selective Protein Acylation in Live Tissue Systems. Journal of the American Chemical Society, 139(42), 15004–15013. [Link]
-
Trabbic, K. R., et al. (2019). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Organic & Biomolecular Chemistry, 17(2), 269–277. [Link]
-
Jiang, W., et al. (2021). Applications and Limitations of Oxime-Linked “Split PROTACs”. ChemMedChem, 16(1), 107–112. [Link]
-
Khan, I., et al. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 200-233. [Link]
-
Oakwood Chemical. tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate, min 97%, 1 gram. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Wikipedia. 1-Boc-4-AP. [Link]
-
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
-
PubChem. tert-Butyl 4-(aminooxy)piperidine-1-carboxylate. [Link]
-
Iqbal, N., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2012(4), M778. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. The 2nd International Conference on Materials Science and Manufacturing Technology. [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]
-
Wan, Z., et al. (2009). tert-Butyl 3-[N-(tert-butoxy-carbonyl)methyl-amino]-4-methoxy-imino-3-methyl-piperidine-1-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o256. [Link]
Sources
- 1. Chemoselective Ligation Applications and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. Chemoselective ligation techniques: modern applications of time-honored chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. mdpi.com [mdpi.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. broadpharm.com [broadpharm.com]
- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
Application Notes & Protocols: Synthesis of PROTACs Using a Boc-Protected Aminooxy-Piperidine Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the two ligands determine the "what" and "how" of the degradation process, the linker is the architectural linchpin that dictates the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[3]
The linker is far from a passive spacer; its length, rigidity, and chemical composition are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] In recent years, linker design has evolved from simple alkyl and PEG chains to more sophisticated structures.[3][] Rigid heterocyclic scaffolds, such as piperidine and piperazine, have gained prominence for their ability to impart conformational rigidity.[2] This pre-organization can reduce the entropic penalty of forming the ternary complex, leading to enhanced potency.[6]
This application note provides a detailed guide to the synthesis of PROTACs utilizing Tert-butyl 4-(aminooxy)piperidine-1-carboxylate , a versatile linker that combines the benefits of a rigid piperidine core with the efficiency of oxime ligation chemistry. The Boc-protected aminooxy functionality allows for a modular and high-yield "click chemistry" approach to PROTAC assembly.[][7]
The Chemistry of Choice: Oxime Ligation
Oxime ligation is a highly efficient and chemoselective reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond.[8] This bioorthogonal reaction is a type of "click chemistry," characterized by its mild reaction conditions, high yields, and tolerance of various functional groups, making it ideal for the synthesis of complex biomolecules like PROTACs.[]
The use of an aminooxy linker allows for a "split PROTAC" or modular assembly strategy.[9][10] In this approach, the POI ligand and the E3 ligase ligand are synthesized separately, with one bearing an aldehyde (or ketone) and the other an aminooxy group. These two precursors can then be combined in a final, high-yield step to form the complete PROTAC. This modularity greatly simplifies the optimization process, allowing researchers to rapidly generate libraries of PROTACs with varying linker lengths and attachment points to identify the most potent degrader.[9]
Diagram: Modular PROTAC Synthesis via Oxime Ligation
The following diagram illustrates the overall workflow for synthesizing a PROTAC using the Tert-butyl 4-(aminooxy)piperidine-1-carboxylate linker and oxime ligation.
Caption: General workflow for PROTAC synthesis using a modular oxime ligation strategy.
Experimental Protocols
This section details the protocols for synthesizing a model PROTAC targeting the BRD4 protein for degradation, using a JQ1 derivative as the POI ligand and a ligand for the VHL E3 ligase.
Part 1: Preparation of Linker and Ligand Precursors
Protocol 1.1: Boc Deprotection of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
The commercially available linker must first be deprotected to reveal the secondary amine on the piperidine ring, which will then be coupled to the E3 ligase ligand.
-
Rationale: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group with minimal side reactions.[11] Dichloromethane (DCM) is used as a standard solvent for this reaction.[12]
-
Step-by-Step Protocol:
-
Dissolve Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic acid (TFA) dropwise to the solution to a final concentration of 20-50% (v/v).[11]
-
Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (rotary evaporation). The product, 4-(aminooxy)piperidine, is typically obtained as a TFA salt.
-
(Optional) For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.
-
Protocol 1.2: Synthesis of Aminooxy-Functionalized VHL Ligand
This protocol describes the coupling of the deprotected linker to a VHL ligand possessing a carboxylic acid handle.
-
Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds between a carboxylic acid and an amine.[13] A tertiary amine base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the TFA salt of the amine and facilitate the coupling reaction.[13]
-
Step-by-Step Protocol:
-
Dissolve the VHL ligand with a carboxylic acid handle (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Add the deprotected 4-(aminooxy)piperidine (TFA salt or free amine, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the pure aminooxy-functionalized VHL ligand.
-
Protocol 1.3: Synthesis of Aldehyde-Functionalized JQ1 (BRD4 Ligand)
This protocol involves modifying a JQ1 derivative to introduce a terminal aldehyde group. This can be achieved by coupling JQ1 (with an available amine or carboxylic acid) to a small bifunctional spacer that contains an aldehyde or a protected aldehyde precursor. For this example, we will assume coupling a JQ1-acid to an amino-aldehyde precursor.
-
Rationale: Similar to Protocol 1.2, this step utilizes standard amide coupling chemistry to attach a linker terminating in an aldehyde. The aldehyde will serve as the electrophilic partner in the subsequent oxime ligation.
-
Step-by-Step Protocol:
-
Synthesize or procure a JQ1 derivative with a carboxylic acid handle.
-
Dissolve the JQ1-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Add an appropriate amino-aldehyde linker (e.g., 4-aminobenzaldehyde, 1.1 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Perform an aqueous workup as described in Protocol 1.2.
-
Purify the crude product by flash column chromatography to yield the pure aldehyde-functionalized JQ1 ligand.
-
Part 2: Final PROTAC Assembly via Oxime Ligation
Protocol 2.1: Oxime Ligation of Functionalized Ligands
This is the final convergent step where the two halves of the PROTAC are joined.
-
Rationale: The reaction proceeds by nucleophilic attack of the aminooxy group on the aldehyde, forming a stable oxime bond. The reaction is often performed in a polar aprotic solvent like DMSO and can be catalyzed by aniline.[8] For many "split PROTAC" syntheses, simply mixing the components in DMSO is sufficient for high conversion.[9][10]
-
Step-by-Step Protocol:
-
Dissolve the aminooxy-functionalized VHL ligand (1.0 eq) in Dimethyl sulfoxide (DMSO).
-
Add the aldehyde-functionalized JQ1 ligand (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 37-40 °C) to increase the rate if necessary.
-
Monitor the formation of the final PROTAC product by LC-MS.[9]
-
Once the reaction is complete, the product can be purified.
-
Part 3: Purification and Characterization
Protocol 3.1: Purification and Analysis
-
Rationale: Due to the high molecular weight and complex nature of PROTACs, purification is almost always performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[9] Characterization is essential to confirm the identity and purity of the final compound.
-
Step-by-Step Protocol:
-
Purification: Purify the crude reaction mixture from Protocol 2.1 by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid.
-
Analysis: Collect the fractions containing the desired product and confirm its purity by analytical LC-MS.
-
Characterization: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the synthesized PROTAC. Further structural elucidation should be performed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation: Expected Characterization of a Model PROTAC
The following table summarizes the expected analytical data for a successfully synthesized BRD4-degrading PROTAC (JQ1-Linker-VHL).
| Parameter | Method | Expected Result | Purpose |
| Purity | Analytical RP-HPLC | >95% | Ensures biological assays are performed on a pure compound. |
| Identity (Mass) | LC-MS / HRMS | Calculated vs. Observed mass [M+H]⁺ within 5 ppm | Confirms the molecular weight of the final PROTAC. |
| Structure | ¹H NMR, ¹³C NMR | Peaks consistent with the proposed structure | Confirms the chemical structure and connectivity of the molecule. |
Application in Biological Assays
Once synthesized and characterized, the PROTAC's biological activity must be validated.
Protocol 4.1: Western Blot for BRD4 Degradation
-
Rationale: Western blotting is the definitive method to quantify the reduction in the level of the target protein within cells after PROTAC treatment.[6] This allows for the determination of the PROTAC's potency (DC₅₀) and efficacy (Dₘₐₓ).
-
Step-by-Step Protocol:
-
Cell Culture: Seed a relevant human cell line (e.g., HeLa, 22Rv1) in multi-well plates.
-
PROTAC Treatment: Treat the cells with a serial dilution of the purified PROTAC (e.g., from 1 nM to 10 µM) for a set period (e.g., 12, 18, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and prepare protein lysates using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies specific for BRD4 and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the percentage of BRD4 remaining relative to the vehicle control. Plot the results to calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).
-
Diagram: PROTAC Mechanism of Action and Validation
This diagram outlines the biological mechanism of the synthesized PROTAC and the key validation step.
Caption: Biological mechanism of action for a BRD4-targeting PROTAC and its validation.
Conclusion
The use of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate as a linker provides a robust and versatile platform for the synthesis of PROTACs. The rigid piperidine core can confer favorable physicochemical properties and aid in establishing a productive ternary complex, while the Boc-protected aminooxy handle enables a modular and highly efficient oxime ligation strategy. This approach streamlines the synthetic process, facilitating the rapid generation and optimization of novel protein degraders for basic research and therapeutic development. The protocols outlined in this guide provide a comprehensive framework for researchers to successfully synthesize, purify, and validate the activity of their own PROTAC molecules.
References
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. BenchChem.
-
Kodadek, T., et al. (2022). Applications and Limitations of Oxime-Linked “Split PROTACs”. PMC - NIH. Available at: [Link]
- BenchChem. (2025). Technical Support Center: PROTAC Synthesis with VHL Ligands. BenchChem.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]
-
García-Crespo, K., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. Available at: [Link]
- BenchChem. (2025).
-
Kodadek, T., et al. (2022). Applications and Limitations of Oxime‐Linked “Split PROTACs”. ResearchGate. Available at: [Link]
-
Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. Available at: [Link]
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
Wang, S., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC - NIH. Available at: [Link]
-
Wurz, R. P., et al. (2018). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. Available at: [Link]
- Wang, L., et al. (2025). Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions. PubMed.
-
Rashidian, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. Available at: [Link]
- Enamine. (n.d.).
- BenchChem. (2025).
- Li, Y., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed.
-
Fallan, C., et al. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available at: [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Oxime Bond Formation with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Oxime Ligation
In the landscape of modern chemical biology and drug development, the ability to selectively and stably connect molecular entities is paramount. Oxime ligation, a chemoselective reaction between an aminooxy compound and a carbonyl (aldehyde or ketone), has emerged as a cornerstone of bioconjugation strategies.[1][2] This reaction is prized for its high specificity, mild reaction conditions, and the exceptional stability of the resulting oxime bond, which is significantly more resistant to hydrolysis than analogous hydrazones.[3][4]
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a versatile building block that leverages the power of oxime ligation. Its structure incorporates a reactive aminooxy moiety for conjugation and a Boc-protected piperidine ring, a common scaffold in medicinal chemistry. This guide provides a comprehensive overview of the experimental conditions for forming oxime bonds with this reagent, offering insights into reaction mechanisms, detailed protocols, and optimization strategies to empower your research.
The Underlying Chemistry: Mechanism of Oxime Formation
The formation of an oxime bond is a nucleophilic addition-elimination reaction.[5] The reaction begins with the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This is followed by a proton transfer to form a tetrahedral intermediate known as a hemiaminal.[1] The subsequent acid-catalyzed dehydration of this intermediate leads to the elimination of a water molecule and the formation of the stable C=N-O oxime linkage.[1]
The reaction rate is pH-dependent. An acidic environment is generally favorable as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] However, excessively low pH will protonate the aminooxy nucleophile, rendering it unreactive.[1] Therefore, a weakly acidic medium, typically between pH 4 and 5, is optimal for uncatalyzed oxime ligations.[6]
Experimental Protocols
This section provides a general, step-by-step protocol for the formation of an oxime bond between Tert-butyl 4-(aminooxy)piperidine-1-carboxylate and a model aldehyde-containing substrate.
Materials and Reagents
-
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
-
Aldehyde- or Ketone-functionalized substrate (e.g., a peptide, protein, or small molecule)
-
Reaction Buffer: Sodium acetate buffer (100 mM, pH 4.5) is a common choice. For pH-sensitive substrates, buffers such as phosphate-buffered saline (PBS) at pH 7.4 can be used, often with a catalyst.
-
Catalyst (Optional but Recommended for Neutral pH): Aniline or a more efficient derivative like p-phenylenediamine (pPDA).[7] Prepare a stock solution (e.g., 1 M aniline in DMSO or an aqueous buffer).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents. Deionized water for aqueous reactions.
-
Analytical Instruments: HPLC, LC-MS, NMR, and/or FTIR for reaction monitoring and product characterization.
General Reaction Workflow
Caption: General workflow for oxime bond formation.
Detailed Protocol: Conjugation to a Model Aldehyde
This protocol describes the reaction of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate with a generic aldehyde-containing molecule in a 1:1.2 molar ratio.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the aldehyde-containing substrate in an appropriate solvent (e.g., DMSO or water).
-
Prepare a 12 mM stock solution of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate in the same solvent.
-
If using a catalyst, prepare a 1 M stock solution of aniline in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the aldehyde substrate solution.
-
Add the reaction buffer (e.g., 100 mM sodium acetate, pH 4.5) to achieve the final desired reaction concentration (typically in the micromolar to low millimolar range).
-
Add 1.2 molar equivalents of the Tert-butyl 4-(aminooxy)piperidine-1-carboxylate stock solution to the reaction mixture.
-
If conducting the reaction at neutral pH, add the aniline catalyst to a final concentration of 10-100 mM.[1]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (or up to 37°C to increase the rate) for 2 to 24 hours.[6] The reaction time will depend on the reactivity of the carbonyl substrate, the pH, and the presence of a catalyst.
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction by analytical techniques such as LC-MS or HPLC. Look for the consumption of starting materials and the appearance of the product peak with the expected mass-to-charge ratio.
-
Once the reaction is complete, the product can be purified using standard techniques like reverse-phase HPLC or column chromatography.
-
Optimizing Reaction Conditions
The efficiency of oxime bond formation can be significantly influenced by several factors. The following table summarizes key parameters and their effects on the reaction.
| Parameter | Recommended Range | Rationale and Considerations |
| pH | 4.0 - 5.5 (uncatalyzed) | Balances the need for carbonyl activation (protonation) with maintaining the nucleophilicity of the aminooxy group.[1] For sensitive biomolecules, pH 6.0 - 7.4 can be used, but a catalyst is highly recommended. |
| Catalyst | 10 - 100 mM Aniline or 2 - 10 mM p-phenylenediamine | Nucleophilic catalysts like aniline and its derivatives significantly accelerate the reaction, especially at neutral pH.[1][7] p-phenylenediamine is reported to be more efficient than aniline.[7] |
| Temperature | Room Temperature to 37°C | Higher temperatures generally increase the reaction rate. However, the stability of the reactants and the final product must be considered. |
| Reactant Concentration | μM to mM | Higher concentrations will drive the reaction forward faster, following second-order kinetics.[1] In bioconjugation, reactant concentrations are often in the low micromolar range. |
| Solvent | Aqueous buffers, DMSO, DMF | The choice of solvent depends on the solubility of the reactants. Co-solvents like DMSO can sometimes accelerate the reaction.[6] |
The Role of Catalysts in Oxime Ligation
While oxime ligation can proceed at neutral pH, the reaction rate is often slow.[1] This can be a significant limitation, especially when working with low concentrations of precious biomolecules. The introduction of nucleophilic catalysts, most notably aniline and its derivatives, has been a major advancement.
The proposed mechanism for aniline catalysis involves the rapid formation of a more reactive Schiff base intermediate with the carbonyl compound.[1] This intermediate is then readily attacked by the aminooxy nucleophile, leading to the formation of the oxime product and regeneration of the aniline catalyst.[1] More electron-rich aniline derivatives, such as p-phenylenediamine, have been shown to be even more effective catalysts.[7]
Caption: Simplified mechanism of aniline-catalyzed oxime ligation.
Analytical Characterization of the Oxime Bond
Confirming the successful formation of the oxime bond is a critical step. Several analytical techniques can be employed for this purpose.
| Technique | Key Observables |
| Mass Spectrometry (MS) | The most direct method. The observed mass of the product should correspond to the calculated mass of the conjugate. High-resolution mass spectrometry (HRMS) can provide further confirmation of the elemental composition. |
| NMR Spectroscopy | Provides detailed structural information. The formation of the C=N bond results in characteristic shifts in the 1H and 13C NMR spectra. The proton of the oxime group (C=N-OH) typically appears as a singlet in the 1H NMR spectrum.[8] The presence of E/Z isomers can also be observed.[9] |
| FTIR Spectroscopy | Can show the disappearance of the carbonyl (C=O) stretch of the starting material and the appearance of the C=N stretch (around 1665 cm-1) and N-O stretch (around 945 cm-1) of the oxime product.[4] |
| HPLC | A powerful tool for monitoring reaction progress and assessing product purity. A shift in retention time from the starting materials to a new product peak is indicative of a successful reaction. |
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to conjugate this scaffold to other molecules via a stable oxime linker using Tert-butyl 4-(aminooxy)piperidine-1-carboxylate opens up a wide range of possibilities in drug discovery. These include:
-
Antibody-Drug Conjugates (ADCs): The aminooxy group can be used to attach potent cytotoxic drugs to antibodies, targeting them specifically to cancer cells.
-
PROTACs and Molecular Glues: The formation of larger, multi-component molecules for targeted protein degradation.
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins to enhance their therapeutic properties, such as half-life extension or improved targeting.[10]
-
Surface Immobilization: Attaching biomolecules to surfaces for the development of biosensors and diagnostic assays.
Conclusion
Oxime ligation with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a robust and versatile tool for chemical biology and drug discovery. By understanding the underlying reaction mechanism and the key parameters that influence its efficiency, researchers can confidently apply this chemistry to create novel conjugates with a wide range of applications. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of this powerful bioconjugation technique.
References
-
Sha, S., et al. (2013). Versatile and efficient synthesis of protein-polysaccharide conjugate vaccines using aminooxy reagents and oxime chemistry. Methods in Molecular Biology, 1047, 345-362. [Link]
-
BYJU'S. (n.d.). Oximes. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
-
Gulevich, A. V., et al. (2013). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 113(5), 3353-3432. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
-
Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
-
Lakshmipathy, S. K., et al. (2008). A flexible method for the conjugation of aminooxy ligands to preformed complexes of nucleic acids and lipids. ChemMedChem, 3(9), 1403-1407. [Link]
-
Interchim. (n.d.). Amino-Oxy reagents, for conjugation with aldehydes and cetones. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]
-
Wu, T., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(66), 9225-9228. [Link]
-
ResearchGate. (n.d.). Spectroscopic Characterization of Oxime Ligands and Their Complexes. [Link]
-
Wikipedia. (n.d.). Oxime. [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. [Link]
-
ResearchGate. (2025). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Novel Oxime Derivatives. [Link]
-
National Institutes of Health. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. [Link]
-
MDPI. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. [Link]
-
National Institutes of Health. (n.d.). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Versatile and efficient synthesis of protein-polysaccharide conjugate vaccines using aminooxy reagents and oxime chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Oxime Ligation Yield with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Welcome to the technical support guide for Tert-butyl 4-(aminooxy)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their oxime ligation experiments. As Senior Application Scientists, we have compiled field-proven insights and data to address common challenges and enhance the success of your conjugation strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My oxime ligation is extremely slow or appears incomplete. What are the primary causes and how can I fix this?
Answer:
Slow or incomplete reactions are the most common challenge in oxime ligation, especially when working with sterically hindered reagents like Tert-butyl 4-(aminooxy)piperidine-1-carboxylate. The issue typically stems from suboptimal reaction conditions. Here are the key factors to investigate, from most to least likely:
1. Suboptimal pH:
-
The "Why": Oxime formation is a pH-dependent, two-step process: nucleophilic addition followed by dehydration. The optimal pH is a delicate balance. It must be low enough to facilitate the acid-catalyzed dehydration of the hemiaminal intermediate but high enough to maintain a sufficient concentration of the deprotonated, nucleophilic aminooxy group. For most oxime ligations, this sweet spot is between pH 4 and 5.[1][2][3]
-
Solution:
-
Ensure your reaction buffer is accurately set to a pH between 4.0 and 5.0. Acetate buffer is a common choice.
-
If your biomolecule is unstable at acidic pH, you can perform the reaction at a neutral pH (e.g., 7.0), but this absolutely requires the use of an effective nucleophilic catalyst (see point 2).[2][3]
-
2. Inefficient or Absent Catalysis:
-
The "Why": While the reaction can proceed uncatalyzed, the rate is often impractically slow, particularly at neutral pH or with low reactant concentrations.[2][3] Nucleophilic catalysts, such as aniline and its derivatives, accelerate the reaction by first forming a more reactive Schiff base intermediate with the carbonyl partner, which is then rapidly attacked by the aminooxy compound.[1][4]
-
Solution:
-
Add a Catalyst: If you are not using one, add a catalyst. Aniline is the classic choice, but more potent options are available.
-
Switch to a Superior Catalyst: Electron-donating groups on the aniline ring enhance catalytic activity. p-Phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to be significantly more efficient than aniline, especially at neutral pH.[2][3][5] In one study, pPDA at pH 7 provided a 120-fold rate increase over the uncatalyzed reaction and a 20-fold increase over the aniline-catalyzed reaction.[2][3]
-
Optimize Catalyst Concentration: Typical catalyst concentrations range from 2 mM to 100 mM.[1][2][5] Higher concentrations can lead to faster kinetics but may also cause side reactions or purification difficulties.
-
3. Low Reactant Concentration:
-
The "Why": Ligation kinetics are driven by the concentration of the reactants.[1] Low solubility of one or both binding partners is a recognized bottleneck that slows down the reaction.
-
Solution:
-
Increase Concentration: If solubility permits, increase the concentration of both your carbonyl-containing molecule and the Tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
-
Use Organic Co-solvents: If aqueous solubility is an issue, consider using organic co-solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[1][6] The move to more organic solvents can allow for substantially higher reactant concentrations, which dramatically accelerates reaction kinetics.[1]
-
4. Unfavorable Temperature:
-
The "Why": Like most chemical reactions, increasing the temperature can enhance the reaction rate. While many ligations are performed at room temperature, gentle heating can overcome a high activation energy barrier.
-
Solution:
Workflow for Troubleshooting a Slow Reaction
Below is a logical workflow to diagnose and solve slow ligation issues.
Caption: Troubleshooting workflow for slow oxime ligations.
Question 2: I am observing unexpected side products or having difficulty with purification. What could be wrong?
Answer:
Side products in oxime ligation are less common than slow kinetics due to the reaction's high chemoselectivity, but they can occur.[1] Purification issues often arise from the reactivity of the starting materials or catalyst interference.
1. Catalyst-Related Side Products:
-
The "Why": At high concentrations, catalysts like m-phenylenediamine can form competitive Schiff bases with the carbonyl partner, which may be observed as a side product.[5] Dimerization of the substrate has also been reported under certain high-temperature conditions with specific catalysts.[1]
-
Solution:
-
Reduce the catalyst concentration to the lowest effective level (e.g., start at 2-10 mM).
-
If dimerization is observed, switching the catalyst (e.g., from aniline to pPDA) may resolve the issue.[4]
-
2. Reactivity with Solvents:
-
The "Why": The aminooxy group is highly reactive towards aldehydes and ketones.[1][4] If you use acetone for quenching the reaction or for cleaning glassware, residual amounts can react with your aminooxy reagent, consuming it and creating an unwanted side product.
-
Solution:
3. Purification Challenges:
-
The "Why": The Boc-protected piperidine moiety makes the reagent relatively nonpolar. The catalyst (e.g., pPDA) is also an organic molecule that needs to be separated.
-
Solution:
-
Standard Protocol: Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying oxime ligation products.[1][4]
-
Column Chromatography: For non-biomolecule applications, silica gel column chromatography can be effective for separating the product from starting materials and catalysts.[6]
-
Frequently Asked Questions (FAQs)
What is the mechanism of aniline-catalyzed oxime ligation?
Aniline accelerates the reaction by acting as a nucleophilic catalyst. It first attacks the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl. The aminooxy group then displaces the aniline to form the stable oxime product.
Caption: Mechanism of aniline-catalyzed oxime ligation.
What are the recommended starting conditions for a new ligation?
For a novel ligation between your carbonyl-containing molecule and Tert-butyl 4-(aminooxy)piperidine-1-carboxylate, we recommend the following parameters as a starting point for optimization.
| Parameter | Recommended Starting Condition | Notes |
| pH | 4.5 | Use 50-100 mM Sodium Acetate buffer. |
| Solvent | Aqueous Buffer (or with up to 20% DMSO/DMF if needed for solubility) | Start with a fully aqueous system if possible. |
| Catalyst | 10 mM p-Phenylenediamine (pPDA) | pPDA is more efficient than aniline, especially if a neutral pH is required.[2][3] |
| Reactant Ratio | 1.2 equivalents of aminooxy reagent | A slight excess of the aminooxy compound can help drive the reaction to completion. |
| Concentration | 1-10 mM of limiting reagent | Higher concentrations generally lead to faster reactions.[1] |
| Temperature | Room Temperature (20-25°C) | Increase only if the reaction is slow and substrates are stable. |
| Monitoring | LC-MS or RP-HPLC | Check reaction progress at 1h, 4h, and 24h. |
How should I store and handle Tert-butyl 4-(aminooxy)piperidine-1-carboxylate?
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Given the high reactivity of the free aminooxy group, long-term storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation from atmospheric moisture and carbonyl contaminants.
-
Handling: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.[8] As mentioned previously, avoid all contact with acetone.[1][4]
Can I use this reagent for bioconjugation at neutral pH?
Yes. While optimal rates are achieved at acidic pH, successful bioconjugation at neutral pH (7.0-7.5) is possible and often necessary for acid-sensitive proteins or peptides.[2] The key to success at neutral pH is the use of a highly efficient catalyst. p-Phenylenediamine or m-phenylenediamine at concentrations of 10-50 mM are strongly recommended to achieve reasonable reaction rates under these conditions.[2][3][5]
Experimental Protocols
Protocol 1: General Oxime Ligation at pH 4.5
-
Dissolve your carbonyl-containing substrate in 100 mM sodium acetate buffer (pH 4.5) to a final concentration of 1 mM. If solubility is an issue, a minimal amount of a compatible organic co-solvent (e.g., DMSO) can be added.
-
Prepare a 100 mM stock solution of p-phenylenediamine (pPDA) in the same buffer.
-
Prepare a 12 mM stock solution of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate in the same buffer.
-
To your substrate solution, add the pPDA stock solution to a final concentration of 10 mM.
-
Initiate the reaction by adding the Tert-butyl 4-(aminooxy)piperidine-1-carboxylate solution to a final concentration of 1.2 mM (1.2 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by RP-HPLC or LC-MS at desired time points.
-
Upon completion, the product can be purified directly by preparative RP-HPLC.
Protocol 2: Rapid Ligation in Organic Solvent
This protocol is adapted for substrates that are more soluble in organic solvents and for applications requiring very fast ligation times, such as radiolabeling.[1][4]
-
Dissolve your carbonyl-containing substrate and 1.2 equivalents of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate in anhydrous DMF to a final concentration of 20 mM.
-
Add 2 equivalents of aniline or pPDA to the solution.
-
Heat the reaction mixture to 75°C for 5-15 minutes. Caution: Ensure your substrates are stable at this temperature.
-
Monitor the reaction closely by analytical RP-HPLC. The reaction is often complete in under 15 minutes.[1][4]
-
Quench the reaction by cooling and dilution.
-
Purify the product by RP-HPLC.
References
-
Hauke, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. Available at: [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). tert-Butyl 4-(2-aminopyridin-3-ylamino)piperidine-1-carboxylate. Shimadzu Chemistry & Diagnostics. Available at: [Link]
-
Hauke, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. ResearchGate. Available at: [Link]
-
Hauke, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar. Available at: [Link]
-
Senthamarai, R., et al. (2018). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Nature Protocols. Available at: [Link]
-
Artner, L., et al. (2012). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Available at: [Link]
-
Kalia, J., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. Available at: [Link]
-
Kalia, J., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of oxime ligation and click reaction... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Technical Support Center: Tert-butyl 4-(aminooxy)piperidine-1-carboxylate in Bioconjugation
Welcome to the technical support center for bioconjugation applications involving Tert-butyl 4-(aminooxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, troubleshoot common issues, and understand potential side reactions. As Senior Application Scientists, we aim to provide you with not only procedural guidance but also the underlying scientific principles to ensure the success of your experiments.
Introduction to Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a bifunctional linker commonly used in bioconjugation. It contains a Boc-protected piperidine ring functionalized with an aminooxy group. The key reactive moiety is the aminooxy group (-O-NH2), which chemoselectively reacts with aldehydes or ketones on a target biomolecule (e.g., a protein, antibody, or peptide) to form a stable oxime linkage.[1][2] This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high specificity, mild reaction conditions, and the stability of the resulting conjugate.[3][4]
The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions.[5] This protection can be removed under acidic conditions if the piperidine nitrogen is required for subsequent modifications.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during bioconjugation experiments using Tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
Question 1: Why am I observing low or no conjugation efficiency?
Low conjugation yield is a frequent challenge in bioconjugation.[7][8] Several factors can contribute to this issue, from suboptimal reaction conditions to reactant instability.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal pH: The formation of an oxime bond is pH-dependent. The reaction is generally favored under mildly acidic conditions (pH 4-5) to facilitate the dehydration of the hemiaminal intermediate.[1] However, many biomolecules require physiological pH (around 7.4) for stability.
-
Solution: While a pH of ~4.5 is often optimal for the reaction, a compromise may be necessary.[1] If your biomolecule is stable at a lower pH, consider performing the conjugation in a buffer such as sodium acetate. If physiological pH is required, the reaction will be slower. To compensate, you can increase the reaction time or the concentration of the reactants.[1][9] The use of catalysts like aniline can significantly accelerate the reaction at neutral pH.[1][3][9]
-
-
Inaccessible Aldehyde/Ketone Groups: The carbonyl group on your biomolecule might be sterically hindered or buried within the molecule's three-dimensional structure, making it inaccessible to the aminooxy linker.[7][10]
-
Solution: Consider introducing a longer spacer arm on your biomolecule to extend the reactive carbonyl group away from the molecular surface. Alternatively, mild denaturation of the biomolecule (if reversible) could expose the reactive site.
-
-
Instability of Reactants: The aminooxy group can be susceptible to oxidation.[11] Also, if your aldehyde- or ketone-modified biomolecule is not handled properly, its reactivity can diminish over time.
-
Solution: Use freshly prepared or properly stored reagents. Tert-butyl 4-(aminooxy)piperidine-1-carboxylate should be stored at low temperatures and protected from light.[9] Avoid using solvents containing residual aldehydes or ketones, such as acetone, for cleaning glassware, as these can react with and inactivate the aminooxy linker.[12]
-
-
Incorrect Molar Ratio of Reactants: An inappropriate stoichiometric ratio of the linker to the biomolecule can lead to incomplete conjugation.[10][13]
-
Solution: Typically, a molar excess of the smaller molecule (the aminooxy linker) is used to drive the reaction to completion. Experiment with varying the molar ratio, for example, from a 5-fold to a 20-fold excess of the linker.
-
Question 2: My conjugate appears to be degrading over time. What could be the cause?
The stability of the final bioconjugate is critical for its intended application.[] Degradation can manifest as a loss of activity or the appearance of new species in analytical separations.
Potential Causes & Step-by-Step Solutions:
-
Hydrolysis of the Oxime Linkage: While generally stable, the oxime bond can undergo hydrolysis, especially under acidic conditions.[15][16][17] The rate of hydrolysis is influenced by the electronic and steric environment around the C=N bond.[1]
-
Solution: Store your conjugate in a buffer at neutral or slightly basic pH (e.g., pH 7.4-8.0) to minimize acid-catalyzed hydrolysis.[16] If the application requires exposure to acidic conditions, consider strategies to enhance the stability of the linkage, such as reduction of the oxime bond to a more stable hydroxylamine linkage using a mild reducing agent like sodium cyanoborohydride.[1]
-
-
Cleavage of the Boc Protecting Group: The Boc group is labile to strong acids.[5][6][18] Inadvertent exposure to acidic conditions during purification or storage can lead to its removal, exposing the piperidine nitrogen.
-
Solution: Maintain a neutral or basic pH during all handling and storage steps unless Boc deprotection is intended. Use purification methods that do not involve acidic mobile phases, or if necessary, neutralize the pH of the fractions immediately after collection.
-
Table 1: Stability of Linkages in Bioconjugation
| Linkage Type | Relative Stability | Conditions Favoring Hydrolysis |
| Oxime | High | Acidic pH[16] |
| Hydrazone | Moderate | Acidic pH[2][16] |
| Imine (Schiff Base) | Low | Neutral to Acidic pH |
| Amide | Very High | Strong acid or base, high temperature |
Question 3: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
The presence of side products can complicate purification and compromise the homogeneity of your final conjugate.[10]
Potential Causes & Step-by-Step Solutions:
-
Reaction with Endogenous Carbonyls: Biomolecules, especially carbohydrates, can have naturally occurring aldehyde or ketone groups that can react with the aminooxy linker, leading to non-specific labeling.[1]
-
Solution: If non-specific labeling is a concern, consider protecting the endogenous carbonyls before introducing the desired reactive handle on your biomolecule.
-
-
Side Reactions of the Boc Group: While generally stable to many reaction conditions, the Boc group can be removed by strong acids.[5][19]
-
Solution: Carefully control the pH of your reaction and purification steps to avoid premature deprotection of the Boc group.
-
-
Oxidation of the Aminooxy Group: As mentioned earlier, the aminooxy moiety can be susceptible to oxidation, which can lead to inactive byproducts.[11]
-
Solution: Degas your buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Workflow for Troubleshooting Low Conjugation Yield
Caption: A systematic workflow for diagnosing and resolving low yield in oxime ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation?
The optimal pH for oxime ligation is typically around 4.5.[1] This acidic environment facilitates the dehydration step of the reaction mechanism. However, for biomolecules that are not stable at this pH, the reaction can be performed at a neutral pH (around 7.4), although it will proceed more slowly.[2] The use of a catalyst, such as aniline, is highly recommended to increase the reaction rate at neutral pH.[1][9]
Q2: How stable is the oxime bond?
The oxime bond is significantly more stable than an imine (Schiff base) or a hydrazone linkage, particularly against hydrolysis.[15][16] It is generally stable under physiological conditions, making it well-suited for in vivo applications.[2] However, it can be susceptible to hydrolysis under acidic conditions.[16][17]
Q3: When should I remove the Boc protecting group?
The Boc protecting group should be removed only if the piperidine nitrogen is intended for further modification. The deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[5][6] If the piperidine moiety is simply part of the linker structure and not a site for subsequent reactions, the Boc group should be left intact to prevent potential side reactions of the secondary amine.
Q4: What analytical techniques can I use to monitor the conjugation reaction and characterize the product?
Several analytical techniques are useful for monitoring the progress of the conjugation reaction and characterizing the final product:[20]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC) can be used to separate the conjugated product from the unreacted starting materials.[21][22]
-
Mass Spectrometry (MS): Techniques like LC-MS can confirm the identity of the conjugate by determining its molecular weight.[21][23]
-
SDS-PAGE: For protein conjugates, SDS-PAGE can show a shift in the molecular weight of the protein after conjugation.[24]
-
UV-Vis Spectroscopy: If the molecule being conjugated has a unique UV-Vis absorbance, this can be used to quantify the degree of labeling, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.[21][22]
Reaction Scheme: Oxime Ligation
Caption: The reaction of an aldehyde-modified biomolecule with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate to form a stable oxime conjugate.
References
-
Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 43(5), 628–637. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]
-
Kalia, J., & Raines, R. T. (2008). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(38), 7523–7526. [Link]
-
SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition, 45(45), 7581-7584. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
O'Brien, A. G., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 845–851. [Link]
-
ResearchGate. (2015). Deprotection of O-Boc and other protecting groups. [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). tert-Butyl 4-(2-aminopyridin-3-ylamino)piperidine-1-carboxylate. [Link]
-
D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 466. [Link]
-
Star, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(31), 9036–9043. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Star, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical science, 13(31), 9036–9043. [Link]
-
AxisPharm. (n.d.). Bioconjugation Analytical Method Development. [Link]
-
CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. [Link]
-
ResearchGate. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]
-
ResearchGate. (2015). Schematic representation of oxime ligation and click reaction. [Link]
-
Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. [Link]
-
precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]
-
PacBio. (2018). Low Yield Troubleshooting Guide. [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 8. pacb.com [pacb.com]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellmosaic.com [cellmosaic.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. neb.com [neb.com]
- 15. raineslab.com [raineslab.com]
- 16. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of Proteins Conjugated with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Welcome to the technical support center for scientists and researchers working with protein conjugates. This guide is specifically designed to address the challenges encountered during the purification of proteins modified with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate. This linker, which facilitates oxime ligation to a carbonyl-modified protein, introduces unique purification considerations due to its Boc-protected amine and piperidine ring.
This resource provides direct answers to common questions and in-depth troubleshooting for complex purification scenarios.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions that arise when planning and executing the purification of these specific conjugates.
Q1: What is the primary challenge in purifying proteins conjugated with this linker?
The main challenge is heterogeneity. A typical conjugation reaction mixture contains the desired protein conjugate, unconjugated protein, excess linker, and potentially aggregated or denatured protein.[1] The goal of purification is to isolate the correctly modified, active, and monomeric conjugate from these contaminants. The addition of the "Tert-butyl 4-(aminooxy)piperidine-1-carboxylate" linker increases the protein's hydrophobicity, which can sometimes lead to aggregation or tricky separations.[2]
Q2: What is the recommended first-step purification strategy?
For most applications, Size Exclusion Chromatography (SEC) , also known as gel filtration, is the ideal initial step.[3][4] SEC separates molecules based on their hydrodynamic radius (size and shape).[5] This method effectively removes small molecules like the excess, unreacted linker and any catalysts (e.g., aniline) from the much larger protein components.[3] It's a gentle, non-denaturing technique that preserves the protein's native structure and function.[6]
Q3: How can I confirm that my protein is successfully conjugated before and after purification?
Successful conjugation can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is the gold standard.[7] It can resolve the mass of the unconjugated protein and the additional mass of each conjugated linker, confirming the drug-to-protein ratio and distribution.[8]
-
SDS-PAGE: While less precise than MS, a noticeable shift in the molecular weight band of the conjugate compared to the unconjugated protein can indicate successful conjugation.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity.[9] Since the linker is hydrophobic, conjugated species will be retained more strongly on a HIC column than the unconjugated protein, providing a clear separation profile that confirms conjugation.[2]
Q4: Is the oxime bond formed with the linker stable during typical purification conditions?
Yes, the oxime bond is generally stable under physiological pH conditions (pH 6.5-7.5).[10] The optimal pH for the conjugation reaction itself is typically acidic (pH 4-5), often accelerated by a catalyst like aniline.[11] However, once formed, the bond is robust enough to withstand standard chromatography buffers. Extreme pH values (highly acidic or basic) should be avoided to prevent hydrolysis.
Q5: The linker contains a Boc protecting group. Do I need to remove it, and if so, when?
The decision to deprotect the Boc group depends entirely on the downstream application.
-
If the piperidine amine is a point of attachment for another molecule: You must deprotect it. Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA).[12] This step should be performed after initial purification to avoid side reactions and simplify the subsequent cleanup.
-
If the piperidine moiety is part of the final payload structure and the amine does not require modification: No deprotection is necessary.
Caution: Boc deprotection generates a t-butyl cation, which can potentially alkylate sensitive residues on the protein.[13] This step requires careful optimization and subsequent purification to remove byproducts.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflow.
Problem 1: Low Recovery of Protein After Chromatography
-
Symptom: The total protein amount measured after a purification step (e.g., SEC or HIC) is significantly lower than the starting amount.
-
Possible Causes & Solutions:
Possible Cause Scientific Rationale & Suggested Solution Protein Aggregation & Precipitation The conjugated linker increases the surface hydrophobicity of the protein, which can promote aggregation, especially at high concentrations or in certain buffer conditions.[14] Solution: Perform a buffer screen. Add stabilizing excipients like L-arginine (0.1-0.5 M) or non-ionic surfactants like Polysorbate 20 (0.01-0.05%) to your buffers to minimize non-specific interactions and aggregation.[15] Also, ensure your protein concentration is not excessively high before loading onto the column. Non-Specific Binding to Column The conjugate may be binding irreversibly to the chromatography resin due to hydrophobic or ionic interactions. This is common in HIC if the salt concentration is too high or in Ion Exchange Chromatography (IEX) if the elution conditions are not strong enough. Solution: For HIC, reduce the starting salt concentration in your binding buffer. For IEX, ensure your elution buffer has a sufficiently high salt concentration or a pH that reverses the protein's charge.[16] For all methods, consider adding a small amount of organic modifier (e.g., 5-10% isopropanol) if protein stability allows. Instability at Purification Temperature Some proteins are sensitive to temperature. Running purification at room temperature for extended periods can lead to denaturation and loss. Solution: If your protein is known to be temperature-sensitive, perform all purification steps at 4°C.[6]
Problem 2: Co-elution of Conjugated and Unconjugated Protein
-
Symptom: Analytical results (e.g., MS or HIC) of fractions from a purification column show a mixture of both the desired conjugate and the starting unconjugated protein.
-
Possible Causes & Solutions:
Possible Cause Scientific Rationale & Suggested Solution Insufficient Resolution in SEC SEC separates by size.[17] If only one or two small linkers are attached, the change in the protein's hydrodynamic radius may be too small to achieve baseline separation from the unconjugated protein. Solution: SEC is excellent for removing excess small molecules but not ideal for resolving species with low drug-to-antibody ratios (DARs).[3] Use SEC as a buffer exchange or initial cleanup step, then proceed to a higher-resolution technique. Inappropriate Chromatography Mode You are using a technique that does not exploit the key difference between the conjugated and unconjugated species. Solution: Switch to a chromatography mode that separates based on the property introduced by the linker. Hydrophobic Interaction Chromatography (HIC) is the premier choice here.[2][9] The linker adds hydrophobicity, allowing HIC to separate species with different numbers of attached linkers.[18] Ion Exchange Chromatography (IEX) can also be effective if the linker alters the protein's net charge.[19] Poorly Optimized Gradient (IEX/HIC) A steep elution gradient may cause different species to elute together. Solution: Optimize your elution gradient. For HIC, use a long, shallow gradient of decreasing salt concentration (e.g., 1.5 M to 0 M ammonium sulfate over 20-30 column volumes).[9] For IEX, use a shallow gradient of increasing salt concentration (e.g., 0 M to 1 M NaCl over 20-30 column volumes).[16]
Part 3: Experimental Protocols & Data
Workflow Visualization
The following diagram outlines a robust, multi-step strategy for purifying your protein conjugate, incorporating essential quality control checks.
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle of Separation | Pros | Cons | Best For |
| Size Exclusion (SEC) | Hydrodynamic Radius (Size/Shape)[5] | Gentle, preserves activity; excellent for removing small molecules.[6] | Low resolution for similar-sized species; sample dilution.[6] | Initial cleanup of crude reaction mixture.[3] |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity[20] | High resolution for different DARs; operates under non-denaturing conditions.[9] | Requires high salt concentrations, which may cause precipitation for some proteins. | Resolving unconjugated protein from conjugated species.[2][18] |
| Ion Exchange (IEX) | Net Surface Charge[21] | High capacity; high resolution if linker alters pI.[19] | Sensitive to buffer pH; may not resolve species if linker is neutral.[22] | Separating charge variants or as an orthogonal polishing step. |
Protocol: High-Resolution Purification by HIC
This protocol assumes you have already performed an initial SEC step to remove excess small molecules and exchange the conjugate into the HIC binding buffer.
-
Materials:
-
HIC Column (e.g., Phenyl or Butyl chemistry).
-
Buffer A (Binding Buffer): 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.
-
FPLC or HPLC system with UV detector.
-
-
Method:
-
Equilibration: Equilibrate the HIC column with 100% Buffer A for at least 5 column volumes (CV) until the UV baseline is stable.
-
Sample Loading: Load the protein sample from the SEC step onto the column at a flow rate appropriate for the column dimensions. The protein must be in a high-salt buffer to ensure binding.
-
Wash: Wash the column with 100% Buffer A for 3-5 CV to elute any unbound material.
-
Elution: Elute the bound proteins using a shallow, linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CV. The unconjugated protein, being less hydrophobic, will elute first, followed by the conjugated species in order of increasing drug-to-protein ratio.[2][9]
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze key fractions using SDS-PAGE and Mass Spectrometry to identify which peaks correspond to the desired purified conjugate.[23]
-
Pooling & Formulation: Pool the pure fractions and proceed to a final buffer exchange step (e.g., dialysis or TFF) into a suitable storage buffer.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing issues with poor separation between your conjugated and unconjugated protein.
References
-
Mabion. Protein Characterization Techniques for Biologics Development. Available from: [Link]
-
LCGC International. Hydrophobic Interaction Chromatography (HIC) of Proteins. (2019). Available from: [Link]
-
Patke, S., et al. Current Status of Analytical Techniques for Characterization of Protein Stability. (2018). American Pharmaceutical Review. Available from: [Link]
-
Panowski, S., et al. Analytical methods for physicochemical characterization of antibody drug conjugates. (2014). mAbs, 6(1), 34–45. Available from: [Link]
-
ResearchGate. Analysis and characterization of protein-drug conjugates? (2019). Available from: [Link]
-
CellMosaic. Bioconjugate Analysis & Purification. Available from: [Link]
-
Lazar, A. C., et al. Introduction of the Mass Spread Function for Characterization of Protein Conjugates. (2011). Analytical Chemistry, 83(24), 9591–9597. Available from: [Link]
-
CD Formulation. Hydrophobic Interaction Chromatography (HIC) Technology. Available from: [Link]
-
GTP Bioways. Overcoming Challenges in ADC Purification: A Case Study. (2024). Available from: [Link]
-
Kalia, J., et al. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2013). Bioconjugate Chemistry, 24(5), 758–763. Available from: [Link]
-
EMBL. Size Exclusion Chromatography – Protein Expression and Purification Core Facility. Available from: [Link]
-
MDPI. Native Chemical Ligation: A Boon to Peptide Chemistry. (2018). Molecules, 23(8), 1953. Available from: [Link]
-
PubMed. Small-molecule-protein conjugation procedures. (2000). Methods, 22(1), 49-58. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
ResearchGate. Current approaches for the purification of antibody–drug conjugates. (2023). Available from: [Link]
-
National Center for Biotechnology Information. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chem. Sci., 13(31), 9036–9042. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
-
National Center for Biotechnology Information. Engineered protein-small molecule conjugates empower selective enzyme inhibition. (2022). Cell Chem. Biol., 29(4), 560–571.e8. Available from: [Link]
-
Thermo Fisher Scientific. Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. (2021). American Pharmaceutical Review. Available from: [Link]
-
ResearchGate. Organocatalyst-mediated oxime ligations of peptide and protein N-termini. (2018). Available from: [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
RSC Publishing. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Available from: [Link]
-
Sino Biological. Protein Purification by Ion Exchange Chromatography. Available from: [Link]
-
Lonza. Diversification of ADC formats and overcoming purification challenges. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Bio-Synthesis, Inc. Small Molecule Drug Conjugation. Available from: [Link]
-
Phenomenex. Principles of Ion Exchange Chromatography. Available from: [Link]
-
Chemistry For Everyone. How Does Ion Exchange Chromatography Separate Proteins? (2025). YouTube. Available from: [Link]
-
ACS Publications. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (2014). Analytical Chemistry, 86(7), 3598–3604. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 6. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. biopharma-asia.com [biopharma-asia.com]
- 15. Antibody purification | Abcam [abcam.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Protein Purification By Ion Exchange Chromatography - ProteoGenix [us.proteogenix.science]
- 20. goldbio.com [goldbio.com]
- 21. sinobiological.com [sinobiological.com]
- 22. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 23. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]
Stability of "Tert-butyl 4-(aminooxy)piperidine-1-carboxylate" in solution
Welcome to the technical support guide for Tert-butyl 4-(aminooxy)piperidine-1-carboxylate . This document provides in-depth answers to frequently asked questions and troubleshooting workflows for researchers, scientists, and drug development professionals utilizing this versatile bifunctional linker. Our goal is to explain the causality behind experimental choices, ensuring your success when working with this reagent.
Introduction: Understanding the Molecule
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a key reagent in bioconjugation and chemical synthesis. Its utility stems from two distinct functional groups:
-
The Aminooxy Group (-O-NH₂): This moiety serves as a highly selective "bioorthogonal handle." It reacts specifically with aldehydes and ketones under mild, aqueous conditions to form a stable oxime bond. This reaction is central to many protein labeling, ADC development, and surface modification strategies.[1][2]
-
The Boc-Protected Piperidine: The piperidine ring provides a stable, non-aromatic scaffold. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The stability of this Boc group is a critical experimental parameter, as its unintended cleavage can significantly alter the molecule's properties. The Boc group is notoriously sensitive to acidic conditions but is stable towards most bases and nucleophiles.[3][4]
This guide will address the practical implications of this chemical behavior, focusing on solution stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for solid Tert-butyl 4-(aminooxy)piperidine-1-carboxylate?
Proper storage is the first step to a successful experiment. As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Based on the reactivity of related aminooxy and Boc-protected compounds, we recommend the following best practices:
-
Temperature: Store at 2-8°C for long-term stability.
-
Atmosphere: Some related reagents are noted to be air or moisture sensitive.[1][7] For maximum shelf-life, consider storing the vial inside a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen).
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]
Q2: I need to make a stock solution. What solvent should I use and how long is the solution stable?
The choice of solvent depends on your downstream application.
-
For Organic Synthesis: Anhydrous solvents such as tetrahydrofuran (THF), pyridine, or dimethylformamide (DMF) are suitable for dissolving the reagent for subsequent reactions.[9]
-
For Bioconjugation (Aqueous Reactions): The standard and highly recommended procedure is to first prepare a concentrated stock solution in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][10] This stock can then be added in small volumes to your aqueous reaction buffer to achieve the desired final concentration.
Stability of Stock Solutions: Aminooxy reagents can be hygroscopic.[1] Moisture can impact stability over time. Therefore, it is always best to use freshly prepared solutions. If you must store a stock solution, we recommend the following:
-
Prepare a 10-50 mM stock in anhydrous DMSO.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Before opening a frozen vial, allow it to warm completely to room temperature to prevent atmospheric moisture from condensing inside.[1] A properly stored DMSO stock should be viable for up to one month.[1]
Q3: What is the stability of the molecule across different pH ranges? This is critical for my oxime ligation reaction.
This is the most crucial question regarding the use of this reagent. The stability is a tale of two functional groups: the acid-labile Boc group and the pH-sensitive aminooxy reaction .
The primary vulnerability of the molecule is the Boc protecting group, which is readily cleaved under acidic conditions to release the free piperidine amine, CO₂, and isobutylene.[3][11]
| pH Range | Stability of Boc Group | Stability of Aminooxy Group | Key Consideration & Recommendation |
| < 4.0 (Strongly Acidic) | Highly Labile. [3][11] | Stable | AVOID. Prolonged exposure will cause significant deprotection of the Boc group, yielding 4-(aminooxy)piperidine. This changes the charge, polarity, and reactivity of your linker. |
| 4.5 - 6.0 (Mildly Acidic) | Moderately Stable. | Stable | OPTIMAL REACTION ZONE. This pH range is the "sweet spot" for efficient oxime bond formation.[1] However, be aware that slow hydrolysis of the Boc group can occur over extended reaction times (>24h). |
| 6.5 - 8.0 (Neutral/Slightly Basic) | Very Stable. [4] | Stable | SUBOPTIMAL REACTION ZONE. The molecule itself is very stable. However, the rate of oxime ligation is significantly slower at neutral pH compared to mildly acidic conditions. |
| > 8.5 (Basic) | Very Stable. [3] | Stable | STABLE, BUT NOT FOR LIGATION. The molecule is stable, but these conditions are not suitable for the initial oxime formation reaction. |
Troubleshooting Guide
Issue: My oxime ligation reaction has a low yield.
A low yield is the most common issue and can almost always be traced back to reaction conditions or reagent integrity.
Caption: Workflow for troubleshooting low reaction yields.
Issue: I see an unexpected species in my LC-MS analysis.
If you observe a new species with a mass corresponding to the loss of the Boc group (-100.12 Da), it is highly likely your compound has degraded due to acidic conditions.
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing a stock solution for use in aqueous bioconjugation reactions.
-
Equilibration: Remove the vial of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate from cold storage and allow it to sit on the benchtop for at least 20 minutes to reach room temperature. This prevents moisture condensation.
-
Weighing: In a chemical fume hood, weigh out approximately 2.2 mg of the solid reagent into a clean, dry microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube for 30-60 seconds until the solid is completely dissolved. The solution should be clear and colorless.
-
Use: Use the solution immediately for the best results. If storage is necessary, aliquot and store at -20°C for up to one month.[1]
Protocol 2: Self-Validation Workflow for Assessing Compound Stability
If you suspect degradation or want to test stability in a new buffer system, this simple LC-MS workflow provides a definitive answer.
-
Prepare Test Solutions:
-
T₀ Sample (Control): Prepare a 1 mM solution of the compound in your chosen buffer (e.g., 100 mM Sodium Acetate, pH 5.0). Immediately dilute this solution 1:10 into a 50:50 acetonitrile:water mixture for LC-MS analysis. This is your baseline.
-
Test Sample: Incubate the remaining 1 mM solution under your desired experimental conditions (e.g., 4 hours at room temperature).
-
-
Analysis: After the incubation period, dilute the Test Sample 1:10 into a 50:50 acetonitrile:water mixture.
-
LC-MS Injection: Analyze both the T₀ Sample and the Test Sample by LC-MS.
-
Method: Use a standard C18 reverse-phase column with a water/acetonitrile gradient (both with 0.1% formic acid).
-
Detection: Monitor for the expected mass of the intact compound (e.g., [M+H]⁺) and the potential deprotected product ([M-Boc+H]⁺).
-
-
Interpretation:
-
Stable: The chromatogram of the Test Sample looks identical to the T₀ Sample, with only one major peak for the intact compound.
-
Degraded: The chromatogram of the Test Sample shows a decrease in the area of the main peak and the appearance of a new, earlier-eluting peak corresponding to the more polar, deprotected product.
-
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
-
ACS Publications. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]
-
PMC. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
ThinkIR. (n.d.). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. Retrieved from [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Pharmaffiliates. (n.d.). tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. biotium.com [biotium.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Navigating Oxime Ligation with Acid-Labile Substrates
A Senior Application Scientist's Guide to Preventing Boc Group Hydrolysis
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of bioconjugation. Specifically, we will address a common yet critical challenge: performing an oxime ligation on a substrate containing an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. As Senior Application Scientists, we understand that success lies in the details—the "why" behind the "how." This guide provides not just protocols, but the scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Core Challenge: The pH Dilemma
Oxime ligation is a robust and highly chemoselective method for forming a stable C=N bond by reacting an aminooxy group with an aldehyde or ketone.[1][2] Its efficiency, however, is highly dependent on pH. The reaction is catalyzed by acid, with the rate typically peaking around pH 4-5.[3][4][5] This is because the reaction mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aminooxy group.
Herein lies the conflict. The Boc group, one of the most common protecting groups for amines, is defined by its stability in basic and nucleophilic conditions but its lability to acid.[6][7][8] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are routinely used for its removal.[9][10] The acidic environment (pH 4-5) that is optimal for oxime ligation is precisely the condition that promotes the unwanted hydrolysis of the Boc group, leading to a mixture of desired and deprotected products, reducing yield and complicating purification.
The diagram below illustrates the competing reaction pathways you face when attempting an oxime ligation on a Boc-protected substrate under traditional acidic conditions.
Caption: Competing pathways in oxime ligation of Boc-protected molecules.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Our team has compiled answers to the most common questions we receive regarding this specific experimental challenge.
Q1: I'm observing significant loss of my Boc group during my oxime ligation. What is the primary cause?
The primary cause is almost certainly the acidity of your reaction buffer. The Boc group is cleaved via an acid-catalyzed mechanism that generates a stable tert-butyl cation.[7][9] While complete deprotection requires strong acids like TFA, even the moderately acidic conditions of pH 4-5, optimal for traditional oxime ligation, are sufficient to cause significant, and often rapid, hydrolysis over the course of the reaction.[11]
The rate of this hydrolysis is directly proportional to the acid concentration.[11] Therefore, running a multi-hour ligation at pH 4.5 creates a scenario where the Boc group is continuously exposed to conditions that favor its removal.
| pH Value | Boc Group Stability | Implication for Oxime Ligation |
| 1-3 | Very Labile | Rapid cleavage. Unsuitable for ligation while preserving the Boc group. |
| 4-5 | Moderately Labile | Significant cleavage occurs, especially over long reaction times. This is the root of the problem. |
| 6-7 | Generally Stable | Minimal to no cleavage. Ideal for preserving the Boc group, but ligation is very slow without an effective catalyst. |
| >8 | Stable | Stable to basic conditions, but oxime ligation is generally not efficient at this pH.[6] |
Q2: How can I perform an oxime ligation without cleaving the Boc group? What are the recommended reaction conditions?
The key is to shift the reaction conditions to a pH range where the Boc group is stable (pH 6-7) and compensate for the inherently slower ligation rate by using an appropriate catalyst. Standard aniline catalysis is much less effective at neutral pH.[3][12] Fortunately, research has identified more potent catalysts that perform exceptionally well under these milder conditions.
The most effective strategy is to perform the ligation at pH 7 using an advanced aniline-based catalyst.
-
p-Phenylenediamine (pPDA) and m-Phenylenediamine (mPDA) have emerged as superior catalysts for oxime ligations at neutral pH.[4][5][13] They can accelerate the reaction rate by over 100-fold compared to an uncatalyzed reaction at pH 7, and are significantly more efficient than aniline itself under these conditions.[4][5] mPDA is noted for its high aqueous solubility, allowing for its use at higher concentrations for even greater rate enhancement.[13][14]
Q3: My ligation is extremely slow at neutral pH, even with a catalyst. How can I accelerate it?
If you are experiencing slow reaction rates at pH 6-7, consider the following optimization steps:
-
Increase Catalyst Concentration: The reaction rate is dependent on catalyst concentration. While standard aniline is often used at 10 mM, more soluble catalysts like mPDA can be used at higher concentrations (e.g., up to 50 mM or more) to significantly boost the reaction rate.[13][14]
-
Verify Catalyst Quality: Aniline derivatives, particularly phenylenediamines, can oxidize and darken upon storage, reducing their efficacy.[3] Use a fresh, high-purity source of the catalyst for best results.
-
Increase Reactant Concentration: If your substrate solubility allows, increasing the concentration of both the aldehyde/ketone and the aminooxy-containing molecule will accelerate the bimolecular reaction according to the principles of chemical kinetics.
-
Consider Alternative Catalysts: While phenylenediamines are excellent, other specialized catalysts have been reported. For instance, aminomethyl-substituted imidazoles and pyridines have been shown to act as effective buffer-catalysts for oxime formation at neutral pH.[15] Boronic acids have also been shown to facilitate rapid oxime condensation at neutral pH.[16]
The following workflow can guide your optimization process.
Caption: Troubleshooting workflow for slow oxime ligations at neutral pH.
Q4: Are there orthogonal protecting group strategies I should consider?
Yes. An excellent alternative approach is to use an orthogonal protecting group on the aminooxy moiety itself.[17] This allows you to perform the synthesis of your aminooxy-containing fragment and deprotect it only in the final step, just before the ligation. This strategy is particularly useful in solid-phase peptide synthesis (SPPS).
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and can be removed with piperidine.[1] This is fully orthogonal to the acid-labile Boc group. You can synthesize a Boc-protected peptide and an Fmoc-protected aminooxy-peptide separately, deprotect the Fmoc group, and then perform the ligation under Boc-compatible neutral pH conditions.
-
Proc (Propargyloxycarbonyl): This group is stable to the acidic conditions used for resin cleavage but can be selectively removed by Pd(II) catalysts.[18]
This approach provides maximum flexibility and ensures the highly nucleophilic aminooxy group is masked until it is needed, preventing unwanted side reactions.[18]
Section 3: Experimental Protocol
Boc-Compatible Oxime Ligation Using a p-Phenylenediamine Catalyst
This protocol is designed to maximize the formation of the oxime product while minimizing the hydrolysis of the Boc protecting group.
Materials:
-
Boc-protected substrate (containing aldehyde or ketone)
-
Aminooxy-containing reagent
-
1 M Phosphate Buffer (pH 7.0)
-
p-Phenylenediamine (pPDA), high purity
-
Reaction solvent (e.g., DMSO, DMF, or aqueous buffer compatible with your substrates)
-
Quenching reagent (e.g., acetone)
Procedure:
-
Substrate Preparation: Dissolve your Boc-protected substrate (1.0 equivalent) in your chosen reaction solvent to a final concentration of 1-10 mM.
-
Catalyst Preparation: Prepare a fresh 100 mM stock solution of p-phenylenediamine in the same solvent. Note: pPDA can oxidize in air; use a freshly prepared solution for best results.
-
Reaction Setup: In a clean reaction vessel, combine the Boc-protected substrate solution and the phosphate buffer. Add the p-phenylenediamine stock solution to a final concentration of 10-20 mM.
-
Initiation: Add the aminooxy-containing reagent (1.1-1.5 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by LC-MS or HPLC. Check for the disappearance of starting materials, the appearance of the desired oxime-linked product (with Boc group intact), and any formation of the deprotected side product. Reactions are often complete within 2-12 hours.
-
Quenching (Optional): If needed, the reaction can be quenched by adding an excess of a simple carbonyl compound like acetone to consume any remaining aminooxy reagent.
-
Work-up and Purification: Proceed with your standard work-up and purification protocol (e.g., preparative HPLC) to isolate the final Boc-protected conjugate.
References
-
Payne, R. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(74), 10365-10368. [Link]
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3516-3520. [Link]
-
Zhao, X. Z., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2807. [Link]
-
Gilmore, J. M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 18-22. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(38), 10121-10125. [Link]
-
Gilmore, J. M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed, 24320725. [Link]
-
Gillingham, D., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(22), 5036-5041. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC, PMC3856211. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Payne, R. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]
-
University of Zurich. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar. [Link]
-
PubMed. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. [Link]
-
DiVA portal. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. [Link]
-
Semantic Scholar. (n.d.). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
PubMed Central. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
RSC Publishing. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
NIH. (n.d.). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. [Link]
-
MDPI. (n.d.). Oxime-Based Carbonates as Useful Reagents for Both N-Protection and Peptide Coupling. [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (n.d.). Malic Acid as a Green Catalyst for the N-Boc Protection under Solvent-free Condition. [Link]
-
ResearchGate. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 18. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
Technical Support Center: Purification of Oxime-Linked Bioconjugates
From the Desk of the Senior Application Scientist
Welcome to the technical support center for oxime-linked bioconjugates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these highly stable and specific conjugates. Oxime ligation, a reaction between an aminooxy group and a carbonyl (aldehyde or ketone), is prized for its high chemoselectivity and the exceptional stability of the resulting oxime bond, especially when compared to linkages like hydrazones.[1][2][3][4][5] However, the path from a successful ligation reaction to a pure, well-characterized bioconjugate is often fraught with challenges.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, structured in a practical question-and-answer format. Our goal is to empower you with the expertise to diagnose issues, optimize your purification strategy, and ensure the integrity of your final product.
Section 1: Troubleshooting Guide
This section addresses the most common and critical issues encountered during the purification of oxime-linked bioconjugates.
Category A: Low or Incomplete Ligation Efficiency
Question: My reaction shows low or no bioconjugate formation. What are the primary factors to investigate?
Answer: Low conjugation efficiency is a frequent challenge that typically points to suboptimal reaction conditions. The key variables to scrutinize are pH, catalyst choice and concentration, and the reactivity of your specific carbonyl and aminooxy partners.
-
Causality Explained: The mechanism of oxime formation is a tale of two steps: the initial nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by the acid-catalyzed dehydration of the hemiaminal intermediate to form the oxime.[6][7] The overall reaction rate is highly pH-dependent because both steps have conflicting pH requirements.
-
Nucleophilic Attack: This step is favored at higher pH where the aminooxy group is deprotonated and thus more nucleophilic.
-
Dehydration: This rate-limiting step is accelerated by acid catalysis.
This dual requirement results in a bell-shaped pH-rate profile, with the optimal pH typically falling between 4.0 and 5.0 for uncatalyzed reactions.[6][8] However, many biomolecules are unstable at this acidic pH.
-
-
Troubleshooting Steps:
-
Verify Reaction pH: Confirm that the pH of your reaction buffer is in the optimal range. For biomolecules that require neutral pH (6.5-7.5), the use of a nucleophilic catalyst is essential.
-
Evaluate Your Catalyst: Aniline and its derivatives are effective nucleophilic catalysts that accelerate the reaction, especially at neutral pH.[8][9][10] They function by forming a more reactive Schiff base intermediate with the carbonyl compound.[5][9] If your reaction is slow at neutral pH, consider incorporating or optimizing a catalyst.
-
Assess Reagent Reactivity: Aromatic aldehydes are generally more reactive than aliphatic aldehydes or ketones.[11] Ketones, in particular, can be significantly slower to react.[12][13][14] If you are using a ketone, you may need more forcing conditions: higher concentrations, longer reaction times, or a more efficient catalyst.
-
Question: My protein is sensitive to acidic conditions. How can I achieve efficient ligation at neutral pH?
Answer: This is a classic bioconjugation dilemma. The solution lies in using an appropriate nucleophilic catalyst to increase the reaction rate at a pH where your biomolecule remains stable and functional.
-
Causality Explained: At neutral pH, the uncatalyzed dehydration step of the oxime formation is very slow.[6][7] Catalysts like aniline, p-phenylenediamine (pPDA), and m-phenylenediamine (mPDA) significantly enhance the reaction rate, allowing for efficient conjugation under physiological conditions.[8][12][13] For instance, p-phenylenediamine has been shown to be up to 19-fold more effective than aniline at pH 7.[8]
-
Troubleshooting and Optimization:
Catalyst Typical Concentration Key Considerations Aniline 10-100 mM The classic catalyst. Effective, but higher concentrations may be needed at neutral pH.[6][11] p-Phenylenediamine (pPDA) 2-10 mM More efficient than aniline at neutral pH.[8] Can be prone to oxidation. m-Phenylenediamine (mPDA) 50-200 mM Highly efficient, especially for slow-reacting ketones, due to its greater aqueous solubility allowing for higher concentrations.[12][13][15] Actionable Advice: If an aniline-catalyzed reaction is too slow, switch to p-phenylenediamine or m-phenylenediamine. Start with a concentration of 10 mM for pPDA or 50-100 mM for mPDA and optimize from there. Always prepare catalyst solutions fresh.
Category B: Purification Challenges
Question: My bioconjugate is aggregating during purification. How can I mitigate this?
Answer: Aggregation is a critical issue, particularly for antibody-drug conjugates (ADCs), where hydrophobic payloads are attached.[16] It can be triggered by the conjugation process itself or by the purification conditions (e.g., buffer composition, chromatography resin).
-
Causality Explained: The conjugation of hydrophobic small molecules increases the overall hydrophobicity of the biomolecule, making it more prone to self-association and aggregation.[16] Furthermore, certain purification steps, such as elution from affinity columns at low pH or interaction with hydrophobic chromatography surfaces, can induce partial unfolding and subsequent aggregation.[17]
-
Troubleshooting Flowchart for Aggregation:
Caption: Troubleshooting decision tree for bioconjugate aggregation.
-
Actionable Advice:
-
Buffer Optimization: Screen different buffer conditions. Sometimes, increasing ionic strength can shield hydrophobic patches. Additives like arginine or non-ionic surfactants (e.g., Polysorbate 20/80) can act as aggregation suppressors.[16]
-
Chromatography Method: If using Hydrophobic Interaction Chromatography (HIC), which separates based on hydrophobicity, be aware that strong interactions can promote aggregation on the column.[17] Consider using a less hydrophobic resin or switching to an orthogonal method like Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) for polishing.[18][]
-
Process Conditions: Minimize hold times, avoid vigorous agitation, and control protein concentration throughout the process.
-
Question: What is the best chromatography strategy for removing unreacted small molecules (payload, linker, catalyst) and achieving high purity?
Answer: A multi-step chromatography approach is often necessary. The optimal strategy typically involves a capture/intermediate step followed by a polishing step to remove all process-related impurities.
-
Causality Explained: The purification goal is to separate the desired bioconjugate from a heterogeneous mixture containing the starting biomolecule, unreacted small molecules, and potentially aggregated or mis-conjugated species.[20][21] No single method can efficiently remove all of these at once.
-
Recommended Purification Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody Aggregate Removal by Multimodal Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
- 20. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Oxime Ligation with tert-Butyl 4-(aminooxy)piperidine-1-carboxylate
<content_type>
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing tert-butyl 4-(aminooxy)piperidine-1-carboxylate for oxime ligation. This guide is designed to provide in-depth, field-proven insights into the nuances of reacting this versatile reagent with aldehydes and ketones. We aim to equip you with the necessary knowledge to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences in reactivity between aldehydes and ketones with tert-butyl 4-(aminooxy)piperidine-1-carboxylate?
Aldehydes are generally more reactive towards oxime ligation than ketones.[1][2] This difference is primarily attributed to two key factors:
-
Electronic Effects: The carbonyl carbon in an aldehyde is more electrophilic than in a ketone. Aldehydes have only one electron-donating alkyl group, whereas ketones have two, which slightly reduces the partial positive charge on the carbonyl carbon.
-
Steric Hindrance: The single alkyl group and a smaller hydrogen atom attached to the aldehyde carbonyl group present less steric bulk compared to the two, often larger, alkyl or aryl groups on a ketone.[2] This makes the nucleophilic attack by the aminooxy group more favorable for aldehydes.
Consequently, reactions with ketones are often slower and may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or the use of more efficient catalysts to achieve comparable yields to aldehyde reactions.[1][3]
Q2: What is the optimal pH for conducting oxime ligation, and how does it affect the reaction with aldehydes versus ketones?
The optimal pH for oxime ligation is typically around 4.5.[1][4] This represents a compromise between two competing factors: the acid-catalyzed dehydration of the hemiaminal intermediate and the protonation state of the aminooxy nucleophile. At a pH below 3, the aminooxy group becomes significantly protonated, reducing its nucleophilicity and slowing the initial attack on the carbonyl.[4]
While the optimal pH is acidic, many biological applications necessitate performing the reaction at a physiological pH of approximately 7.4, where the reaction rate is considerably slower.[1][4] For less reactive ketones, the slowdown at neutral pH is more pronounced. Therefore, efficient catalysis becomes crucial for successful ketone ligations under these conditions.
Q3: Can catalysts be used to improve reaction rates, especially for ketones at neutral pH?
Yes, nucleophilic catalysts are highly effective at accelerating oxime ligation. Aniline has traditionally been used, but recent research has identified superior catalysts.[5][6][7] m-Phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have demonstrated significantly enhanced catalytic activity, especially at neutral pH.[3][5][6][7] These catalysts can increase the rate of protein PEGylation, for example, by up to 120-fold compared to the uncatalyzed reaction at pH 7.[5][7] For slow-reacting ketones, using a catalyst like mPDA or pPDA is often essential to drive the reaction to completion in a reasonable timeframe.[3]
Q4: How does the stability of the resulting oxime bond differ when formed from an aldehyde versus a ketone?
In general, oxime bonds formed from ketones exhibit greater hydrolytic stability compared to those derived from aldehydes.[4] The equilibrium of the reaction strongly favors the oxime product in both cases, with equilibrium constants often exceeding 10⁸ M⁻¹.[4] However, the increased substitution around the C=N bond in ketoximes provides greater steric protection against hydrolysis.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments, providing a logical workflow to diagnose and resolve them.
Scenario 1: Low or No Product Yield
Problem: After the expected reaction time, analysis by TLC, LC-MS, or NMR shows little to no formation of the desired oxime product.
Troubleshooting Steps:
-
Verify Reactant Integrity:
-
Aldehyde/Ketone: Is your carbonyl compound prone to oxidation or polymerization? Run a fresh NMR or other characterization to confirm its purity. Aldehydes, in particular, can oxidize to carboxylic acids upon storage.
-
tert-Butyl 4-(aminooxy)piperidine-1-carboxylate: This reagent can be sensitive. Ensure it has been stored correctly (as per the manufacturer's recommendation) and handle it with care. The high reactivity of the aminooxy moiety makes it susceptible to degradation.[8]
-
-
Assess Reaction Conditions:
-
pH: Confirm the pH of your reaction medium. For reactions at neutral pH, especially with ketones, the rate can be very slow.[3][4] Consider lowering the pH to the optimal range of 4-5 if your substrates are stable under these conditions.[5][6][7]
-
Catalyst: Are you using a catalyst? For ketone ligations or reactions at neutral pH, a catalyst is highly recommended.[3][5][6] If using aniline with slow kinetics, consider switching to a more efficient catalyst like m-phenylenediamine or p-phenylenediamine.[3][5][6][7]
-
Concentration: Low reactant concentrations will slow down the bimolecular reaction. If solubility permits, increase the concentration of both the carbonyl compound and the aminooxy reagent.[1]
-
-
Investigate Potential Side Reactions:
-
Could your starting materials be participating in other reactions? For example, if your molecule contains other nucleophilic or electrophilic sites, they might compete with the desired oxime ligation.
-
Scenario 2: Incomplete Reaction with Ketone Substrate
Problem: The reaction with a ketone proceeds but stalls, leaving a significant amount of starting material even after an extended period.
Troubleshooting Steps:
-
Enhance Catalysis:
-
Increase the concentration of your existing catalyst (e.g., aniline, mPDA).
-
Switch to a more potent catalyst. Studies have shown that mPDA can be up to 15 times more efficient than aniline for certain reactions.[3]
-
-
Increase Temperature:
-
Gently warming the reaction mixture (e.g., to 37-50 °C) can often provide the necessary activation energy to overcome the higher barrier of ketone ligation, provided your reactants and products are thermally stable.
-
-
Remove Water:
-
Oxime formation is a condensation reaction that releases water. While the equilibrium generally favors the product, in some stubborn cases, removing water using molecular sieves can help drive the reaction to completion.
-
Scenario 3: Unexpected Byproducts
Problem: In addition to the desired oxime, your reaction mixture shows one or more significant, unidentified spots on TLC or peaks in LC-MS.
Troubleshooting Steps:
-
Consider Oxime Isomers:
-
Oximes can form as a mixture of E and Z geometric isomers. These isomers may have different chromatographic properties and will appear as separate spots/peaks. Their ratio can be influenced by steric and electronic factors of the substituents.
-
-
Check for Hydrolysis:
-
If your workup or analysis involves acidic or basic conditions, the oxime bond, while generally stable, can be susceptible to hydrolysis, leading to the reappearance of starting materials.
-
-
Evaluate Potential Contaminants:
-
Could the byproduct be from a contaminant in your starting materials or solvents? For instance, acetone is a common laboratory solvent and a ketone that can react with your aminooxy reagent.[8]
-
-
Decomposition during Analysis:
-
Aldoximes, in particular, may undergo dehydration to nitriles under the high temperatures of a GC injection port. If using GC-MS for analysis, this could be a source of an apparent "impurity."[9]
-
Comparative Data and Protocols
Table 1: Aldehyde vs. Ketone Reactivity & Conditions
| Feature | Aldehyde Reaction | Ketone Reaction | Key Considerations & References |
| Relative Rate | Fast | Slow | Aldehydes are sterically less hindered and more electrophilic.[2] Ketone reactions can be orders of magnitude slower.[3][10] |
| Optimal pH | ~4.5 | ~4.5 | Balances hemiaminal dehydration and nucleophile protonation.[1][4] |
| Catalysis | Often optional at acidic pH, but beneficial at neutral pH. | Highly recommended, often essential, especially at neutral pH. | m-Phenylenediamine and p-phenylenediamine are superior to aniline.[3][5][6][7] |
| Typical Temp. | Room Temperature | Room Temperature to mild heating (37-50 °C) | Increased temperature may be needed to drive sluggish ketone reactions. |
| Product Stability | Good | Excellent | Ketoximes are generally more stable towards hydrolysis.[4] |
Experimental Protocol: General Procedure for Oxime Ligation
This protocol provides a general starting point. Molar equivalents, solvent, and temperature may need to be optimized for your specific substrates.
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., phosphate buffer, methanol, THF/water).
-
In a separate vial, dissolve tert-butyl 4-(aminooxy)piperidine-1-carboxylate (1.1 - 1.5 eq) in the same solvent.
-
If using a catalyst, prepare a stock solution of the catalyst (e.g., 1 M aniline or mPDA in a compatible solvent).
-
-
Reaction Setup:
-
To the stirred solution of the aldehyde or ketone, add the catalyst solution (e.g., to a final concentration of 20-100 mM).
-
Add the solution of tert-butyl 4-(aminooxy)piperidine-1-carboxylate dropwise.
-
If necessary, adjust the pH of the mixture to the desired value using dilute HCl or NaOH.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction if necessary (e.g., by adding water).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification:
Visualizing the Process
Reaction Mechanism
The formation of an oxime proceeds via a two-step mechanism: nucleophilic addition of the aminooxy group to the carbonyl to form a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the oxime.
Caption: Mechanism of Oxime Formation.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing issues with your oxime ligation experiment.
Caption: Troubleshooting Workflow for Oxime Ligation.
References
-
Dirksen, A., et al. (2008). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. Available at: [Link]
-
Li, Y., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Available at: [Link]
-
Li, Y., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. Available at: [Link]
-
Bode, J. W., et al. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. Organic Letters. Available at: [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]
-
Rashidian, M., et al. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime?. ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. Available at: [Link]
- US Patent No. US6673969B2. (2004). Process for preparation of oximes and resulting products. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US6673969B2 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Aminooxy Linkers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing aminooxy linkers for bioconjugation. As a Senior Application Scientist, I understand that achieving high conjugation efficiency is paramount for the success of your experiments. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.
Principles of Aminooxy Ligation
Aminooxy ligation is a powerful and widely used bioorthogonal reaction that forms a stable oxime bond between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or a ketone).[1][2] This chemoselective reaction proceeds under mild conditions, making it ideal for conjugating sensitive biomolecules.[1][3] The reaction can be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives.[1][3][4]
Frequently Asked Questions & Troubleshooting Guide
Section 1: Fundamental Reaction Parameters
Q1: My conjugation yield is very low. Where should I start troubleshooting?
A1: Low conjugation yield is a common issue that can often be resolved by systematically evaluating your reaction components and conditions. Here’s a checklist of the most critical factors to investigate first:
-
Purity of Reactants: Impurities in your biomolecule (e.g., antibody, protein) or your aminooxy linker can significantly interfere with the reaction.[5][6] For instance, protein preparations from ascites fluid or serum often contain other proteins that will compete for conjugation.[5][6]
-
Recommendation: Ensure your biomolecule is >95% pure.[5][6] Use analytical techniques like SDS-PAGE or HPLC to verify purity. If necessary, purify your sample before conjugation.[5][6] Also, confirm the integrity of your aminooxy linker; ensure it has been stored correctly (typically at -20°C, protected from light and moisture) to prevent degradation.[7]
-
-
Reaction pH: The pH of the reaction buffer is one of the most critical parameters for successful oxime ligation. The optimal pH for oxime formation is typically between 4.0 and 5.0.[8][9] However, many biomolecules are not stable in such acidic conditions.[8][10]
-
Recommendation: While the reaction is fastest at acidic pH, for many bioconjugations involving proteins, a pH range of 6.5-7.5 is a necessary compromise to maintain protein stability.[7] If you must work at a neutral pH, the use of a catalyst is highly recommended to accelerate the slow reaction kinetics.[8][10]
-
-
Molar Ratio of Reactants: An inappropriate molar ratio between the aminooxy linker and the carbonyl-containing molecule can lead to incomplete conjugation.
Q2: My reaction is extremely slow at neutral pH. How can I speed it up without damaging my protein?
A2: Slow kinetics at neutral pH is a well-documented challenge for oxime ligations.[8][13] Fortunately, the reaction can be significantly accelerated using nucleophilic catalysts.[8]
-
Aniline and its Derivatives: Aniline is a commonly used catalyst that can substantially increase the rate of oxime ligation at or near physiological pH.[7][8] More efficient catalysts, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been shown to be even more effective.[8][10][13] In one study, pPDA at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction and was 19-fold faster than the equivalent aniline-catalyzed reaction.[10]
| Catalyst | Typical Concentration | Relative Efficiency | Key Considerations |
| Aniline | 10-100 mM[7] | Baseline | Standard, effective catalyst. |
| p-Phenylenediamine (pPDA) | 2-10 mM[10] | High | More efficient than aniline, even at lower concentrations.[10] |
| m-Phenylenediamine (mPDA) | Up to 100 mM | Very High | Highly soluble, allowing for higher concentrations and significantly faster kinetics than aniline.[13][14] |
-
Mechanism of Catalysis: Aniline and its derivatives work by first reacting with the carbonyl group to form a more reactive Schiff base intermediate. This intermediate is then more readily attacked by the aminooxy nucleophile to form the stable oxime product.
Section 2: Buffer and Reagent Compatibility
Q3: Could my buffer be inhibiting the conjugation reaction?
A3: Absolutely. The composition of your reaction buffer is critical. Certain common buffer components can interfere with the aminooxy ligation chemistry.
-
Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible with reactions involving the amine group of the linker (e.g., when activating a molecule with an NHS ester to react with an amino-linker).[11] While less of a direct issue for the aminooxy-carbonyl reaction itself, it's a common source of failure in multi-step conjugation workflows.
-
Thiols: If your linker contains other reactive groups, such as a maleimide or a BCN group for a secondary reaction, be aware of buffer components like dithiothreitol (DTT) or β-mercaptoethanol (BME) that can react with these groups.[7]
-
Recommended Buffers: Phosphate-buffered saline (PBS) is a common and generally safe choice for many bioconjugation reactions.[11] Acetate buffers are often used for reactions at a more acidic pH.[3]
Q4: I am labeling a glycoprotein after periodate oxidation. What are the key pitfalls in this process?
A4: Labeling glycoproteins via their carbohydrate moieties is a powerful site-specific strategy.[3][12] The process involves the oxidation of vicinal diols in the sugar residues by sodium periodate (NaIO₄) to generate reactive aldehydes, which can then be targeted by an aminooxy linker.[3][12]
-
Over-oxidation: Excessive exposure to sodium periodate can lead to the oxidation of amino acid residues (like methionine, tryptophan, and cysteine) in the protein backbone, potentially compromising its structure and function.
-
Recommendation: Carefully control the concentration of NaIO₄ and the reaction time. A typical starting point is to use a final concentration of 1-10 mM NaIO₄ and incubate for 15-30 minutes on ice or at room temperature.[3]
-
-
Incomplete Quenching: It is crucial to quench the periodate reaction before adding the aminooxy linker. Unreacted periodate can degrade the linker.
-
Recommendation: Quench the reaction by adding a reagent that will consume the excess periodate. Ethylene glycol is commonly used for this purpose.[3]
-
Section 3: Structural and Stability Issues
Q5: Is it possible that the conjugation site on my protein is inaccessible?
A5: Yes, steric hindrance is a significant challenge in bioconjugation.[7] If the target aldehyde or ketone is located within a sterically crowded region of the biomolecule, the aminooxy linker may not be able to access it efficiently.
-
Increase Linker Length: Switching to a linker with a longer spacer arm, such as a longer PEG chain, can increase the distance between the reactive group and the biomolecule, potentially overcoming steric barriers.[7][15]
-
Optimize Reaction Conditions: Increasing the reaction time or temperature (e.g., to 37°C) can provide the necessary energy to overcome minor steric hindrance.[7][11] However, you must consider the thermal stability of your biomolecule.
-
Mild Denaturation: In some advanced cases, using mild, reversible denaturants might expose buried reactive sites. This is a high-risk strategy that should be approached with caution to avoid irreversible loss of function.[7]
Q6: How stable is the resulting oxime bond? Could my conjugate be degrading?
A6: The oxime bond is generally considered stable, especially when compared to hydrazone linkages.[3] However, it can undergo hydrolysis, particularly under acidic conditions.[9] The stability is also influenced by the nature of the carbonyl component; oximes formed from ketones are generally more stable than those formed from aldehydes.[16]
-
pH Considerations: While the formation is favored at acidic pH, the reverse reaction (hydrolysis) is also accelerated. Once the conjugate is formed and purified, storing it at a neutral or slightly basic pH (e.g., pH 7.4) will maximize its long-term stability.
-
Structural Effects: The electronic and steric environment around the C=N bond can influence its stability.
-
Confirmation of Degradation: If you suspect your conjugate is degrading, you can analyze it over time using techniques like HPLC or mass spectrometry to look for the appearance of the unconjugated starting materials.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: Mechanism of Aniline-Catalyzed Oxime Ligation.
Caption: Step-by-Step Troubleshooting Workflow.
Experimental Protocols
Protocol 1: General Protein-Linker Conjugation
-
Prepare Protein Solution: Dissolve your purified protein in a suitable buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-5 mg/mL.
-
Prepare Linker Stock: Dissolve the aminooxy linker in an appropriate solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare Catalyst Stock (Recommended): Prepare a 100 mM stock solution of aniline or p-phenylenediamine in the reaction buffer.
-
Reaction Setup:
-
To your protein solution, add the aminooxy linker stock to achieve a 10-fold molar excess.
-
Add the catalyst stock to a final concentration of 10 mM.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. For difficult conjugations, incubation at 37°C may be beneficial.[7][11]
-
Purification: Remove the excess linker and catalyst using a desalting column (e.g., Sephadex G-25), dialysis, or ultrafiltration, exchanging the buffer into your desired storage buffer.
-
Analysis: Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess efficiency.
Protocol 2: Glycoprotein Labeling via Periodate Oxidation
-
Prepare Glycoprotein: Dissolve the glycoprotein in an acetate buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) at a concentration of 2-10 mg/mL.[12]
-
Oxidation:
-
Quench Reaction: Add ethylene glycol to a final concentration of 20-100 mM to quench the unreacted periodate. Incubate for 10 minutes at room temperature.[3]
-
Buffer Exchange (Optional but Recommended): Remove the oxidation reagents by buffer exchange into a conjugation-friendly buffer (e.g., PBS, pH 6.5-7.0) using a desalting column.
-
Aminooxy Labeling: Proceed with steps 2-7 from Protocol 1 above, adding the aminooxy linker and catalyst to the aldehyde-functionalized glycoprotein.
References
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]
-
Hiyka. (n.d.). Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. Reinste Nano Ventures Pvt Ltd. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Gundeboina, R., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters. Retrieved from [Link]
-
Heuberger, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Retrieved from [Link]
-
Cistrone, P. A., et al. (2019). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Omega. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research. Retrieved from [Link]
-
Heuberger, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). DOI:10.1039/D2CC03752A. Retrieved from [Link]
-
Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
-
AxisPharm. (2024). ADC Conjugation Technologies. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Nature Communications. Retrieved from [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 3. biotium.com [biotium.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Antibody Conjugation Troubleshooting [bio-techne.com]
- 6. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotium.com [biotium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. ADC Conjugation Technologies | AxisPharm [axispharm.com]
Technical Support Center: Characterization of Impurities in Reactions of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Welcome to the technical support guide for "Tert-butyl 4-(aminooxy)piperidine-1-carboxylate." This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization when using this versatile reagent. As a key building block in medicinal chemistry, particularly for forming oxime ethers, understanding its impurity profile is critical for ensuring the safety, efficacy, and regulatory compliance of synthesized active pharmaceutical ingredients (APIs).[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Overview of Potential Impurities
Reactions involving Tert-butyl 4-(aminooxy)piperidine-1-carboxylate can generate impurities from several sources: the starting material itself, side-reactions during the intended transformation (e.g., oxime ether formation), and degradation of the product under specific conditions. A comprehensive understanding of these pathways is the first step in developing robust analytical methods for their detection and control.
Caption: Potential impurity formation pathways from the parent compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related and degradation impurities I should anticipate?
A1: The impurity profile can be broadly categorized into two main groups:
-
Process-Related Impurities: These arise directly from the synthetic process.[3]
-
Unreacted Starting Materials: Incomplete conversion will leave residual Tert-butyl 4-(aminooxy)piperidine-1-carboxylate and the corresponding aldehyde or ketone used in the oxime formation reaction.[4][5]
-
Byproducts: Dimerization of the aminooxy compound can occur, potentially through self-reaction or reaction with a reactive intermediate, forming a dimer linked by an N-N or N-O bond.[6][7]
-
-
Degradation Impurities: These form due to the instability of the starting material or product.
-
De-Boc Impurity: The most common degradation product is 4-(aminooxy)piperidine . The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[8][9] This can occur during the reaction, acidic workup, or even during analysis if an acidic mobile phase (e.g., containing trifluoroacetic acid, TFA) is used for HPLC.[10][11]
-
Oxime Hydrolysis: The newly formed oxime ether bond can be hydrolyzed back to the parent carbonyl and aminooxy compounds, particularly under strong acidic conditions.[4][12]
-
Q2: My LC-MS analysis shows an unexpected peak with a mass corresponding to the loss of ~100 Da from my product. What is it?
A2: This is a classic signature of the loss of the N-Boc protecting group. The Boc group has a mass of 100.12 g/mol . Under acidic conditions, such as those in an LC-MS source or an acidic mobile phase, the carbamate's carbonyl oxygen is protonated. This initiates a fragmentation cascade, leading to the loss of carbon dioxide (44 Da) and isobutylene (56 Da), resulting in the free piperidine amine.[8] The resulting impurity is the de-protected version of your target molecule.
Q3: What are the regulatory thresholds I need to be aware of for these impurities?
A3: The International Council for Harmonisation (ICH) provides guidelines, primarily ICH Q3A(R2) for drug substances, that define thresholds for reporting, identifying, and qualifying impurities.[2][13] These thresholds are based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[1][13] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[1]
-
Identification Threshold: The level above which an impurity's structure must be determined.[1][13]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[1][14]
Troubleshooting Guide
This section addresses specific problems encountered during the analysis and characterization of impurities.
Problem: An unknown peak is consistently observed during HPLC analysis.
Caption: Troubleshooting workflow for an unknown HPLC peak.
Troubleshooting Steps:
-
Determine Molecular Weight: The first and most critical step is to obtain the molecular weight of the unknown impurity using Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16] This provides immediate clues as to its identity.
-
Compare with Potential Structures: Compare the determined mass with the masses of expected impurities (see FAQ A1). Account for potential adducts in the MS (e.g., +H, +Na, +K).
-
Confirm Identity: If a potential match is found, confirm its identity by co-injecting a synthesized or purchased reference standard of the suspected impurity with your sample. A perfect overlap in retention time provides strong evidence.
-
Forced Degradation Studies: If the mass does not match any obvious process-related impurity, it may be a novel degradation product.[15] Perform forced degradation studies (stress testing) on your pure product under acidic, basic, oxidative, thermal, and photolytic conditions.[13] Analyze the stressed samples by HPLC to see if your unknown peak is generated, which would confirm it as a degradant.[15]
Recommended Analytical Protocols
Protocol 4.1: HPLC-UV Method for General Purity Assessment
This method is suitable for the general purity assessment and quantification of non-volatile organic impurities.[15]
| Parameter | Condition | Rationale |
| Instrumentation | HPLC with UV/DAD Detector | Diode-Array Detector (DAD) allows for peak purity analysis. |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a milder acid than TFA and is less likely to cause on-column degradation of the Boc group.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes, hold for 5 min, re-equilibrate | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Wavelength where the carbamate and oxime functionalities have some absorbance. A DAD is recommended to check for optimal wavelength. |
| Injection Volume | 5 µL | |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water at ~1 mg/mL | Ensures sample is fully dissolved and compatible with the mobile phase. |
Protocol 4.2: GC-FID/MS for Residual Solvent Analysis
This method is used to identify and quantify volatile organic solvents remaining from the synthesis or purification steps.[3][15]
| Parameter | Condition | Rationale |
| Instrumentation | Gas Chromatograph with Headspace Autosampler and FID/MS Detector | Headspace sampling is ideal for analyzing volatile solvents in a solid or liquid matrix. FID provides robust quantification, while MS provides identification. |
| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm) | A mid-polar phase column designed for residual solvent analysis as per USP <467>. |
| Carrier Gas | Helium or Hydrogen | |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates a wide range of common laboratory solvents. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Detector Temp. | 260 °C (FID) | |
| Sample Preparation | Accurately weigh ~100 mg of sample into a headspace vial. Add 1 mL of a high-boiling solvent like DMSO or DMF.[15] | DMSO/DMF are suitable diluents that will not interfere with the analysis of more volatile solvents. |
References
-
Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Premier Research. Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
ResearchGate. Deprotection of O-Boc and other protecting groups | Download Table. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]
- Google Patents.
-
ResearchGate. Dimerization reactions of amino acids by pyrolysis. [Link]
-
ACS Publications. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids | Organic Letters. [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
NIH. Temperature-Dependent Trimethylamine N-Oxide Induced the Formation of Substance P Dimers. [Link]
-
NIH. Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity - PMC. [Link]
-
University of Ghent. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]
-
NIH. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. [Link]
-
Wikipedia. Dimerization. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
-
Wikipedia. 1-Boc-4-AP. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Wikipedia. Oxime. [Link]
-
ResearchGate. Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam | Request PDF. [Link]
-
LookChem. What is Oxime Ether Formation. [Link]
-
ResearchGate. Different approaches for oxime (ether) synthesis. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. premier-research.com [premier-research.com]
- 3. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is Oxime Ether Formation | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimerization - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Oxime - Wikipedia [en.wikipedia.org]
- 13. database.ich.org [database.ich.org]
- 14. jpionline.org [jpionline.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotech-spain.com [biotech-spain.com]
Validation & Comparative
"Tert-butyl 4-(aminooxy)piperidine-1-carboxylate" vs NHS ester for bioconjugation
An In-Depth Guide to Bioconjugation: Oxime Ligation vs. NHS Ester Chemistry
In the landscape of bioconjugation—the science of covalently linking molecules to biomolecules like proteins, antibodies, and nucleic acids—chemists and drug developers are armed with an expanding arsenal of chemical tools.[1] The choice of conjugation strategy is paramount, dictating the stability, homogeneity, and ultimate function of the resulting bioconjugate. Among the most established and the most refined techniques are N-Hydroxysuccinimide (NHS) ester chemistry and oxime ligation.
This guide provides an in-depth, objective comparison of these two powerful methodologies. We will move beyond simple protocol recitation to explore the underlying chemical principles, strategic advantages, and practical limitations of each approach. Our goal is to equip researchers, scientists, and drug development professionals with the expert-level insights required to select the optimal conjugation strategy for their specific application, from fluorescent labeling to the construction of complex antibody-drug conjugates (ADCs).
The Workhorse of Bioconjugation: NHS Ester Chemistry
NHS ester chemistry is one of the most common and well-documented methods for bioconjugation, primarily targeting primary amines.[2][3] This ubiquity is a testament to its simplicity and the robust nature of the resulting amide bond.
Mechanism of Action: Amine Acylation
The reaction involves the nucleophilic attack of an unprotonated primary aliphatic amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][2]
Figure 1: NHS Ester Reaction Mechanism. A primary amine on a biomolecule attacks the NHS ester, forming a stable amide bond and releasing NHS.
Key Experimental Considerations
-
pH is Critical: The reaction is highly pH-dependent. The target primary amines (like the side chain of lysine) must be deprotonated to be nucleophilic. Therefore, the reaction is typically performed at a pH of 7.2 to 8.5.[4][5] At lower pH, the amine is protonated (-NH3+) and unreactive.[3]
-
The Competing Reaction: Hydrolysis: NHS esters are susceptible to hydrolysis, where water acts as the nucleophile, converting the ester into an unreactive carboxylic acid.[3] This hydrolysis rate increases significantly at higher pH.[4] This creates a narrow optimal pH window to maximize aminolysis over hydrolysis.
-
Buffer Choice: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target biomolecule for reaction with the ester.[5] Phosphate-buffered saline (PBS) or bicarbonate buffers are common choices.[4][5]
Strengths and Limitations
The primary strength of NHS ester chemistry lies in its simplicity and the formation of a very stable amide linkage.[2][] However, its major limitation is a lack of site-selectivity on typical proteins and antibodies. Since proteins contain multiple lysine residues and a free N-terminus, NHS ester conjugation often results in a heterogeneous mixture of products with varying numbers of modifications at different locations. This can be a significant drawback for applications requiring a well-defined, homogeneous product, such as therapeutic ADCs.
The Bioorthogonal Virtuoso: Oxime Ligation
Oxime ligation is a cornerstone of bioorthogonal chemistry—a class of reactions that can proceed in a complex biological environment without interfering with native biochemical processes. It involves the reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[7][8] The reagent tert-butyl 4-(aminooxy)piperidine-1-carboxylate serves as a linker molecule, providing the crucial aminooxy functional group for this reaction.
Mechanism of Action: Chemoselective Imine Formation
The reaction proceeds via nucleophilic addition of the aminooxy group to the carbonyl carbon. This is followed by a dehydration step to yield the final oxime conjugate. This reaction is highly chemoselective, as aldehydes and ketones are generally absent in native proteins, preventing off-target reactions.[7]
Figure 2: Oxime Ligation Mechanism. An aminooxy compound reacts with an aldehyde or ketone on a biomolecule to form a stable oxime linkage.
Key Experimental Considerations
-
Introduction of a Carbonyl Handle: The primary prerequisite for oxime ligation is the presence of a carbonyl group on the target biomolecule. This often requires a separate, initial modification step. Common strategies include:
-
Periodate Oxidation: Mild oxidation of terminal diols in glycoproteins (e.g., on antibodies) to generate aldehydes.
-
Enzymatic Modification: Using enzymes like formylglycine-generating enzyme (FGE) to create a reactive aldehyde at a specific consensus sequence.
-
Unnatural Amino Acid Incorporation: Site-specific incorporation of ketone-containing amino acids like p-acetylphenylalanine during protein expression.
-
-
Reaction Conditions: The reaction is traditionally performed at a slightly acidic pH of 4-5 to facilitate the dehydration step.[7][9] However, many biomolecules are unstable at this pH.
-
Catalysis: The development of nucleophilic catalysts, most notably aniline and its derivatives like m-phenylenediamine (mPDA), has been a major advance.[8][10] These catalysts significantly accelerate the reaction rate at neutral pH (pH 7), making the ligation more biocompatible and efficient, even at low reactant concentrations.[9][10]
Strengths and Limitations
The defining advantage of oxime ligation is its exceptional chemoselectivity, which enables precise, site-specific modification of biomolecules.[7] This leads to homogeneous products, a critical requirement for therapeutics and advanced diagnostics. The resulting oxime bond is highly stable under physiological conditions.[11][12] The main limitation is the requisite two-step process: introduction of the carbonyl handle followed by the ligation itself, which can add complexity and potentially lower overall yield.[7]
Head-to-Head Comparison: A Data-Driven Decision Framework
Choosing the right chemistry requires a clear understanding of their relative performance across several key parameters.
| Feature | NHS Ester Chemistry | Oxime Ligation Chemistry | Causality & Expert Insight |
| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Addition-Elimination | NHS esters form amide bonds by replacing a leaving group. Oxime ligation forms a C=N double bond via dehydration. |
| Target Group | Primary Amines (-NH₂) | Aldehydes (-CHO) or Ketones (>C=O) | NHS esters are amine-reactive. Oxime ligation is carbonyl-reactive. |
| Chemoselectivity | Moderate | High (Bioorthogonal) | Amines are abundant in proteins (lysine, N-terminus), leading to low selectivity. Carbonyls are rare in native biomolecules, ensuring high selectivity.[7] |
| Site-Specificity | Low (produces heterogeneous mixtures) | High (produces homogeneous products) | The ability to introduce a single carbonyl group at a specific site enables precise, controlled conjugation. |
| Reaction pH | 7.2 - 8.5[4] | 4.0 - 5.0 (uncatalyzed)[7]; 6.5 - 7.5 (catalyzed)[9] | NHS chemistry requires deprotonated amines. Oxime formation is acid-catalyzed but can be accelerated at neutral pH with aniline-type catalysts. |
| Bond Stability | Very High (Amide bond) | High (Oxime bond) | The amide bond is one of the most stable covalent linkages in biochemistry.[2] The oxime bond is also very stable under physiological conditions.[11][12] |
| Kinetics | Generally fast (minutes to a few hours) | Can be slow without a catalyst; fast with a catalyst (minutes to hours)[7][10] | Reaction rates for oxime ligation are significantly enhanced by catalysts like mPDA, making them competitive with NHS esters.[10] |
| Side Reactions | Hydrolysis of the NHS ester reagent[3] | Minimal due to bioorthogonality | The primary concern for NHS esters is reagent inactivation by water. Oxime ligation's main challenge is inefficient reaction, not side reactions. |
| Biomolecule Pre-modification | Not required (targets native amines) | Required to install a carbonyl handle | This is the key trade-off: NHS chemistry is simpler upfront, while oxime ligation requires an initial modification step to achieve its superior selectivity. |
| Key Applications | Polyclonal antibody labeling, surface immobilization, general protein modification | Site-specific ADC development, PEGylation, hydrogel formation, cell surface labeling[7][12] | NHS is ideal for bulk or stochastic labeling. Oxime ligation excels where precision and homogeneity are critical. |
Experimental Workflows & Protocols
A robust protocol is a self-validating system. The following sections provide detailed, field-tested methodologies for both conjugation techniques.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
A Senior Application Scientist's Guide to Oxime Ligation and its Place in the Click Chemistry Armamentarium
For the researcher navigating the expansive landscape of bioconjugation, the term "click chemistry" represents a paradigm of efficiency, selectivity, and biocompatibility.[1] Within this family of powerful reactions, oxime ligation, a classic yet continually relevant technique, offers a unique set of advantages. This guide provides an in-depth comparison of oxime ligation with other prominent click chemistry reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and practical insights necessary to select the optimal conjugation strategy for their specific application.
The Chemical Underpinnings: A Comparative Overview
At its core, click chemistry comprises a suite of reactions that are modular, high-yielding, and generate minimal byproducts.[2] While all the reactions discussed herein adhere to these principles, they differ significantly in their mechanisms, kinetics, and practical considerations.
Oxime Ligation proceeds via the reaction of an aminooxy or hydrazine group with an aldehyde or ketone, forming a stable oxime or hydrazone bond, respectively.[3] This reaction's high degree of chemoselectivity stems from the relative rarity of aldehydes and ketones in native biological systems.[4] While the reaction is intrinsically fastest at an acidic pH, the use of nucleophilic catalysts, such as aniline and its derivatives, can significantly accelerate the reaction rate at a neutral pH, rendering it highly suitable for applications involving sensitive biological samples.[5][6][7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most iconic click reaction. It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[2][8] The reaction is characterized by its rapid kinetics and high efficiency.[2] However, the requisite copper catalyst can exhibit cytotoxicity, which necessitates the use of stabilizing ligands and careful optimization for live-cell applications.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents the need for a cytotoxic copper catalyst by employing a strained cyclooctyne that readily reacts with an azide.[10] This makes SPAAC exceptionally well-suited for in vivo and live-cell labeling. The reaction rate is highly dependent on the structure of the cyclooctyne, with more strained ring systems exhibiting faster kinetics.[11][12]
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction is renowned for its extraordinarily fast reaction rates, making it ideal for tracking rapid biological processes and for applications where low concentrations of reactants are necessary.[13][14] The most common manifestation of this reaction involves the cycloaddition of a tetrazine with a strained alkene, such as a trans-cyclooctene (TCO).[13][15]
Below is a diagram illustrating the fundamental mechanisms of these key click chemistry reactions.
Caption: Mechanisms of Oxime Ligation, CuAAC, SPAAC, and iEDDA.
Quantitative Performance Metrics: A Head-to-Head Comparison
The choice of a click chemistry reaction is often dictated by a trade-off between reaction kinetics, stability of the resulting linkage, and the biocompatibility of the reaction conditions. The following table provides a quantitative comparison of these key performance indicators.
| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Resulting Linkage | Linkage Stability | Biocompatibility Considerations |
| Oxime Ligation | 10⁻³ - 10³[16] | Oxime | Stable, but can be reversible under acidic conditions[5][17] | Generally high; aniline catalyst can have some toxicity at high concentrations.[5] |
| CuAAC | 10 - 10⁴[18] | 1,4-Triazole | Highly stable to hydrolysis and enzymatic degradation[19] | Copper(I) catalyst is cytotoxic; requires stabilizing ligands for live-cell applications.[9] |
| SPAAC | 10⁻³ - 10¹[10] | Triazole | Highly stable[19] | Excellent; no catalyst required.[10] |
| iEDDA | 1 - 10⁶[13][20] | Dihydropyridazine | Highly stable[14] | Excellent; no catalyst required.[14] |
Experimental Protocols: From Theory to Practice
To provide a practical framework for the application of these chemistries, we present detailed, step-by-step protocols for the labeling of a protein with a fluorescent dye using each of the discussed methods.
Protocol 1: Aniline-Catalyzed Oxime Ligation for Protein Labeling
This protocol describes the conjugation of an aminooxy-containing fluorescent dye to a protein that has been engineered to contain an aldehyde group.
Materials:
-
Aldehyde-modified protein (1 mg/mL in 100 mM phosphate buffer, pH 7.0)
-
Aminooxy-functionalized fluorescent dye (10 mM stock in DMSO)
-
Aniline catalyst (1 M stock in DMSO)[6]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the aldehyde-modified protein solution with 1 µL of the 10 mM aminooxy-dye stock solution (final dye concentration: 100 µM).
-
Add 1 µL of the 1 M aniline stock solution (final aniline concentration: 10 mM).[6]
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE with fluorescence imaging).
-
Once the reaction is complete, remove the excess, unreacted dye and aniline catalyst using a spin desalting column equilibrated with PBS.[14]
-
The labeled protein is now ready for downstream applications.
Caption: Workflow for Aniline-Catalyzed Oxime Ligation.
Protocol 2: CuAAC for Protein Labeling
This protocol details the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein (1 mg/mL in PBS)
-
Azide-functionalized fluorescent dye (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water)[21]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)[21]
-
Sodium ascorbate (300 mM stock in water, freshly prepared)[21]
-
Spin desalting columns
Procedure:
-
To 50 µL of the alkyne-modified protein solution, add 90 µL of PBS.
-
Add 20 µL of the 2.5 mM azide-dye solution (prepared by diluting the 10 mM stock).[21]
-
Add 10 µL of the 100 mM THPTA solution.[21]
-
Add 10 µL of the 20 mM CuSO₄ solution.[21]
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution.[21]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[21]
-
Purify the labeled protein using a spin desalting column.
Caption: Workflow for CuAAC Protein Labeling.
Protocol 3: SPAAC for Live-Cell Surface Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Cells cultured in appropriate medium
-
Azide-modified sugar (e.g., Ac₄ManNAz) (stock solution in DMSO)
-
DBCO-functionalized fluorescent dye (1 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
Procedure:
-
Metabolic Labeling: Supplement the cell culture medium with 25-50 µM of the azide-modified sugar.[22]
-
Incubate the cells for 24-48 hours to allow for incorporation of the azido-sugar into cell surface glycans.[22]
-
SPAAC Reaction: Gently wash the cells twice with ice-cold PBS containing 1% BSA.[23]
-
Prepare the labeling solution by diluting the DBCO-dye stock to a final concentration of 1-15 µM in fresh culture medium.[22]
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[22][23]
-
Gently wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted dye.[23]
-
The cells are now labeled and ready for analysis (e.g., fluorescence microscopy).
Caption: Workflow for SPAAC Live-Cell Labeling.
Protocol 4: iEDDA for Protein-Protein Conjugation
This protocol outlines the conjugation of two proteins using tetrazine-TCO ligation.
Materials:
-
Protein A and Protein B
-
TCO-NHS ester (10-20 mM stock in anhydrous DMSO)[14]
-
Tetrazine-NHS ester (stock solution in anhydrous DMSO)[14]
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Protein A Activation with TCO-NHS Ester: a. Prepare Protein A at 1-5 mg/mL in PBS. b. To 100 µg of Protein A, add 5 µL of 1 M NaHCO₃.[14] c. Add a 10-20 fold molar excess of the TCO-NHS ester stock solution.[14] d. Incubate for 60 minutes at room temperature.[14] e. Purify the TCO-activated Protein A using a spin desalting column.[14]
-
Protein B Activation with Tetrazine-NHS Ester: a. Repeat the activation and purification steps for Protein B using the tetrazine-NHS ester.[14]
-
iEDDA Ligation: a. Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 molar ratio. b. Incubate for 30-60 minutes at room temperature. The reaction can be monitored by the disappearance of the tetrazine's color. c. The protein-protein conjugate is now formed and can be used for downstream applications.
Caption: Workflow for iEDDA Protein-Protein Conjugation.
Concluding Remarks: Selecting the Right Tool for the Job
The selection of a click chemistry reaction is a nuanced decision that depends on the specific experimental context.
-
Oxime ligation remains a robust and valuable tool, particularly when the introduction of azides or alkynes is undesirable or challenging. Its reliance on readily available carbonyl and aminooxy functionalities, coupled with the ability to catalyze the reaction at neutral pH, ensures its continued utility.
-
CuAAC is the workhorse for many bioconjugation applications due to its fast kinetics and the small size of the reactive handles. When cytotoxicity is not a primary concern or can be effectively mitigated, CuAAC offers a highly efficient and reliable conjugation method.
-
SPAAC is the undisputed champion for copper-free live-cell and in vivo applications. The continuous development of new cyclooctynes with enhanced kinetics and stability further expands its applicability.
-
iEDDA stands in a class of its own with respect to reaction speed. For applications that demand rapid labeling, such as the tracking of dynamic cellular processes, or for situations where reactant concentrations are limiting, iEDDA is the premier choice.
By understanding the fundamental principles, quantitative performance, and practical protocols of these powerful reactions, researchers can confidently select and implement the optimal click chemistry strategy to advance their scientific endeavors.
References
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link].
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link].
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link].
-
Labeling proteins on live mammalian cells using click chemistry. PubMed. Available at: [Link].
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. Available at: [Link].
-
Labeling proteins on live mammalian cells using click chemistry. Springer Nature Experiments. Available at: [Link].
-
Cyclooctynes and thier analogues with improved kinetics for strain promoted alkyne -azide reactions. ResearchGate. Available at: [Link].
-
Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Ting Laboratory. Available at: [Link].
-
Second-order reaction rate constants for different cyclooctyne systems... ResearchGate. Available at: [Link].
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Available at: [Link].
-
Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing. Available at: [Link].
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. Available at: [Link].
-
IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. PMC - NIH. Available at: [Link].
-
Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link].
-
Comparison of live-cell and fixed-cell CuAAC labeling protocols. ResearchGate. Available at: [Link].
-
Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine trans-Cyclooctene Ligation. ResearchGate. Available at: [Link].
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Available at: [Link].
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC - PubMed Central. Available at: [Link].
-
Ligand Tricks for Faster Clicks: Bioconjugation via CuAAC Reaction. ResearchGate. Available at: [Link].
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. Available at: [Link].
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. Available at: [Link].
-
SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. PMC - PubMed Central. Available at: [Link].
-
Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. Available at: [Link].
-
Labeling cell-surface sialylated glycoproteins by aniline-catalyzed... ResearchGate. Available at: [Link].
-
An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences. Available at: [Link].
-
Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link].
-
Methods used for incorporation of IEDDA bioorthogonal handles into RNA... ResearchGate. Available at: [Link].
-
Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions. PMC - PubMed Central. Available at: [Link].
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available at: [Link].
-
Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli. Nature Communications. Available at: [Link].
-
Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances. Available at: [Link].
-
Hydrolytic stability of hydrazones and oximes. Semantic Scholar. Available at: [Link].
-
An Overview of Recent Advances in Biomedical Applications of Click Chemistry. ACS Publications. Available at: [Link].
Sources
- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. broadpharm.com [broadpharm.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Battle of Bonds: Unraveling the Hydrolytic Stability of Oxime vs. Hydrazone Linkages
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical design parameter that can dictate the success or failure of a bioconjugate or a controlled-release drug delivery system. Among the arsenal of conjugation chemistries, the formation of oxime and hydrazone linkages stands out for its efficiency and mild reaction conditions.[1][2] However, the long-term performance of these conjugates hinges on a crucial property: their hydrolytic stability. This guide provides an in-depth, evidence-based comparison of the hydrolytic stability of oxime and hydrazone linkages, offering the technical insights necessary to make informed decisions in your research and development endeavors.
The Core of the Matter: Understanding the Linkages
At a fundamental level, both oxime and hydrazone linkages are formed by the reaction of a carbonyl group (an aldehyde or a ketone) with a nucleophile. In the case of oximes, the nucleophile is an aminooxy group (-ONH2), while for hydrazones, it is a hydrazide group (-NHNH2).[1] While structurally similar, the subtle difference of a neighboring oxygen atom in the oxime linkage versus a nitrogen atom in the hydrazone has profound implications for their stability in aqueous environments.[2]
The Mechanism of Hydrolysis: A Tale of Two Bonds
The hydrolytic cleavage of both oxime and hydrazone bonds is essentially the reverse of their formation and is catalyzed by acid.[3][4][5] The process is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that subsequently breaks down to regenerate the carbonyl and the corresponding hydroxylamine or hydrazine.
The key determinant of stability lies in the basicity of the imine nitrogen. A less basic nitrogen is less readily protonated, thus slowing down the rate of hydrolysis. The oxygen atom in the oxime linkage, being more electronegative than the nitrogen in the hydrazone linkage, exerts a stronger negative inductive effect.[2] This effect reduces the electron density on the imine nitrogen, thereby decreasing its basicity and making the oxime bond inherently more resistant to acid-catalyzed hydrolysis.[2]
Figure 1. Generalized mechanism of acid-catalyzed hydrolysis for oxime and hydrazone linkages.
Quantitative Comparison: The Experimental Evidence
The superior stability of oximes over hydrazones is not merely theoretical. Numerous studies have provided quantitative data to substantiate this claim. A seminal study directly comparing the hydrolytic stability of isostructural hydrazones and an oxime revealed that the rate constants for oxime hydrolysis were nearly 1000-fold lower than those for simple hydrazones.[3][5][6][7]
This difference in stability is particularly pronounced in acidic conditions, a feature that is often exploited in the design of pH-responsive drug delivery systems.[8][9] Hydrazone linkages can be engineered to be relatively stable at physiological pH (7.4) but to cleave readily in the acidic environment of endosomes or lysosomes (pH 4.5-5.5), thereby releasing their therapeutic payload in a targeted manner.[2] Conversely, the high stability of oxime linkages makes them the preferred choice for applications requiring a robust and permanent connection, such as in the creation of stable antibody-drug conjugates or for surface immobilization.[1][2]
| Linkage Type | pH | Half-life (t1/2) | Relative Stability | Key Application Insight |
| Hydrazone | 5.0 | Hours | Lower | Ideal for pH-triggered release in acidic intracellular compartments.[2] |
| 7.4 | Days | Sufficiently stable in circulation for many drug delivery applications. | ||
| Oxime | 5.0 | Weeks to Months | Higher | Suitable for long-term stability where premature cleavage is undesirable. |
| 7.4 | Months to Years | Preferred for creating highly stable bioconjugates for in vivo use.[1] |
Table 1. Comparative hydrolytic stability of hydrazone and oxime linkages at different pH values. The half-life values are generalized from multiple studies and can vary based on the specific molecular structure.
Experimental Protocol: Assessing Hydrolytic Stability
To empower researchers to validate these principles in their own work, we provide a generalized, step-by-step protocol for determining the hydrolytic stability of a bioconjugate.
Objective: To quantify the rate of hydrolysis of an oxime or hydrazone-linked conjugate at different pH values.
Materials:
-
The bioconjugate of interest
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 5.0)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer or mass spectrometer for detection
-
Incubator or water bath
Methodology:
-
Preparation of Stock Solution: Dissolve the bioconjugate in an appropriate solvent (e.g., DMSO, water) to create a concentrated stock solution.
-
Incubation:
-
Dilute the stock solution into the pre-warmed PBS buffers of different pH values to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.
-
Quench the reaction if necessary (e.g., by adding a neutralizing agent or freezing).
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to separate the intact conjugate from the cleaved products.
-
Monitor the elution profile using a UV-Vis detector at a wavelength where the conjugate or one of the cleavage products absorbs.
-
-
Data Analysis:
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate against time.
-
Calculate the first-order rate constant (k) and the half-life (t1/2 = 0.693/k) of hydrolysis.
-
Sources
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008) | Jeet Kalia | 817 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Oxime Conjugates
For researchers, scientists, and professionals in drug development, the precise characterization of bioconjugates is a cornerstone of innovation. Among the diverse chemical strategies for linking molecules, oxime ligation stands out for its bioorthogonality and the stability of the resulting conjugate.[1] Mass spectrometry (MS) has become an indispensable tool for the detailed analysis of these complex molecules, providing critical insights into their identity, purity, and structural integrity.[2][3] This guide offers a comparative overview of key mass spectrometric techniques, detailed experimental workflows, and expert insights into the interpretation of data for oxime conjugates, moving beyond a simple recitation of protocols to explain the "why" behind the "how."
The Central Role of Mass Spectrometry in Oxime Conjugate Analysis
The formation of an oxime bond between an aminooxy-functionalized molecule and a carbonyl-containing species is a highly efficient and specific reaction, widely used in the creation of antibody-drug conjugates (ADCs), peptide conjugates, and other modified biomolecules.[4][5] The resulting C=N-O linkage imparts unique chemical properties that necessitate tailored analytical approaches. Mass spectrometry is uniquely suited to this challenge, offering the ability to:
-
Confirm Covalent Bond Formation: By precisely measuring the molecular weight of the conjugate, MS provides definitive evidence of successful ligation.[2]
-
Determine Conjugation Stoichiometry: For complex biomolecules like antibodies, MS can elucidate the distribution of conjugated species, such as the drug-to-antibody ratio (DAR) in ADCs, a critical quality attribute (CQA).[6][7]
-
Identify Conjugation Sites: Through tandem mass spectrometry (MS/MS) and peptide mapping strategies, the specific amino acid residues involved in the conjugation can be identified.[8]
-
Characterize Structural Integrity: Native mass spectrometry allows for the analysis of intact conjugates under non-denaturing conditions, preserving non-covalent interactions and providing insights into the overall structure.[2][9]
This guide will navigate the key decisions and methodologies in the MS-based analysis of oxime conjugates, empowering researchers to select and implement the most appropriate strategies for their specific analytical needs.
A Comparative Analysis of Ionization Techniques for Oxime Conjugates
The choice of ionization technique is a critical first step in the mass spectrometric analysis of oxime conjugates and is dictated by the physicochemical properties of the analyte. The two most prevalent techniques for bioconjugates are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | A laser pulse desorbs and ionizes the analyte co-crystallized with a matrix. | A high voltage is applied to a liquid sample, creating charged droplets that evaporate to produce gas-phase ions.[10] |
| Primary Use | Rapid, qualitative analysis; determination of average molecular weight and heterogeneity.[11] | Detailed, quantitative analysis, often coupled with liquid chromatography (LC) for separation of complex mixtures.[1] |
| Ionization State | Primarily produces singly charged ions ([M+H]⁺). | Produces multiply charged ions ([M+nH]ⁿ⁺), enabling the analysis of very large molecules on instruments with a limited m/z range.[12] |
| Sample Throughput | High | Moderate to High (with automation) |
| Salt Tolerance | Relatively high | Low; requires extensive desalting.[13] |
| Ideal Analytes | Peptides, smaller proteins, and synthetic polymers. | Peptides, proteins, antibodies, and other large biomolecules in solution.[1] |
| Key Advantage | Simplicity and speed for screening and initial characterization. | Amenable to coupling with separation techniques for in-depth analysis of complex mixtures.[14] |
The Strategic Choice: MALDI vs. ESI
The decision to use MALDI or ESI depends on the analytical question at hand. For rapid confirmation of conjugation and assessment of sample heterogeneity, MALDI-TOF MS is often the technique of choice due to its speed and tolerance for minor impurities.[11] However, for comprehensive characterization, particularly of complex mixtures like ADCs with varying drug loads, the coupling of ESI-MS with liquid chromatography (LC-ESI-MS) provides the necessary separation and sensitivity for detailed analysis.[14]
Experimental Workflows for Oxime Conjugate Characterization
The following sections provide detailed, step-by-step protocols for the analysis of oxime conjugates using both MALDI-TOF MS and LC-ESI-MS.
Workflow 1: Rapid Screening of a Peptide-Oxime Conjugate using MALDI-TOF MS
This workflow is ideal for the initial confirmation of a successful oxime ligation reaction with a purified peptide.
Protocol:
-
Sample Preparation:
-
Dissolve the purified peptide-oxime conjugate in a suitable solvent (e.g., 0.1% trifluoroacetic acid (TFA) in water) to a final concentration of 1-10 pmol/µL.[15]
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture of acetonitrile (ACN), water, and TFA (e.g., 50:50:0.1 ACN:H₂O:TFA).[16]
-
On a MALDI target plate, spot 0.5 µL of the matrix solution followed by 0.5 µL of the sample solution (the "dried droplet" method).[17] Alternatively, pre-mix the sample and matrix solutions in a 1:1 ratio before spotting 1 µL onto the plate.[15]
-
Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.[15]
-
-
Instrumental Analysis:
-
Load the MALDI plate into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The specific instrument settings will vary, but typically involve a laser energy just above the ionization threshold for the matrix.
-
The resulting spectrum should show a prominent peak corresponding to the singly charged molecular ion ([M+H]⁺) of the oxime conjugate.
-
-
Data Interpretation:
-
Compare the observed molecular weight to the theoretical molecular weight of the expected conjugate. A close match confirms the successful formation of the oxime bond.
-
The presence of a peak corresponding to the unconjugated peptide would indicate an incomplete reaction.
-
Workflow 2: In-depth Characterization of an Antibody-Oxime Conjugate using LC-ESI-MS
This workflow is designed for the detailed characterization of more complex oxime conjugates, such as ADCs, where separation of different species is required.
Protocol:
-
Sample Preparation:
-
If the ADC is in a non-volatile buffer (e.g., PBS), perform a buffer exchange into a volatile buffer suitable for ESI-MS, such as ammonium acetate or ammonium bicarbonate.[2] This can be achieved using size-exclusion chromatography (SEC) or dialysis.
-
The final sample concentration should be in the range of 0.1-1 mg/mL.[18]
-
-
LC-MS Analysis:
-
Inject the sample onto an appropriate LC column. For intact ADC analysis under non-denaturing conditions ("native MS"), an SEC column is often used.[2][9] For analysis of reduced antibody chains or peptide mapping, a reversed-phase (RP) column is typically employed.[8]
-
The eluent from the LC is directly introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra across the elution profile. For intact ADCs, a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended to resolve the different conjugated species.[19]
-
-
Data Processing and Interpretation:
-
The raw data will show a series of multiply charged ions for each species. This data must be deconvoluted to obtain the zero-charge mass spectrum.[6]
-
The deconvoluted spectrum will show peaks corresponding to the unconjugated antibody and the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).
-
The relative intensities of these peaks can be used to calculate the average DAR.[20]
-
Navigating the Complexities of Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry is a powerful technique for obtaining structural information about oxime conjugates, particularly for identifying the site of conjugation and characterizing the fragmentation behavior of the conjugate. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are mass analyzed.[21]
Fragmentation Techniques: A Comparative Overview
The choice of fragmentation technique influences the type of information that can be obtained.
| Fragmentation Method | Principle | Key Characteristics | Best Suited For |
| Collision-Induced Dissociation (CID) | Ions are fragmented by collision with an inert gas.[22] | Cleaves primarily at the peptide backbone, producing b- and y-type ions. Can lead to the loss of labile post-translational modifications (PTMs). | Standard peptide sequencing. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique performed in an Orbitrap mass spectrometer. | Produces high-resolution fragment ion spectra with good sequence coverage.[19] | High-resolution peptide sequencing and PTM analysis. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation.[23] | Cleaves the peptide backbone at the N-Cα bond, producing c- and z-type ions. Preserves labile PTMs.[24][25] | Analysis of peptides with labile modifications and top-down proteomics. |
Interpreting the Fragmentation Patterns of Oxime-Linked Peptides
The fragmentation of an oxime-linked peptide in MS/MS is a composite of the fragmentation of the peptide backbone, the amino acid side chains, and the oxime linker itself. While the peptide backbone fragmentation follows established rules (producing b, y, c, and z ions), the fragmentation of the oxime linkage can provide valuable diagnostic information.
Under CID conditions, cleavage of the relatively weak N-O bond of the oxime can be observed. Additionally, fragmentation of the conjugated molecule can occur. The specific fragmentation pattern will depend on the chemical nature of the conjugated species. For small molecule drug conjugates, characteristic fragment ions of the drug can be used to confirm its identity.
In some cases, particularly with aliphatic aldehydes, a base-catalyzed fragmentation of the oxime can occur, leading to the formation of a nitrile and a phenolate, though this is more relevant to solution-phase stability than gas-phase fragmentation in MS.[26] For silyl oxime ethers analyzed by GC-MS, the McLafferty rearrangement is a prominent fragmentation pathway.[27][28]
Conclusion: A Multi-faceted Approach to a Multi-faceted Molecule
The characterization of oxime conjugates by mass spectrometry is not a one-size-fits-all endeavor. The optimal analytical strategy is a carefully considered choice based on the specific goals of the analysis and the nature of the conjugate. For rapid confirmation of conjugation, MALDI-TOF MS provides a simple and efficient solution. For in-depth characterization of complex bioconjugates like ADCs, a multi-pronged approach utilizing native LC-ESI-MS for intact mass analysis and LC-MS/MS for peptide mapping and site localization is often required. By understanding the principles behind the different mass spectrometric techniques and fragmentation methods, researchers can design and execute robust analytical workflows that provide the detailed structural information necessary to advance their research and development efforts.
References
-
WADC: High Resolution Mass Spectrometry of Antibody Drug Conjugates Using the Orbitrap Mass Analyzer. LabRulez LCMS.
-
Analysis of ADCs by Native Mass Spectrometry. PubMed.
-
Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Charles River Laboratories.
-
A critical comparison of three MS-based approaches for quantitative proteomics analysis. Journal of Mass Spectrometry.
-
A critical comparison of three MS-based approaches for quantitative proteomics analysis. PubMed.
-
A critical comparison of three MS-based approaches for quantitative proteomics analysis. Semantic Scholar.
-
Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. LabRulez LCMS.
-
Analysis of ADCs by Native Mass Spectrometry. Springer Nature Experiments.
-
Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. PubMed.
-
Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. NIH.
-
Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation.
-
Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium.
-
LC–MS Challenges in Characterizing and Quantifying Monoclonal Antibodies (mAb) and Antibody-Drug Conjugates (ADC) in Biological Samples. ResearchGate.
-
Mass Spectrometry MRM and Other Quantitative Methods: Comparison and Selection of Proteomics Methods. Creative Proteomics.
-
Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Taylor & Francis Online.
-
Protocols for Identification of Proteins by MALDI-TOF MS. Creative Proteomics.
-
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PubMed.
-
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. NIH.
-
Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed.
-
Electron Transfer Dissociation (ETD) of Peptides Containing Intrachain Disulfide Bonds. Journal of the American Society for Mass Spectrometry.
-
Analytical methods for physicochemical characterization of antibody drug conjugates. Taylor & Francis Online.
-
MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign.
-
Electron-transfer dissociation. Wikipedia.
-
How to perform sample pretreatment for MALDI TOF mass spectrometry analysis?. Creative Proteomics.
-
LC-MS Analysis of Antibody-Drug Conjugates. Biocompare.
-
ETD fragmentation features improve algorithm. PMC.
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
-
The Role of Electron Transfer Dissociation in Modern Proteomics. PMC.
-
Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Semantic Scholar.
-
Sample Preparation for MALDI-TOF Mass Spectrometry. YouTube.
-
Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Wiley Online Library.
-
Electron Transfer Dissociation. National High Magnetic Field Laboratory.
-
A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics.
-
Analysis of Protein Complexes Using MALDI-TOF-MS and ESI-MS. Creative Proteomics.
-
Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods.
-
7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. Chemistry LibreTexts.
-
ESI-MS/MS spectra of the [M + H]+ ion of peptide H-Gly-(Pro)6-OCH3 (a),.... ResearchGate.
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford.
-
Collision-induced dissociation (CID) of peptides and proteins. PubMed.
-
ESI-MS Intact Protein Analysis. Creative Proteomics.
-
Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. PubMed.
-
Fragmentation (mass spectrometry). Wikipedia.
-
Scheme 1 Aldehyde detection via oxime fragmentation and tagging reagents for carbonyl compounds. ResearchGate.
-
Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. PubMed.
-
Dynamic covalent side-chain cross-links via intermolecular oxime or hydrazone formation from bifunctional peptides and simple organic linkers. PubMed.
-
ESI-MS Peptide Interpretation Guide. CPC Scientific.
-
Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review.
-
Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI.
-
CID data of a symmetrical intermolecular DSP cross-linked peptide from.... ResearchGate.
Sources
- 1. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron Transfer Dissociation - MagLab [nationalmaglab.org]
- 5. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview | MDPI [mdpi.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. waters.com [waters.com]
- 8. criver.com [criver.com]
- 9. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. cpcscientific.com [cpcscientific.com]
- 13. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 16. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 24. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Role of Electron Transfer Dissociation in Modern Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecular entities is paramount. Bioconjugation, the covalent attachment of molecules to biomolecules, has become an indispensable tool for creating targeted therapeutics, diagnostic agents, and research probes. Among the arsenal of bioorthogonal reactions, oxime ligation—the reaction between an aminooxy group and a carbonyl (aldehyde or ketone)—stands out for its high chemoselectivity and the remarkable stability of the resulting oxime bond. This guide provides an in-depth kinetic analysis of reactions involving Tert-butyl 4-(aminooxy)piperidine-1-carboxylate, a versatile building block, and compares its performance with alternative bioconjugation strategies.
The Significance of Kinetic Analysis in Bioconjugation
The success of a bioconjugation strategy hinges on the kinetics of the ligation reaction. A reaction that is too slow may lead to incomplete conjugation, low yields, and the degradation of sensitive biomolecules. Conversely, a reaction that is too fast may be difficult to control, potentially leading to off-target reactions or aggregation. Therefore, a thorough understanding of the reaction kinetics, including the second-order rate constant (k), is crucial for optimizing reaction conditions and ensuring the reproducible synthesis of well-defined bioconjugates.
Oxime Ligation with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate: A Mechanistic Overview
The reaction of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate with an aldehyde or ketone proceeds through a nucleophilic addition-elimination mechanism to form a stable oxime bond. The lone pair of electrons on the aminooxy nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration yields the final oxime product.
Caption: General mechanism of oxime ligation.
The reaction rate is significantly influenced by pH, with optimal rates typically observed in a slightly acidic environment (pH 4-5). However, for many biological applications, reactions must be performed at or near physiological pH (7.4). Under these conditions, the use of a nucleophilic catalyst, such as aniline or its derivatives, is often essential to achieve practical reaction rates[1][2][3]. Aniline and its derivatives act by forming a more reactive iminium ion intermediate with the carbonyl compound, which is then more susceptible to attack by the aminooxy nucleophile[3].
Comparative Kinetic Performance
| Ligation Chemistry | Typical Second-Order Rate Constant (k) | Key Features |
| Oxime Ligation (Aniline Catalyzed) | ~1 - 10 M⁻¹s⁻¹ [4] | Highly stable bond, bioorthogonal, catalyst required for optimal rates at neutral pH. |
| Hydrazone Ligation (Aniline Catalyzed) | ~10¹ - 10³ M⁻¹s⁻¹[4] | Faster than oxime ligation, but the resulting hydrazone bond is less stable. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~0.1 - 1 M⁻¹s⁻¹ | Bioorthogonal, no catalyst required, but can be sterically demanding. |
| Maleimide-Thiol Conjugation | ~10² - 10³ M⁻¹s⁻¹ | Fast and efficient, but susceptible to hydrolysis and exchange reactions. |
Table 1: Comparative analysis of common bioconjugation reaction kinetics.
As illustrated in the table, aniline-catalyzed oxime ligation offers a favorable balance of reaction rate and product stability. While slower than some alternatives like maleimide chemistry, the exceptional stability of the oxime bond is a significant advantage for applications requiring long-term stability in a biological environment. Furthermore, the reaction is truly bioorthogonal, as aminooxy and carbonyl groups are generally absent from biological systems, thus minimizing off-target reactions.
More potent catalysts, such as m-phenylenediamine (mPDA), have been shown to accelerate oxime ligation even further, with rates up to 15 times higher than those achieved with aniline[1][2][5]. This is largely attributed to the higher aqueous solubility of mPDA, allowing for its use at higher concentrations[1][2][5].
The Advantage of the Piperidine Scaffold
The piperidine ring in Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is not merely a spacer. This structural motif is a "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The presence of the piperidine ring can enhance solubility, improve metabolic stability, and facilitate transport across biological membranes. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for the selective deprotection and subsequent functionalization of this position, enabling the creation of more complex and multifunctional linker architectures. This is particularly advantageous in the construction of Antibody-Drug Conjugates (ADCs), where the linker plays a critical role in the overall efficacy and safety of the therapeutic[6][][][9][].
Experimental Protocol: Kinetic Analysis of Oxime Ligation by HPLC
This protocol outlines a general method for determining the second-order rate constant of the reaction between Tert-butyl 4-(aminooxy)piperidine-1-carboxylate and a model aldehyde (e.g., benzaldehyde) using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for kinetic analysis by HPLC.
Materials and Reagents:
-
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
-
Benzaldehyde (or other model aldehyde/ketone)
-
Aniline (catalyst)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., excess acetone)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate in the reaction buffer.
-
Prepare a 10 mM stock solution of benzaldehyde in ACN.
-
Prepare a 1 M stock solution of aniline in the reaction buffer.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a vial in a 25°C water bath), combine the reaction buffer, aniline stock solution (to a final concentration of 100 mM), and the Tert-butyl 4-(aminooxy)piperidine-1-carboxylate stock solution (to a final concentration of 1 mM).
-
Initiate the reaction by adding the benzaldehyde stock solution to a final concentration of 1 mM. Start a timer immediately.
-
-
Time-Point Sampling and Quenching:
-
At regular intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution (e.g., 180 µL of acetone). This will consume any unreacted aminooxy reagent.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the disappearance of the reactants and the formation of the oxime product by UV absorbance at an appropriate wavelength (e.g., 254 nm for benzaldehyde).
-
-
Data Analysis:
-
Integrate the peak areas of the reactant (benzaldehyde) and the product at each time point.
-
Plot the inverse of the concentration of the limiting reactant (1/[reactant]) versus time.
-
For a second-order reaction, this plot should yield a straight line. The slope of this line is the apparent second-order rate constant (k_obs).
-
Conclusion
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a valuable reagent for bioconjugation, offering a good balance of reactivity and product stability through oxime ligation. The ability to catalyze the reaction with aniline or its more potent derivatives allows for efficient conjugation under physiologically relevant conditions. The inclusion of the Boc-protected piperidine scaffold provides opportunities for further functionalization and can impart beneficial pharmacokinetic properties to the final conjugate. The detailed kinetic analysis protocol provided herein enables researchers to quantitatively assess and optimize their conjugation strategies, ensuring the robust and reproducible synthesis of well-defined biomolecular constructs for a wide range of applications in drug discovery and beyond.
References
-
Gilroy, J. B., et al. (2010). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Journal of the American Chemical Society, 132(43), 15199–15201. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–343. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. [Link]
-
Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(71), 9100-9103. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]
-
Leatherbarrow, R. J., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic & Biomolecular Chemistry, 8(23), 5344–5350. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Kölmel, D. K., & Kool, E. T. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Tetrahedron Letters, 51(43), 5769–5771. [Link]
-
PureSynth. Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). [Link]
-
BOC Sciences. (2024). What are ADC Linkers?. YouTube. [Link]
-
Zhang, Y., et al. (2025). Kinetic Resolution of Unprotected BINOLs via Lewis Base-Catalyzed O-Boc Protection. Organic Letters. [Link]
-
Edubirdie. (2019). Kinetics, Reaction Rates and Drug Stability. [Link]
-
Shimadzu Chemistry & Diagnostics. tert-Butyl 4-(2-aminopyridin-3-ylamino)piperidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. [Link]
Sources
- 1. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Comparative Guide to Bifunctional Linkers in Proteomics
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of bifunctional linkers. In proteomics, the ability to covalently connect molecules is not merely a utility but the foundation of numerous cutting-edge applications, from elucidating the architecture of protein complexes to designing targeted cancer therapeutics. This guide moves beyond simple catalogs of reagents to provide a deep, mechanistic understanding of why certain linkers are chosen over others, supported by comparative data and field-proven protocols.
The Foundation: What Are Bifunctional Linkers?
Bifunctional linkers, or crosslinkers, are molecules containing at least two reactive groups connected by a spacer arm.[1] These reagents form stable covalent bonds between two molecules, effectively acting as a molecular bridge. The power of this technology lies in its versatility; by carefully selecting the reactive ends and the nature of the spacer arm, we can capture transient protein-protein interactions (PPIs), map the topology of molecular machines, or conjugate potent drugs to targeting antibodies.[2][3]
The choice of a linker is a critical experimental decision that profoundly impacts the outcome. Factors such as the target functional groups on the protein (e.g., primary amines, sulfhydryls), the distance that needs to be bridged, and the downstream analytical method all dictate the optimal choice.[4]
A Systematic Classification of Bifunctional Linkers
To make an informed decision, one must first understand the classification system, which is based on the linker's core chemical properties.
Classification by Reactivity
This is the most fundamental classification, defining how the linker interacts with its target molecules.
-
Homobifunctional Linkers : Possess two identical reactive groups.[2] They are typically used in single-step reactions to polymerize monomers or to probe for interactions within a protein complex in a "shotgun" approach.[4][5] However, this can lead to a heterogeneous mixture of products, including undesirable self-conjugation and polymerization.[1]
-
Heterobifunctional Linkers : Feature two different reactive groups.[2] This is a crucial design feature that enables sequential, two-step conjugations. By reacting the more labile group first and then purifying the intermediate, one can achieve highly controlled and specific conjugation between two different molecules, minimizing unwanted side products.[1][5] This control is paramount in applications like antibody-drug conjugate (ADC) synthesis.
-
Photoreactive Linkers : These are a subset of heterobifunctional linkers where one reactive group is chemically inert until activated by UV light.[4] Common photoreactive groups include aryl azides and diazirines.[6] This provides exceptional temporal control, allowing the researcher to initiate the crosslinking at a precise moment in a biological process.[6] Upon activation, they form highly reactive intermediates (carbenes or nitrenes) that can insert into various bonds, including C-H and N-H, capturing proximal molecules non-specifically.[7][8]
Classification by Spacer Arm Properties
The spacer arm dictates the distance between the conjugated molecules and influences the properties of the final conjugate.
-
Spacer Arm Length : The length of the spacer arm is a critical parameter that serves as a "molecular ruler," providing distance constraints for structural modeling.[3] Lengths can range from "zero-length," where the linker facilitates a direct bond between molecules without adding any intervening atoms (e.g., EDC), to over 35 Å.[9][10] Shorter arms provide higher-resolution structural data, while longer, more flexible arms are more likely to capture interactions.[11][12]
-
Cleavability : The spacer arm can be designed to be cleaved under specific conditions. This is a vital feature for mass spectrometry (MS) applications and for drug delivery.
-
Non-Cleavable Linkers : Form a permanent, stable bond. In ADCs, this ensures the payload remains attached until the antibody is fully degraded in the lysosome.[13]
-
Cleavable Linkers : Contain a labile bond that can be broken. Common cleavage mechanisms include disulfide bonds (cleaved by reducing agents like DTT), esters (cleaved by hydroxylamine), and acid-labile groups (like hydrazones).[14] A particularly important class for proteomics is MS-cleavable linkers , which are designed to fragment in a predictable manner within the mass spectrometer, greatly simplifying data analysis.[3][11][15]
-
-
Solubility : The solubility of a crosslinker affects its ability to function in aqueous biological buffers and to permeate cell membranes.[4] Many traditional linkers like DSS are only soluble in organic solvents (e.g., DMSO), while sulfonated versions (e.g., BS3) have enhanced water solubility for reactions with purified proteins in aqueous buffers.
Comparative Analysis of Key Linker Classes
The selection of a linker involves trade-offs between reactivity, control, and downstream compatibility. The following tables provide a head-to-head comparison of commonly used linker types.
Table 1: Homobifunctional vs. Heterobifunctional Linkers
| Feature | Homobifunctional Linkers (e.g., DSS, BS³) | Heterobifunctional Linkers (e.g., SMCC, Sulfo-SMCC) | Senior Scientist's Insight |
| Reactive Groups | Two identical groups (e.g., NHS ester + NHS ester) | Two different groups (e.g., NHS ester + Maleimide) | Heterobifunctional linkers provide superior control, which is essential for creating defined bioconjugates like ADCs.[5] |
| Reaction Scheme | One-step | Two-step, sequential | The two-step process minimizes unwanted homodimerization and polymerization, leading to a purer final product.[1] |
| Primary Use Case | Intramolecular crosslinking; "shotgun" analysis of protein complexes. | Conjugating two different molecules (e.g., antibody to an enzyme, protein to a drug). | Choose homobifunctional for initial interaction screening; choose heterobifunctional for building specific, high-purity conjugates. |
| Risk of Polymerization | High | Low | The purification of a reaction with a homobifunctional linker can be challenging due to the heterogeneous product mixture.[5] |
| Example Reagents | DSS, BS³, DSG, DTSSP | SMCC, Sulfo-SMCC, SIA, SPDP | The choice between the standard and "Sulfo-" version depends on the need for water solubility vs. membrane permeability. |
Table 2: Non-Cleavable vs. Cleavable vs. MS-Cleavable Linkers
| Feature | Non-Cleavable Linkers (e.g., DSS, SMCC) | Chemically Cleavable (e.g., DSP, SPDP) | MS-Cleavable (e.g., DSSO, DSBU) | Senior Scientist's Insight |
| Bond Stability | Highly stable thioether or amide bonds. | Contains a labile bond (e.g., disulfide). | Stable during reaction, but fragments predictably in the MS. | MS-cleavable linkers have revolutionized XL-MS by simplifying the complex data analysis challenge.[3][16] |
| Reversibility | No | Yes (e.g., with reducing agents) | No (in solution) | Chemical cleavability is useful for affinity purification strategies, allowing the release of bound proteins from a resin. |
| Primary Application | ADCs (payload release via lysosomal degradation); permanent immobilization. | Reversible conjugation; affinity purification pull-downs. | Cross-Linking Mass Spectrometry (XL-MS) for structural proteomics. | The choice is application-driven. For ADCs, non-cleavable linkers can offer a better safety profile.[13] For XL-MS, MS-cleavable is now the gold standard. |
| XL-MS Data Analysis | Complex (requires specialized software to identify pairs of peptides). | Can simplify analysis but requires extra sample handling steps. | Simplified (cleavage in MS2 allows for linear peptide identification in MS3). | The development of MS-cleavable reagents like DSSO has made proteome-wide XL-MS studies more feasible and robust.[15][17] |
| Example Reagents | DSS, BS³, SMCC | DSP (disulfide), DTSSP (disulfide) | DSSO (sulfoxide), DSBU (urea-based) | The choice between DSSO and DSBU can depend on the mass spectrometer and fragmentation methods available.[17] |
Core Applications & Experimental Rationale
Cross-Linking Mass Spectrometry (XL-MS) for Structural Insights
XL-MS is a powerful technique for mapping protein-protein interaction interfaces and deriving low-resolution structural information from proteins and complexes in their native-like environment.[14] The workflow involves covalently linking proximal amino acids, digesting the crosslinked complex into peptides, and identifying the linked peptide pairs by mass spectrometry.
Causality in Experimental Choice : The goal of XL-MS is to generate distance constraints. The choice of linker is therefore paramount.
-
Why use an MS-cleavable linker like DSSO? The primary challenge in XL-MS is the computational difficulty of identifying a spectrum that originates from two different peptides covalently linked together. An MS-cleavable linker like DSSO fragments during MS/MS (MS2) analysis, breaking the covalent bond between the peptides.[18] This generates characteristic "signature ions" and allows the instrument to select each individual peptide for a subsequent round of fragmentation (MS3).[3][15] This MS2-MS3 strategy converts a complex problem into a simple one: identifying two modified, linear peptides, which standard software can do with high confidence. This dramatically reduces false discovery rates and simplifies analysis.[16]
-
Why choose a specific spacer arm length? A shorter spacer (e.g., DSG, 7.7 Å) provides a more precise distance constraint but may yield fewer crosslinks. A longer spacer (e.g., BS3/DSS, 11.4 Å) is more flexible and likely to capture more interactions, but the resulting distance information is less precise.[11][12] Often, using a combination of linkers with different lengths provides the most comprehensive structural map.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker is a critical component that connects the drug to the antibody, and its properties dictate the ADC's stability in circulation and its mechanism of payload release.
Causality in Experimental Choice : The primary goal is to keep the potent drug attached to the antibody in the bloodstream but release it effectively inside the target cell.
-
Why use a heterobifunctional linker like SMCC? Control is non-negotiable. SMCC contains an NHS ester to react with antibody lysines and a maleimide to react with a thiol on the drug payload.[13][19] The two-step reaction ensures that antibodies don't crosslink to each other and that the drug is conjugated in a controlled manner, leading to a more homogeneous and well-defined therapeutic product.[5]
-
Why choose a non-cleavable linker? A non-cleavable linker like the one in Trastuzumab emtansine (Kadcyla®) provides maximum stability in plasma, minimizing off-target toxicity from premature drug release.[20] The payload is only released after the entire ADC is internalized by the cancer cell and the antibody is degraded by lysosomal proteases. This enhances the therapeutic window.[13]
Mandatory Visualizations: Mechanisms and Workflows
The following diagrams, rendered using DOT language, illustrate the core chemical reactions and experimental workflows discussed.
Chemical Reaction Mechanisms
Caption: Mechanism of NHS ester reaction with a primary amine.[21]
Caption: Michael addition reaction of a maleimide with a thiol.[22]
Caption: Photo-activation of a diazirine to a reactive carbene.[6]
Experimental Workflows
Caption: A typical experimental workflow for XL-MS analysis.
Caption: Workflow for ADC creation using a heterobifunctional linker.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Always optimize key parameters like reagent concentrations and incubation times for your specific system.
Protocol 1: In Vitro Cross-Linking of a Protein Complex with DSSO for XL-MS
This protocol is adapted for a purified protein complex to identify intra- and inter-subunit crosslinks.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., HEPES or PBS, pH 7.5).
-
Disuccinimidyl sulfoxide (DSSO), freshly prepared as a 25 mM stock in anhydrous DMSO.[23][24]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Denaturation/Reduction Buffer: 8 M Urea, 100 mM Tris-HCl, 10 mM TCEP, pH 8.5.
-
Alkylation Solution: 400 mM Iodoacetamide (IAA) in water.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate.
-
Trypsin (MS-grade).
Methodology:
-
Reaction Setup: Adjust the protein complex concentration to 1 mg/mL in reaction buffer. Equilibrate to room temperature.
-
Crosslinking Reaction: Add the DSSO stock solution to the protein solution to a final concentration of 1 mM. Mix gently and incubate for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSSO.[25]
-
Denaturation and Reduction: Add 4 volumes of Denaturation/Reduction Buffer to the quenched sample. Incubate for 30 minutes at 37°C.
-
Alkylation: Add IAA solution to a final concentration of 40 mM. Incubate for 30 minutes at room temperature in the dark.
-
Buffer Exchange & Digestion: Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to pH <3. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Analysis: Analyze the cleaned peptides by LC-MS/MS using a data-dependent acquisition method that triggers MS3 fragmentation on the characteristic DSSO signature ions.[18]
Protocol 2: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC
This protocol describes the conjugation of an enzyme (containing free thiols) to an antibody (containing primary amines).
Materials:
-
Antibody (Protein-NH₂) in PBS, pH 7.2.
-
Enzyme (Protein-SH) with at least one free sulfhydryl group. If none are present, they can be introduced using reagents like Traut's Reagent.
-
Sulfo-SMCC, freshly prepared in water (e.g., 10 mM).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Conjugation Buffer: PBS, pH 7.2.[26]
Methodology: Step 1: Activation of Antibody
-
Reaction Setup: Prepare the antibody at a concentration of 2-5 mg/mL in Conjugation Buffer.
-
Crosslinker Addition: Add a 20-fold molar excess of freshly prepared Sulfo-SMCC to the antibody solution.[27]
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with Conjugation Buffer. This step is critical to remove unreacted Sulfo-SMCC.[28]
Step 2: Conjugation to Enzyme 5. Combine Components: Immediately add the thiol-containing enzyme to the purified, maleimide-activated antibody. A 1:1 molar ratio is a good starting point, but this may require optimization. 6. Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[19] 7. Analysis and Purification: The final conjugate can be analyzed by SDS-PAGE to confirm the shift in molecular weight. Further purification to remove unconjugated enzyme or antibody can be performed using size-exclusion chromatography (SEC).
Conclusion
Bifunctional linkers are indispensable tools in the modern proteomics laboratory. The evolution from simple homobifunctional reagents to sophisticated, MS-cleavable, and photoreactive heterobifunctional linkers has opened new frontiers in structural biology and therapeutic development. A successful experiment is not defined by the linker itself, but by the thoughtful, mechanistically-driven selection of the right linker for the question at hand. By understanding the core principles of reactivity, spacer arm design, and cleavability, researchers can harness the full power of these reagents to capture molecular interactions with precision and confidence.
References
-
OmicsDI. (2024, June 22). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]
-
G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences. [Link]
-
Götze, M., et al. (2019). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Accounts of Chemical Research, 52(12), 3503-3513. [Link]
-
ResearchGate. Overview of diazirine synthesis, activation, and applications. ResearchGate. [Link]
-
Nature Portfolio. (2024, July 19). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Portfolio. [Link]
-
G-Biosciences. Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
-
Wikipedia. Diazirine. Wikipedia. [Link]
-
Kao, A., et al. (2011). Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes. Molecular & Cellular Proteomics, 10(1). [Link]
-
Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Sinz, A. (2018). To Cleave or Not To Cleave in XL-MS?. Journal of the American Society for Mass Spectrometry, 29(10), 1952-1959. [Link]
-
G-Scarabello, et al. (2020). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Methods, 180, 90-101. [Link]
-
Liu, F., et al. (2018). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Analytical Chemistry, 90(17), 10189-10193. [Link]
-
Bio-Synthesis. (2025, March 25). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Bio-Synthesis. [Link]
-
Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(10), 1374-1384. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Nature Methods, 15(9), 669-681. [Link]
-
Liu, F., et al. (2023). Comparative analysis of chemical cross-linking mass spectrometry data indicates that protein STY residues rarely react with N-hydroxysuccinimide ester cross-linkers. bioRxiv. [Link]
-
Fajer, P., et al. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 10(6), 1113-1120. [Link]
-
Liu, F., et al. (2018). Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv. [Link]
-
Schmidt, C., & Sinz, A. (2017). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 150, 12-23. [Link]
-
Klykov, O., et al. (2018). Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length. PLOS ONE, 13(9), e0203882. [Link]
-
Schmidt, C., et al. (2013). A comparative cross-linking strategy to probe conformational changes in protein complexes. FEBS Letters, 587(21), 3469-3475. [Link]
-
O'Reilly, F. (2022, January 17). Developing crosslinking mass spectrometry. YouTube. [Link]
-
Makepeace, K. A. T., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(14), 9146-9153. [Link]
-
SciSpace. In-depth analysis of zero-length crosslinking for structural mass spectrometry. SciSpace. [Link]
-
G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences. [Link]
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. What are the factors to consider when choosing a crosslinking reagent? | AAT Bioquest [aatbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Diazirine - Wikipedia [en.wikipedia.org]
- 9. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteochem.com [proteochem.com]
- 14. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 20. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. assets.fishersci.com [assets.fishersci.com]
A Senior Application Scientist's Guide to the Validation of Site-Specific Conjugation with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
<
For researchers, scientists, and drug development professionals, the creation of homogenous and stable bioconjugates is a cornerstone of therapeutic and diagnostic innovation. This guide provides an in-depth, technical comparison of site-specific conjugation using Tert-butyl 4-(aminooxy)piperidine-1-carboxylate, a key reagent in oxime ligation, against other established methods. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for achieving reproducible and high-quality antibody-drug conjugates (ADCs) and other bioconjugates.
The Imperative for Site-Specific Conjugation
Traditional bioconjugation methods, such as those targeting lysine residues or native cysteines, often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs).[1][2][3][4] This heterogeneity can lead to challenges in manufacturing, characterization, and can negatively impact the therapeutic window of a drug.[4] Site-specific conjugation addresses these issues by introducing a payload at a defined location on the antibody, leading to a more uniform product with predictable properties.[1][2][3]
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate facilitates a powerful site-specific conjugation strategy known as oxime ligation. This bioorthogonal reaction occurs between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond.[5][6] The high specificity and stability of this linkage make it an attractive choice for creating well-defined bioconjugates.[5][6]
The Oxime Ligation Workflow: A Step-by-Step Rationale
The successful implementation of oxime ligation using Tert-butyl 4-(aminooxy)piperidine-1-carboxylate hinges on the introduction of a carbonyl group (an aldehyde or ketone) onto the antibody. This can be achieved through several elegant and precise methods.
Generating the Aldehyde Handle
A common and effective method for introducing an aldehyde group is through the "aldehyde tag" technology.[7][8] This involves genetically encoding a short peptide sequence (CXPXR) into the antibody.[7][9] The formylglycine-generating enzyme (FGE) recognizes this sequence and converts the cysteine residue into a formylglycine (fGly), which contains the required aldehyde group.[7][8][9]
Alternatively, aldehyde groups can be generated by the mild periodate oxidation of terminal sialic acids on the antibody's native glycans.[10][11] This chemoenzymatic approach offers a way to modify native antibodies without genetic engineering.[10]
Caption: Workflow for Site-Specific Conjugation via Oxime Ligation.
Comparative Analysis: Oxime Ligation vs. Alternatives
To make an informed decision, it's crucial to compare oxime ligation with other prevalent site-specific conjugation methods.
| Feature | Oxime Ligation | Maleimide-Thiol Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Specificity | High, for aldehydes/ketones.[5][6] | Reactive towards free thiols.[11] | Highly specific for azides and strained alkynes.[5] |
| Bond Stability | High hydrolytic stability.[5][6] | Susceptible to retro-Michael addition and thiol exchange.[5] | Highly stable triazole ring.[5] |
| Reaction pH | Optimal at pH 4.0-7.0.[5] | Optimal at pH 6.5-7.5.[5] | Broad range, typically pH 4.0-9.0.[5] |
| Prerequisites | Introduction of an aldehyde/ketone.[5] | Presence of a free cysteine.[11] | Incorporation of an azide or strained alkyne. |
| Payload | Aminooxy-functionalized payload. | Thiol-reactive payload. | Azide or alkyne-functionalized payload. |
Expert Insight: The exceptional stability of the oxime bond is a significant advantage, particularly for in vivo applications where long-term conjugate integrity is paramount.[6] While maleimide-thiol chemistry is widely used, the potential for linker instability and payload exchange is a critical consideration.[5] SPAAC offers excellent stability and bioorthogonality but may require more complex synthesis of the unnatural amino acid and payload.
Experimental Validation: A Self-Validating Protocol
The robust validation of a site-specific conjugate is essential to ensure its quality, efficacy, and safety.[12][13] A multi-faceted analytical approach is required to confirm the site of conjugation, determine the drug-to-antibody ratio (DAR), and assess the overall homogeneity of the product.[12][13][14]
Key Analytical Techniques for Validation
-
Mass Spectrometry (MS): A cornerstone for ADC characterization, MS provides accurate molecular weight information for the intact conjugate, as well as its subunits (light and heavy chains).[15][16] This allows for the direct determination of the DAR and confirmation of successful conjugation.[17][18][19] Native MS can be particularly powerful for analyzing non-covalent interactions within the ADC.[15][20]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DAR distribution.[21][22][23][24] Since the conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, species with different DAR values can be effectively separated.[25]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for DAR analysis, often providing higher resolution than HIC, particularly for analyzing the light and heavy chains separately.[14]
-
Size Exclusion Chromatography (SEC): SEC is crucial for assessing the presence of aggregates or fragments in the final conjugate, which can impact efficacy and safety.[26]
-
Peptide Mapping: To definitively confirm the site of conjugation, peptide mapping by LC-MS/MS is employed.[27] This involves digesting the ADC into smaller peptides and identifying the specific peptide fragment that contains the conjugated payload.[27]
Caption: Comprehensive Analytical Workflow for ADC Validation.
Detailed Protocol: Validation of an Aldehyde-Tagged Antibody Conjugated with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate-Payload
This protocol outlines the key steps for validating the successful site-specific conjugation.
1. Mass Spectrometry Analysis (Intact and Reduced)
-
Objective: To determine the molecular weight of the intact ADC and its light and heavy chains to confirm conjugation and calculate the average DAR.
-
Procedure:
-
Prepare the ADC sample at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
For reduced analysis, treat the ADC with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[18]
-
Deconvolute the resulting mass spectra to obtain the molecular weights.
-
-
Expected Outcome: A clear shift in the molecular weight corresponding to the mass of the conjugated payload. The number of payload additions will confirm the DAR.
2. Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the distribution of different DAR species.
-
Procedure:
-
Expected Outcome: A chromatogram showing distinct peaks corresponding to the unconjugated antibody (DAR=0) and the conjugated species (e.g., DAR=2). The relative peak areas will provide the percentage of each species.
3. Peptide Mapping by LC-MS/MS
-
Objective: To pinpoint the exact location of the conjugation.
-
Procedure:
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the protein with a specific protease (e.g., trypsin).
-
Separate the resulting peptides by reverse-phase HPLC.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the antibody sequence to identify the modified peptide.
-
-
Expected Outcome: Identification of a peptide with a mass shift corresponding to the payload, confirming the formylglycine residue as the site of conjugation.
Conclusion
The use of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate in oxime ligation represents a robust and reliable method for the site-specific generation of bioconjugates. Its primary advantages lie in the high stability of the resulting oxime bond and the high specificity of the reaction. When coupled with a comprehensive analytical validation strategy, this approach enables the production of homogenous and well-characterized ADCs and other targeted therapeutics, paving the way for more effective and safer treatments. The self-validating nature of the described protocols ensures a high degree of confidence in the final product, a critical aspect in the rigorous landscape of drug development.
References
-
ADC Analysis by Hydrophobic Interaction Chromatography - PubMed. (n.d.). Retrieved from [Link]
-
Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025). Retrieved from [Link]
-
Key assays and analytical techniques for the development of antibody drug conjugates. (2025). Retrieved from [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. (n.d.). Retrieved from [Link]
-
Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis | American Pharmaceutical Review. (2015). Retrieved from [Link]
-
Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights | Veranova. (n.d.). Retrieved from [Link]
-
Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]
-
Native-MS Analysis of Monoclonal Antibody Conjugates by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
LC-MS Analysis of Antibody-Drug Conjugates | Biocompare. (2017). Retrieved from [Link]
-
Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. (n.d.). Retrieved from [Link]
-
Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed. (n.d.). Retrieved from [Link]
-
Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
ADC Analysis by Hydrophobic Interaction Chromatography - Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Site-specific antibody-drug conjugation through glycoengineering - PubMed. (n.d.). Retrieved from [Link]
-
Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. (2024). Retrieved from [Link]
-
Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC - NIH. (n.d.). Retrieved from [Link]
-
Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - MDPI. (n.d.). Retrieved from [Link]
-
Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing). (2020). Retrieved from [Link]
-
Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II) - PubMed. (n.d.). Retrieved from [Link]
-
Conjugate Site Analysis Service - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Site-specific conjugation of native antibody - Oxford Academic. (n.d.). Retrieved from [Link]
-
A general approach to site-specific antibody drug conjugates - PMC - NIH. (n.d.). Retrieved from [Link]
-
Introduction of Carbonyl Groups into Antibodies - MDPI. (n.d.). Retrieved from [Link]
-
List of enzyme-based site-specific conjugation methods including their... - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Site-specific chemical protein conjugation using genetically encoded aldehyde tags. (2019). Retrieved from [Link]
-
Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Generating Aldehyde-Tagged Antibodies - Catalent Biologics. (n.d.). Retrieved from [Link]
-
Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag | PNAS. (2009). Retrieved from [Link]
Sources
- 1. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A general approach to site-specific antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-specific antibody-drug conjugation through glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. veranova.com [veranova.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. biocompare.com [biocompare.com]
- 20. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 24. agilent.com [agilent.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. agilent.com [agilent.com]
- 27. Conjugate Site Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Antibody-Drug Conjugates Synthesized with Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
This guide provides an in-depth technical comparison of Antibody-Drug Conjugates (ADCs) synthesized using the bifunctional linker precursor, "Tert-butyl 4-(aminooxy)piperidine-1-carboxylate." We will explore the underlying chemistry, compare its performance against alternative conjugation strategies, and provide experimental data to guide researchers in the field of targeted therapeutics.
Introduction: The Critical Role of the Linker in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][] An ADC's architecture consists of three core components: a monoclonal antibody (mAb) for precise targeting of a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects them. The linker is arguably the most critical design element, governing the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.[][][4]
The choice of linker technology dictates the balance between keeping the potent payload securely attached to the antibody in the bloodstream and ensuring its efficient release upon reaching the target tumor cell.[4] This has led to the development of two major classes of linkers: non-cleavable linkers, which release the drug after lysosomal degradation of the antibody, and cleavable linkers, which are designed to break under specific conditions within the tumor microenvironment or inside the cell.[][5] Furthermore, the conjugation chemistry—the method of attaching the linker to the antibody—profoundly impacts the homogeneity and stability of the final ADC product.
This guide focuses on a specific and highly effective conjugation strategy: oxime ligation , facilitated by linkers such as those derived from Tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
The Chemistry of Oxime Ligation: A Bioorthogonal Approach
"Tert-butyl 4-(aminooxy)piperidine-1-carboxylate" is a precursor for a class of linkers that utilize oxime ligation, a type of "click chemistry."[6] This reaction involves the highly specific and efficient condensation of an aminooxy group (-O-NH₂) with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-O-N=C).[6][7]
The key advantages of this approach are:
-
High Stability: The resulting oxime bond is significantly more stable against hydrolysis over a wide pH range compared to other linkages, such as those formed by traditional maleimide chemistry.[6][8] This enhanced stability is crucial for preventing premature drug release during circulation, which can lead to off-target toxicity.[]
-
Bioorthogonality: The reacting functional groups (aminooxy and carbonyl) are generally absent in native biological systems, which minimizes off-target reactions with other biomolecules and ensures the conjugation is highly specific.[9]
-
Site-Specificity: Carbonyl groups can be introduced into an antibody at specific, predetermined sites. This can be achieved by mild periodate oxidation of the antibody's naturally occurring glycans in the Fc region or by genetically encoding unnatural amino acids containing a ketone group (e.g., p-acetylphenylalanine).[7][10][11][12] This allows for the production of homogeneous ADCs with a precise drug-to-antibody ratio (DAR), a critical factor for consistent efficacy and a predictable pharmacokinetic profile.[13]
The piperidine ring within the linker provides a degree of conformational rigidity, which can be advantageous for controlling the spatial orientation between the antibody and the payload, potentially optimizing target binding and efficacy.[14]
Workflow for ADC Synthesis via Oxime Ligation
The synthesis of an ADC using an aminooxy-piperidine linker is a multi-step process that ensures site-specificity and stability.
Caption: Workflow for site-specific ADC synthesis via oxime ligation.
Comparative Analysis: Oxime Linkers vs. Maleimide Alternatives
The most common method for cysteine-directed conjugation involves maleimide chemistry.[15] While widely used, it presents a significant drawback that is overcome by oxime ligation.
Stability in Circulation
Maleimide Linkers: These linkers react with thiol groups from reduced interchain cysteines on the antibody. However, the resulting thioether bond is susceptible to a retro-Michael elimination reaction in plasma.[16] This reaction re-forms the maleimide and the free thiol, leading to premature release of the drug-linker from the ADC, which can decrease efficacy and increase systemic toxicity.[15][16] Studies have shown significant payload loss from maleimide-linked ADCs over time in plasma.[16][17]
Oxime Linkers: The oxime bond is hydrolytically stable and not subject to retro-Michael elimination.[6] This results in superior ADC stability in circulation, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell. This key difference is a primary driver for the adoption of oxime chemistry in next-generation ADC development.
Caption: Comparative stability of maleimide vs. oxime ADC linkages.
Impact on Efficacy: The Bystander Effect
The efficacy of an ADC is not solely defined by its ability to kill the antigen-positive target cell. The bystander effect —the capacity of a released payload to diffuse out of the target cell and kill adjacent antigen-negative tumor cells—is a crucial mechanism for overcoming tumor heterogeneity.[1][18][19]
This effect is predominantly a feature of ADCs with cleavable linkers and membrane-permeable payloads .[18][] The aminooxy-piperidine linker platform is highly versatile and can be readily combined with cleavable sequences (e.g., a Val-Cit peptide linker cleavable by cathepsin B).[10]
When an ADC with a cleavable oxime-based linker is internalized by an antigen-positive cell, the linker is cleaved in the lysosome, releasing the payload. If the payload is membrane-permeable (often neutral, uncharged molecules), it can diffuse into the tumor microenvironment and kill neighboring cancer cells that may not express the target antigen.[5][18][] This significantly enhances the overall anti-tumor activity, a feature that is limited in ADCs with non-cleavable linkers.[18]
Caption: Mechanism of the bystander effect with a cleavable linker ADC.
Experimental Data & Protocols
The theoretical advantages of oxime ligation are supported by experimental evidence. Studies have shown that site-specific conjugation via oxime ligation does not compromise the antigen-binding affinity of the antibody.[10] Furthermore, the choice of payload remains critical; in one study, an MMAE-based conjugate demonstrated potent, specific cytotoxicity, whereas a doxorubicin-based conjugate was inactive, highlighting the importance of optimizing the entire ADC construct.[11]
Data Summary
| Linker Type | Conjugation Chemistry | Key Advantage | Key Disadvantage | Plasma Stability | Bystander Effect Potential |
| Aminooxy-Piperidine (Oxime) | Carbonyl + Aminooxy | High stability, site-specific, homogeneous DAR | Requires introduction of carbonyl group on mAb | High [6] | High (with cleavable moiety)[18] |
| Traditional Maleimide | Cysteine Thiol + Maleimide | Well-established chemistry | Susceptible to retro-Michael reaction, payload loss[15][16] | Moderate to Low [16][17] | High (with cleavable moiety) |
| Non-cleavable (e.g., SMCC) | Cysteine Thiol + Maleimide | High stability | Payload release depends on Ab degradation | High [] | Limited/None [18] |
Protocol 1: ADC Synthesis via Oxime Ligation
This protocol outlines the general steps for synthesizing an ADC using an aminooxy-functionalized linker.[21]
-
Antibody Modification (Aldehyde Generation):
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a solution of sodium periodate (NaIO₄) to a final concentration of ~1-2 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes to 1 hour to oxidize the vicinal diols in the Fc-glycans to aldehydes.
-
Quench the reaction by adding glycerol.
-
Purify the aldehyde-modified antibody using a desalting column to remove excess reagents.
-
-
Conjugation Reaction:
-
Combine the purified aldehyde-modified antibody with the aminooxy-linker-payload construct at a desired molar excess (e.g., 5-10 fold excess of linker-payload).
-
The reaction is typically performed at a slightly acidic pH (e.g., pH 5-6) but can proceed efficiently at neutral pH, often accelerated by a nucleophilic catalyst like aniline.[8][22]
-
Incubate at room temperature or 37°C for 12-24 hours.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and potential aggregates.
-
Characterize the final ADC product. Use Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution.[21] Use SEC to assess the level of aggregation and fragmentation. Confirm the identity and average DAR using LC-MS.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a method to assess the efficacy of the synthesized ADC against target cancer cells.
-
Cell Culture:
-
Plate target antigen-positive and antigen-negative (as a control) cancer cells in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the untreated control wells to determine the percentage of cell viability.
-
Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve using appropriate software.[17]
-
Conclusion
The use of linkers derived from Tert-butyl 4-(aminooxy)piperidine-1-carboxylate for ADC synthesis offers significant advantages over traditional conjugation methods. The resulting oxime linkage provides superior stability, minimizing premature payload release and enhancing the therapeutic window. This chemistry enables the creation of homogeneous, site-specific ADCs with a defined DAR, leading to more consistent and predictable pharmacological properties. When combined with cleavable moieties, this linker platform can effectively mediate the bystander effect, a critical mechanism for achieving profound anti-tumor efficacy in heterogeneous tumors. For researchers and drug developers, leveraging this advanced linker technology is a key strategy in the design of safer and more effective Antibody-Drug Conjugates.
References
- Benchchem. (n.d.). Evaluating the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers: A Comparative Guide.
-
National Institutes of Health. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. Int J Mol Sci, 24(6), 5134. [Link]
-
PubMed. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. Int J Mol Sci, 24(6), 5134. [Link]
-
PubMed. (2025). Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity. Crit Rev Oncol Hematol, 104979. [Link]
- BOC Sciences. (n.d.). Bystander Effect of Antibody-Drug Conjugates (ADCs).
-
National Institutes of Health. (n.d.). Click Chemistry Conjugations. Methods Mol Biol, 2078, 97-123. [Link]
- Benchchem. (n.d.). A Head-to-Head Comparison: The Advantages of Oxime Ligation in Bioconjugation.
-
PubMed. (2025). Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity. J Control Release, 400, 124567. [Link]
- Biopharma PEG. (2022). The Bystander Effect of ADCs.
- MedChemExpress. (n.d.). Aminooxy-PEG2-BCN | ADC Linker.
-
National Institutes of Health. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharm Sin B, 11(11), 3297-3317. [Link]
-
National Institutes of Health. (n.d.). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. Int J Mol Sci, 23(19), 11928. [Link]
- BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.
-
ACS Publications. (2018). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjug Chem, 29(10), 3247-3251. [Link]
- BOC Sciences. (n.d.). ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker).
- AxisPharm. (2024). ADC Conjugation Technologies.
-
Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Front Pharmacol, 12, 687926. [Link]
-
PubMed. (2018). Synthesis and in vitro biochemical evaluation of oxime bond-linked daunorubicin-GnRH-III conjugates developed for targeted drug delivery. Beilstein J Org Chem, 14, 836-849. [Link]
- Benchchem. (n.d.). A Comparative Analysis of Maleimide-Based Linkers for Antibody-Drug Conjugates.
- Parchem. (n.d.). Tert-Butyl 4-(Aminooxy)Piperidine-1-Carboxylate (Cas 867034-25-1).
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Piperidine-Based Linkers.
- Echemi. (n.d.). tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
- MedChemExpress. (n.d.). tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | PROTAC Linker.
- Shimadzu Chemistry & Diagnostics. (n.d.). tert-Butyl 4-(2-aminopyridin-3-ylamino)piperidine-1-carboxylate.
- Biosynth. (n.d.). tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate.
-
ResearchGate. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Front Pharmacol, 12. [Link]
-
Taylor & Francis Online. (n.d.). Does in-vitro testing of oximes help predict their in-vivo action after paraoxon exposure?. Toxicol Mech Methods, 17(1), 37-46. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Utilizing a PEG4 Linker.
-
National Institutes of Health. (2014). Current ADC Linker Chemistry. Pharm Res, 31(2), 332-343. [Link]
-
MDPI. (n.d.). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Pharmaceuticals (Basel), 12(1), 17. [Link]
-
ACS Publications. (2016). Processes for Constructing Homogeneous Antibody Drug Conjugates. Bioconjug Chem, 27(8), 1749-1761. [Link]
-
MDPI. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 21(4), 524. [Link]
- YouTube. (2025). Linker Technologies in ADCs - How They Impact Efficacy & Stability.
-
National Institutes of Health. (n.d.). Applications and Limitations of Oxime-Linked “Split PROTACs”. Bioorg Med Chem, 62, 116616. [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 3rd International Conference on Applied Materials and Electronics Engineering (AMEE 2014). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 4-(aminooxy)piperidine-1-carboxylate.
Sources
- 1. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Proper Disposal of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
In the landscape of modern drug development, the synthesis of novel chemical entities relies on a diverse toolkit of building blocks. Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is one such reagent, valued for its unique structural features. However, the lifecycle of this and every chemical extends beyond the reaction flask. A commitment to safety and environmental stewardship necessitates a rigorous and well-understood protocol for its disposal.
This guide provides an in-depth, procedural framework for the safe handling and disposal of tert-butyl 4-(aminooxy)piperidine-1-carboxylate. Moving beyond a simple checklist, we will explore the causality behind each step, grounding our recommendations in established safety principles and regulatory guidelines. Our goal is to empower researchers with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the principles involved.
Foundational Principles: A Prerequisite for Safe Disposal
Before addressing the specific compound, it's crucial to internalize the universal principles of laboratory chemical waste management. These practices are designed to prevent hazardous reactions, protect personnel, and ensure regulatory compliance.[1]
-
Segregation: This is the most critical principle. Incompatible chemicals must never be mixed in the same waste container. Mixing can lead to violent reactions, the release of toxic gases, or fire.[2][3][4][5] Specifically, waste streams should be separated by type, such as halogenated versus non-halogenated solvents, and acids versus bases.[3][4]
-
Identification: Every waste container must be accurately and clearly labeled the moment the first drop of waste is added.[2][4] Ambiguous or unlabeled containers pose a significant risk to all laboratory personnel and waste handlers.
-
Containment: Waste must be stored in appropriate, chemically compatible containers that are kept securely closed except when adding waste.[3][4][6] This prevents spills and the release of vapors into the laboratory environment.
-
Minimization: The most effective disposal method is to generate less waste in the first place. This can be achieved through careful inventory management, ordering only the necessary quantities of reagents, and modifying experiments to use smaller scales.[1][2]
Compound Analysis and Hazard Assessment
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is an organic, non-halogenated compound. While specific toxicity data is limited, the safety data sheets (SDS) for structurally similar compounds recommend treating it as a potentially hazardous chemical. The SDS for a related piperidine derivative notes incompatibilities with strong acids, bases, and oxidizing/reducing agents.[7][8] Therefore, it is imperative to prevent its contact with these materials in a waste container.
Personal Protective Equipment (PPE): Before handling the chemical for disposal, always consult the manufacturer-provided SDS. At a minimum, the following PPE should be worn:
-
Nitrile gloves
-
Chemical safety goggles
-
A flame-resistant lab coat
Step-by-Step Disposal Protocol
This protocol covers the disposal of the compound in both its pure, solid form and as a component in a liquid solution.
Step 1: Determine the Waste Stream
The physical form of the waste dictates its initial segregation path.
-
For Solid Waste: If you are disposing of expired or residual solid tert-butyl 4-(aminooxy)piperidine-1-carboxylate, it must be collected as a solid chemical waste.
-
For Liquid Waste: If the compound is in a solution (e.g., after a reaction work-up), the solvent determines the waste stream. You must not mix different solvent types.[4]
Step 2: Select and Label the Correct Waste Container
-
Container Selection: Use only designated hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department. These are typically made of chemically resistant high-density polyethylene (HDPE) or glass.[1] The container must be in good condition with a secure, screw-top cap.[3][4]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The full, unabbreviated name(s) of all chemical constituents (e.g., "tert-butyl 4-(aminooxy)piperidine-1-carboxylate," "Methanol").
-
The approximate percentages of each component.
-
The words "Hazardous Waste."
-
The name and location of the generating laboratory.[2]
-
The date when waste was first added.
-
Step 3: Waste Accumulation and Storage
-
Transferring Waste: Carefully transfer the waste into the appropriately labeled container. For solids, use a powder funnel. For liquids, use a liquid funnel and ensure the container is not overfilled, leaving at least one inch of headspace to allow for expansion.[3]
-
Secure Closure: Always keep the waste container tightly sealed when not in use.[3][4][6] Using funnels left in the opening or covering with paraffin film are improper and non-compliant practices.[4]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[3][6] The SAA should be clearly marked and away from high-traffic areas.
-
Secondary Containment: All waste containers must be kept in a secondary containment tray or bin to contain any potential leaks.[2][3][4][10] This is a critical measure to prevent spills from reaching drains or contaminating the workspace.
Step 4: Arranging for Final Disposal
Once the waste container is full, complete the date information on the hazardous waste tag. Contact your institution's EHS department to schedule a pickup.[6][11] Laboratory personnel should never transport hazardous waste across public hallways or to other buildings.[2] All final treatment and disposal must be handled by a licensed professional waste disposal service.[12][13][14]
Disposal Decision Workflow
The following diagram illustrates the logical process for correctly segregating waste containing tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
Caption: Decision tree for the segregation of laboratory waste.
Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed hazardous based on chemical structure and lack of comprehensive safety data. |
| Primary Container | HDPE or Glass Bottle with Screw Cap | Ensures chemical compatibility and prevents leaks.[1][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Complies with regulations requiring waste to be stored at the point of generation.[3][6] |
| Storage Requirement | Secondary Containment | Prevents environmental contamination in the event of a primary container failure.[2][3][4][10] |
| Drain Disposal | Strictly Prohibited | Prevents the release of hazardous chemicals into the sewer system.[6][9] |
| Final Disposal Method | Licensed Hazardous Waste Contractor | Ensures disposal is performed in an environmentally sound and legally compliant manner.[2][14] |
By adhering to this structured protocol, researchers can ensure that the lifecycle of tert-butyl 4-(aminooxy)piperidine-1-carboxylate is managed safely and responsibly from acquisition to final disposal, reinforcing a culture of safety and excellence within the laboratory.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.[Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories.[Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]
-
American Chemical Society (ACS). Hazardous Waste and Disposal.[Link]
-
University of Wisconsin-Madison Research Safety. PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE.[Link]
-
Vanderbilt University Environmental Health and Safety. Storing Hazardous Waste In Your Laboratory.[Link]
-
CrelioHealth. Medical Laboratory Waste Management: Classification, Segregation.[Link]
-
Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[Link]
-
Capot Chemical. MSDS of 4-Tert-butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester.[Link]
-
Watson International Ltd. MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate.[Link]
Sources
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. blog.creliohealth.com [blog.creliohealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. acs.org [acs.org]
- 10. danielshealth.com [danielshealth.com]
- 11. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 12. capotchem.com [capotchem.com]
- 13. watson-int.com [watson-int.com]
- 14. tcichemicals.com [tcichemicals.com]
Navigating the Safe Handling of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. Tert-butyl 4-(aminooxy)piperidine-1-carboxylate, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal methods. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
Primary Risks:
-
Skin Contact: Potential for irritation and absorption through the skin.[1][2][6]
-
Eye Contact: Risk of serious eye irritation or damage.[1][2][6]
-
Inhalation: Possible irritation of the respiratory tract, especially if the compound is in powder form and becomes airborne.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling Tert-butyl 4-(aminooxy)piperidine-1-carboxylate. The following table outlines the recommended PPE for various laboratory operations.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact and absorption.[4][6] Gloves must be inspected before use and disposed of properly after handling the chemical.[7][8] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors may be required when handling outside of a fume hood or if aerosolization is possible.[1][6] |
Operational Plan: Engineering Controls and Safe Handling Practices
Proper laboratory setup and adherence to established procedures are as crucial as PPE in ensuring safety.
Engineering Controls
All handling of Tert-butyl 4-(aminooxy)piperidine-1-carboxylate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6] An eyewash station and a safety shower must be readily accessible.[9]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on your laboratory coat, followed by safety goggles. Wash and dry your hands before donning the appropriate chemical-resistant gloves.
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.[1] Use a spatula for transfers.
-
If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.
-
-
In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[4][5] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of in a designated waste container.[7]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][5] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air.[10][11] If breathing is difficult, provide oxygen.[10][11] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[5] Seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or diatomaceous earth.[4] Collect the absorbed material into a suitable, closed container for disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing Tert-butyl 4-(aminooxy)piperidine-1-carboxylate must be handled as hazardous waste.
-
Solid Waste: Contaminated materials such as gloves, paper towels, and weighing papers should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, properly labeled hazardous waste container.
-
Disposal: All chemical waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[2][8][11] Do not discharge to sewer systems.[11]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling Tert-butyl 4-(aminooxy)piperidine-1-carboxylate.
References
- Penta chemicals. (2024, May 7).
- Echemi.
- Benchchem. Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
- MedChemExpress. (2025, December 8). tert-Butyl 4-(4-aminophenoxy)
- ChemicalBook. (2025, September 27).
- Watson International Ltd.
- Thermo Fisher Scientific. (2023, September 5). tert-Butyl 4-(3-aminobenzyl)
- Cambridge Isotope Laboratories, Inc. (2024, September 3). PIPERIDINE (D11, 98%)
- Carl ROTH GmbH + Co. KG. (2025, March 31).
- New Jersey Department of Health. PIPERIDINE HAZARD SUMMARY.
- Capot Chemical Co., Ltd. (2013, November 5). MSDS of Tert-butyl 3-(4-aminophenyl)
- TCI Chemicals. (2025, April 3). tert-Butyl 4-(4-Aminophenyl)
- Fisher Scientific. (2010, November 8).
- Sigma-Aldrich. tert-butyl 4-[2-(aminooxy)
- Fisher Scientific. (2023, September 5). tert-Butyl 4-[4-(aminomethyl)
- PubChem. tert-Butyl 4-(4-aminophenyl)
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. watson-int.com [watson-int.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
